Aminopyralid-potassium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
566191-87-5 |
|---|---|
Molecular Formula |
C6H3Cl2KN2O2 |
Molecular Weight |
245.1 g/mol |
IUPAC Name |
potassium;4-amino-3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C6H4Cl2N2O2.K/c7-3-1-2(9)4(8)5(10-3)6(11)12;/h1H,(H2,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
XUYNZTABHAFFAO-UHFFFAOYSA-M |
SMILES |
C1=C(C(=C(N=C1Cl)C(=O)[O-])Cl)N.[K+] |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(=O)[O-])Cl)N.[K+] |
Appearance |
Solid powder |
Pictograms |
Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminopyralid potassium salt, Aminopyralid-potassium |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Aminopyralid-Potassium on Auxin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyralid (B1667105), a synthetic auxin herbicide of the pyridine (B92270) carboxylic acid class, effectively controls broadleaf weeds by mimicking the plant hormone indole-3-acetic acid (IAA). This guide provides a detailed technical overview of the molecular mechanism by which aminopyralid, in its active potassium salt form, exerts its herbicidal effects through interaction with the auxin receptor complex. It delves into the specific binding affinities for Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins, the subsequent signaling cascade involving the degradation of Aux/IAA transcriptional repressors, and the downstream gene expression changes that lead to uncontrolled growth and plant death. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the core molecular pathways.
Introduction
Aminopyralid is a selective, post-emergent herbicide valued for its systemic action and efficacy against a wide spectrum of broadleaf weeds.[1][2] It belongs to the synthetic auxin family, a class of herbicides that disrupt normal plant growth by overwhelming the natural auxin signaling pathways.[3][4] The active form in many commercial formulations is the potassium salt of aminopyralid (CAS 566191-87-5), which readily dissociates to the aminopyralid acid (CAS 150114-71-9) in aqueous environments.[5] Understanding the precise molecular interactions between aminopyralid and its target auxin receptors is crucial for the development of new herbicides, managing weed resistance, and refining its agricultural applications.
The Core Mechanism: Hijacking the Auxin Signaling Pathway
The primary mode of action of aminopyralid is to mimic natural auxin, thereby constitutively activating the auxin signaling pathway. This leads to a cascade of events culminating in uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible plants.[4][6] The central players in this mechanism are the TIR1/AFB family of F-box proteins, which function as the auxin co-receptors.[7]
The SCFTIR1/AFB E3 Ubiquitin Ligase Complex
At the heart of auxin signaling is the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[8] The specificity of this complex is conferred by the F-box protein, which in the case of auxin signaling, is one of the TIR1/AFB proteins.[7] In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins, a family of transcriptional repressors, bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7]
Aminopyralid-Mediated Degradation of Aux/IAA Repressors
Aminopyralid, like natural auxin, acts as a "molecular glue" that stabilizes the interaction between the TIR1/AFB receptor and the degron motif of an Aux/IAA repressor protein.[7][9] This binding event targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex, marking it for degradation by the 26S proteasome.[7][10] The continuous presence of the synthetic auxin aminopyralid leads to a persistent degradation of Aux/IAA repressors. This frees ARFs to activate the transcription of a host of downstream genes, leading to the characteristic herbicidal effects of uncontrolled growth.[6][7]
Quantitative Data: Binding Affinity of Aminopyralid to Auxin Receptors
Recent studies utilizing Surface Plasmon Resonance (SPR) have provided quantitative insights into the binding of aminopyralid to different members of the TIR1/AFB family in Arabidopsis thaliana. These data reveal a degree of selectivity in the interaction, which may contribute to the specific herbicidal activity spectrum of aminopyralid.
Table 1: Equilibrium Dissociation Constants (KD) of Aminopyralid and other Auxins for Arabidopsis TIR1/AFB Receptors
| Compound | Receptor | KD (µM) |
| Aminopyralid | AtTIR1 | >500 |
| AtAFB2 | >500 | |
| AtAFB5 | 110 ± 10 | |
| Picloram | AtTIR1 | >500 |
| AtAFB2 | >500 | |
| AtAFB5 | 110 ± 20 | |
| 2,4-D | AtTIR1 | 110 ± 10 |
| AtAFB2 | 220 ± 20 | |
| AtAFB5 | 150 ± 10 | |
| IAA (natural auxin) | AtTIR1 | 2.0 ± 0.2 |
| AtAFB2 | 5.0 ± 0.5 | |
| AtAFB5 | 3.0 ± 0.3 | |
| Data sourced from Wright et al. (2022) |
The data clearly indicate that aminopyralid has a significantly higher binding affinity for the AtAFB5 receptor compared to AtTIR1 and AtAFB2, where binding is very weak.[11] This preferential binding to AFB5 is a characteristic shared with other picolinate (B1231196) herbicides like picloram.[11]
Signaling Pathways and Logical Relationships
The binding of aminopyralid to the TIR1/AFB receptor initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the logical flow of key experimental methodologies used to investigate it.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin modulates the degradation rate of Aux/IAA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ableweb.org [ableweb.org]
- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. singerinstruments.com [singerinstruments.com]
In-Depth Technical Guide to the Spectroscopic Analysis of Aminopyralid-Potassium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of aminopyralid-potassium, a selective herbicide. The document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy, presenting key data and structural insights relevant to researchers in analytical chemistry and drug development.
Chemical Structure and Properties
Aminopyralid (B1667105) is a pyridine (B92270) carboxylic acid herbicide. Its potassium salt, this compound, is the form commonly found in commercial formulations. Understanding its structure is fundamental to interpreting its spectroscopic data.
-
IUPAC Name: Potassium 4-amino-3,6-dichloropyridine-2-carboxylate
-
Chemical Formula: C₆H₃Cl₂KN₂O₂
-
Molecular Weight: 245.10 g/mol [1]
The key functional groups that produce characteristic spectroscopic signals are the pyridine ring, the amino group (-NH₂), the two chlorine atoms (-Cl), and the carboxylate group (-COO⁻K⁺).
Caption: Chemical structure of this compound with key functional groups.
Spectroscopic Analysis Workflow
The characterization of this compound involves a standardized workflow. This process begins with careful sample preparation tailored to each analytical technique, followed by instrumental analysis and data interpretation to confirm the structure and purity of the compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data is predicted based on the structure of aminopyralid free acid. For the potassium salt, the acidic proton (-COOH) signal would be absent.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyridine C-H (H-5) | 7.5 - 8.0 | 115 - 125 | The sole aromatic proton, its chemical shift is influenced by the adjacent chlorine and amino groups. |
| Amino (-NH₂) | 5.0 - 7.0 (broad) | N/A | Broad signal due to quadrupolar relaxation and exchange. Position is solvent and concentration dependent. |
| Carboxylic Acid (-COOH) | 12.0 - 14.0 (broad) | N/A | Very broad, exchangeable proton. This signal is absent in the potassium salt form. |
| Pyridine C-COOH (C-2) | N/A | 165 - 175 | Carboxylic acid carbon, significantly downfield. |
| Pyridine C-Cl (C-3) | N/A | 140 - 150 | Carbon atom attached to a chlorine atom. |
| Pyridine C-NH₂ (C-4) | N/A | 150 - 160 | Carbon atom attached to the amino group. |
| Pyridine C-H (C-5) | N/A | 115 - 125 | Carbon atom bonded to the sole aromatic proton. |
| Pyridine C-Cl (C-6) | N/A | 145 - 155 | Carbon atom attached to a chlorine atom. |
Experimental Protocol (General)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique used for the quantification of aminopyralid in various matrices, such as soil and water.[2][3][4][5] The method typically involves separation by liquid chromatography followed by detection using tandem mass spectrometry (MS/MS) for enhanced specificity.
LC-MS/MS Quantitative Data
Analysis is commonly performed in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions.
| Parameter | Value | Notes | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI+ is common, detecting the [M+H]⁺ ion. ESI- detects the [M-H]⁻ ion. | [4][6] |
| Precursor Ion (Q1) [M+H]⁺ | m/z 207.0 | For the aminopyralid free acid. | [4] |
| Precursor Ion (Q1) [M-H]⁻ | m/z 204.8 | For the aminopyralid free acid. | [6] |
| Product Ion (Q3) from m/z 207.0 | m/z 161.0, 134.0 | Key fragment ions used for quantification and confirmation. | [4][7] |
| Product Ion (Q3) from m/z 204.8 | m/z 161.1, 125.1 | Key fragment ions used for quantification and confirmation. | [6] |
Experimental Protocol (Example for Water Analysis)
This protocol is a synthesized example based on established methods.[5]
-
Standard Preparation:
-
Prepare a primary stock solution of aminopyralid (e.g., 100 µg/mL) in methanol.
-
Perform serial dilutions in a solution mimicking the mobile phase (e.g., methanol/water) to create a calibration curve with concentrations ranging from approximately 0.05 ng/mL to 5.0 ng/mL.[5]
-
-
Sample Preparation:
-
LC System Parameters:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is typically used.[4]
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).[4]
-
Mobile Phase B: Methanol or Acetonitrile with an additive (e.g., 0.1% formic acid).[4]
-
Gradient Elution: A typical gradient might start at 10-20% B, ramp up to 90-95% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.[4]
-
-
MS/MS System Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transitions listed in the table above (e.g., 207.0 -> 161.0 for quantification and 207.0 -> 134.0 for confirmation).
-
Instrument Tuning: Optimize source parameters such as ion spray voltage, temperature, and gas flows (nebulizer, heater gas) to maximize the signal for aminopyralid. Optimize collision energy (CE) for each MRM transition.
-
-
Data Analysis: Quantify the concentration of aminopyralid in samples by comparing the peak areas to the standard calibration curve.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a unique "fingerprint" of the compound. The data presented here are based on a theoretical quantum mechanical analysis of aminopyralid.
Calculated IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| ~3400 - 3500 | N-H stretching (asymmetric & symmetric) | Medium |
| ~3000 - 3100 | Aromatic C-H stretching | Weak |
| ~1600 - 1650 | N-H bending (scissoring) | Medium |
| ~1550 - 1600 | C=O stretching (asymmetric, carboxylate) | Strong |
| ~1400 - 1500 | Aromatic C=C and C=N ring stretching | Medium-Strong |
| ~1350 - 1400 | C=O stretching (symmetric, carboxylate) | Strong |
| ~1200 - 1300 | C-N stretching | Medium |
| ~600 - 800 | C-Cl stretching | Strong |
Note: For the free acid form, a strong, broad O-H stretch would be expected from ~2500-3300 cm⁻¹, and the C=O stretch for the carboxylic acid would be at a higher wavenumber (~1700-1730 cm⁻¹).
Experimental Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical scanning range is 4000 to 400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum is a plot of transmittance (or absorbance) versus wavenumber (cm⁻¹). Identify the characteristic absorption peaks and compare them to reference data to confirm the presence of key functional groups.
References
- 1. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. CN104198642A - Method for detecting aminopyralid pesticide residues in barley - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
Aminopyralid-Potassium: A Technical Guide to its Environmental Fate and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyralid-potassium, the potassium salt of aminopyralid (B1667105), is a systemic herbicide used for the control of broadleaf weeds in various settings, including pastures, rangelands, and non-crop areas.[1][2] Its mode of action involves mimicking natural plant growth hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plant species.[3] An understanding of its environmental fate and degradation is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This guide provides an in-depth technical overview of the environmental persistence, mobility, and degradation pathways of aminopyralid.
Physicochemical Properties
Aminopyralid is a pyridine (B92270) carboxylic acid derivative.[1] In the environment, the potassium salt readily dissociates, and the aminopyralid anion is the form that is subject to environmental fate processes.[4]
| Property | Value | Reference |
| IUPAC Name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | [5] |
| CAS Number | 150114-71-9 (aminopyralid) | [6] |
| Molecular Formula | C6H4Cl2N2O2 | [5] |
| Molecular Weight | 207.0 g/mol | [5] |
| Water Solubility | 2480 mg/L | [7] |
| Vapor Pressure | 7.4 x 10^-11 torr | [7] |
| pKa | 2.56 | [8] |
Environmental Fate and Mobility
The environmental behavior of aminopyralid is characterized by its persistence in soil and its mobility in the aqueous phase.
Persistence
Aminopyralid is generally persistent in the environment.[7] Its degradation is primarily influenced by microbial activity in the soil and photolysis in water.
Table 1: Summary of Aminopyralid Half-Life in Various Environmental Compartments
| Compartment | Half-Life (DT50) | Conditions | References |
| Aerobic Soil | 31.5 to 193 days (average 103.7 days) | Laboratory studies in various soil types | [7] |
| 32 to 533 days (typical 103 days) | Field studies | [1][2] | |
| 9 to 54 days | Field dissipation on bare ground | [7] | |
| Anaerobic Soil | Stable | Laboratory studies | [7] |
| Aquatic (Photolysis) | 0.6 days | Shallow, clear water | [6][7] |
| Aquatic (Field Dissipation) | 10.8 to 14.6 days | Treated ponds | [7] |
| Hydrolysis | Stable at pH 5, 7, and 9 | Laboratory studies | [4] |
Mobility
Aminopyralid exhibits high mobility in most soil types, which is attributed to its high water solubility and low adsorption to soil particles.[7] This mobility creates a potential for leaching into groundwater and runoff into surface waters.[1][7]
The adsorption of aminopyralid to soil is influenced by soil pH, with adsorption generally increasing as pH decreases.[7] The key parameters governing its mobility are the soil-water partitioning coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Table 2: Soil Adsorption Coefficients for Aminopyralid
| Parameter | Value Range | Soil Conditions | References |
| Kd (mL/g) | 0.03 - 0.29 | Near-neutral pH soils (pH 6.1 - 7.8) | [7] |
| 0.15 - 0.72 | Acidic soils | [7] | |
| Koc (mL/g) | 1.05 - 7.54 | Near-neutral pH soils | [7] |
| 19.95 - 24.3 | Acidic soils | [7] |
Degradation Pathways
The primary routes of aminopyralid degradation in the environment are microbial metabolism in soil and photolysis in water.
Aerobic Soil Metabolism
In aerobic soil environments, aminopyralid is moderately metabolized by microorganisms.[7] The degradation proceeds through the cleavage of the pyridine ring, ultimately leading to the formation of carbon dioxide and non-extractable residues.[7] No major persistent metabolites have been identified in significant quantities from this pathway.
Photodegradation in Water
In the presence of sunlight, aminopyralid in clear, shallow water undergoes rapid photolysis.[6][7] This process involves the breakdown of the aminopyralid molecule into smaller, simpler compounds. The major identified photolysis products are malonamic acid and oxamic acid.[5][6]
Caption: Aqueous Photodegradation Pathway of Aminopyralid.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the environmental fate of aminopyralid, based on OECD guidelines.
Aerobic Soil Metabolism (based on OECD Guideline 307)
This study aims to determine the rate and pathway of aminopyralid degradation in soil under aerobic conditions.
Methodology:
-
Soil Selection: At least four different soil types with varying textures, organic carbon content, and pH are selected.
-
Test Substance Application: 14C-labeled aminopyralid is applied to fresh soil samples at a concentration relevant to field application rates.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[9][10] A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Trapping of Volatiles: Evolved 14CO2 is trapped in an alkaline solution (e.g., potassium hydroxide), and other volatile organic compounds are trapped using a suitable adsorbent (e.g., polyurethane foam).
-
Sampling and Extraction: At specified time intervals, replicate soil samples are removed and extracted with appropriate solvents (e.g., acetonitrile/water mixtures).
-
Analysis: The parent compound and its transformation products in the soil extracts and trapping solutions are quantified using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] Non-extractable residues are quantified by combustion analysis.
-
Data Analysis: The rate of degradation (DT50 and DT90) of aminopyralid and the formation and decline of major metabolites are calculated using appropriate kinetic models.
Caption: Workflow for Aerobic Soil Metabolism Study.
Adsorption/Desorption - Batch Equilibrium Method (based on OECD Guideline 106)
This study determines the adsorption and desorption characteristics of aminopyralid in different soil types.
Methodology:
-
Soil and Solution Preparation: A minimum of five different soil types are used.[11] A stock solution of aminopyralid in 0.01 M CaCl2 is prepared.
-
Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio and equilibration time.
-
Adsorption Phase: Weighed amounts of soil are mixed with known volumes of aminopyralid solutions of varying concentrations in centrifuge tubes. The tubes are agitated at a constant temperature until equilibrium is reached.
-
Equilibrium and Analysis: The suspensions are centrifuged to separate the soil and aqueous phases. The concentration of aminopyralid in the supernatant is determined by LC-MS/MS.
-
Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl2, and the tubes are agitated again to reach desorption equilibrium. The concentration of aminopyralid in the aqueous phase is then measured.
-
Data Analysis: The amount of aminopyralid adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption and desorption coefficients (Kd, Koc, and Freundlich constants) are calculated.
Caption: Workflow for Adsorption/Desorption Study.
Phototransformation in Water (based on OECD Guideline 316)
This study evaluates the degradation of aminopyralid in water due to direct photolysis.
Methodology:
-
Solution Preparation: A sterile, buffered aqueous solution of 14C-labeled aminopyralid is prepared. The pH is typically set to a value relevant to natural waters (e.g., pH 7).
-
Irradiation: The solution is placed in quartz tubes and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[12] Dark controls are run in parallel to account for any non-photolytic degradation.
-
Incubation: The samples are incubated at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: At various time points, samples are taken from the irradiated and dark control solutions. The concentration of aminopyralid and its photoproducts are determined by HPLC with radiometric detection and/or LC-MS/MS.
-
Data Analysis: The rate of photolysis and the half-life (DT50) are calculated. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.
References
- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. fao.org [fao.org]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. mass.gov [mass.gov]
- 8. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
An In-depth Technical Guide on the Soil Persistence and Microbial Degradation of Aminopyralid-Potassium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of aminopyralid-potassium, with a specific focus on its persistence in soil and the mechanisms of its microbial degradation. The information is compiled from various scientific sources to support research and development efforts.
Chemical Identity and Properties
Aminopyralid (B1667105) is a systemic herbicide belonging to the picolinic acid family, primarily used for controlling broadleaf weeds.[1][2] It functions as a synthetic auxin, mimicking natural plant growth hormones to cause uncontrolled growth and eventual death of susceptible plants.[1] The potassium salt of aminopyralid is a common formulation used in commercial herbicide products.[2][3]
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Soil Persistence of Aminopyralid
The persistence of aminopyralid in soil is a critical factor in its environmental risk assessment. The half-life of aminopyralid in soil can vary widely depending on environmental conditions.
Table 1: Soil Half-Life of Aminopyralid Under Various Conditions
| Half-Life (Days) | Conditions | Reference |
| 32 to 533 | Typical range in soils. | [4][5] |
| 103 | Typical time. | [4][5] |
| 31.5 to 193 | Aerobic soils. | [6] |
| 34.5 | General soil half-life. | [7] |
| 9.1 to 23.0 | Rapid degradation in the first 28 days in Alaskan soils. | [8][9] |
| ~35 | General estimate. | [10] |
| 1 to 2 years | Estimated half-life in compost and some soils. | [11] |
Several factors influence the persistence of aminopyralid in soil, including:
-
Soil Type: Soil composition, including organic matter content and pH, can affect the sorption and bioavailability of aminopyralid.[1][6]
-
Temperature and Moisture: These are key factors that influence microbial activity, a primary driver of degradation.[1][12]
-
Sunlight: Photodegradation can be a significant dissipation pathway, particularly in clear, shallow water where the half-life can be as short as 0.6 days.[3][5] In soil, the photolysis half-life is longer, around 72.2 days.[6]
Aminopyralid has a moderate to high potential for leaching in soil, which may lead to groundwater contamination.[4][5]
Microbial Degradation of Aminopyralid
The primary mechanism for the breakdown of aminopyralid in soil is microbial degradation.[5][12] Several studies have identified microorganisms capable of degrading this herbicide.
Table 2: Microbial Degradation of Aminopyralid
| Microorganism | Degradation Rate | Experimental Conditions | Reference |
| Pleurotus ostreatus 'Spoppo' | 35.1% reduction | 100 ppm aminopyralid, liquid culture. | [13] |
| Bacillus velezensis FZB42 | 47.8% reduction | 100 ppm aminopyralid, liquid culture. | [13] |
| Geotrichum candidum | No significant degradation | 100 ppm aminopyralid, 2-3 weeks. | [13] |
| Cladosporium herbarum | No significant degradation | 100 ppm aminopyralid, 2-3 weeks. | [13] |
| Candida subhashii | No significant degradation | 100 ppm aminopyralid, 2-3 weeks. | [13] |
| Paenarthrobacter nicotinovorans | No significant degradation | 100 ppm aminopyralid, 2-3 weeks. | [13] |
While microbial metabolism is a key degradation route, it can be slow in some soils, especially at lower depths.[5] The degradation of aminopyralid in the environment can lead to the formation of metabolites such as oxamic acid and malonamic acid, which have been identified as products of aqueous photolysis.[3][5]
Experimental Protocols for Studying Aminopyralid Degradation
The study of herbicide degradation in soil involves a combination of field and laboratory experiments. Below is a generalized workflow and descriptions of common methodologies.
Experimental Workflow for Aminopyralid Degradation Studies
Caption: Generalized workflow for studying aminopyralid degradation in soil.
Detailed Methodologies:
-
Soil Incubation Studies:
-
Objective: To determine the rate of herbicide degradation under controlled laboratory conditions.
-
Protocol:
-
Soil samples are collected and may be pre-incubated to activate the microbial community.[14]
-
A known concentration of aminopyralid is applied to the soil samples.[14][15]
-
The treated soil is incubated in controlled environment chambers at a specific temperature and moisture content.[14][15]
-
Subsamples of the soil are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 28, 50, 70, 100 days).[14]
-
The concentration of aminopyralid and its metabolites are determined in each subsample.
-
-
-
Herbicide Extraction and Quantification:
-
Objective: To measure the concentration of aminopyralid in soil samples.
-
Protocol:
-
-
Microbial Community Analysis:
-
Objective: To assess the impact of aminopyralid on the soil microbial community and identify potential degraders.
-
Protocol:
-
-
Identification of Degradation Products:
-
Objective: To identify the metabolites formed during the degradation of aminopyralid.
-
Protocol:
-
Soil extracts are analyzed using high-resolution mass spectrometry techniques like Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS).[14]
-
-
-
Bioassays:
-
Objective: To determine the phytotoxic effects of aminopyralid residues in soil or compost.
-
Protocol:
-
Logical Relationships in Aminopyralid's Environmental Fate
The following diagram illustrates the interconnected factors influencing the persistence and degradation of aminopyralid in the soil environment.
Caption: Factors and processes influencing aminopyralid's environmental fate.
References
- 1. nbinno.com [nbinno.com]
- 2. medkoo.com [medkoo.com]
- 3. fao.org [fao.org]
- 4. wsdot.wa.gov [wsdot.wa.gov]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. mass.gov [mass.gov]
- 7. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 8. researchgate.net [researchgate.net]
- 9. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Pyralid how long to go away [allotments4all.co.uk]
- 11. prop.memberclicks.net [prop.memberclicks.net]
- 12. ncagr.gov [ncagr.gov]
- 13. Plant, Soil and Environment: Ability of soil microorganisms to degrade aminopyralid and its effect on their growth [pse.agriculturejournals.cz]
- 14. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ars.usda.gov [ars.usda.gov]
An In-depth Technical Guide to the Herbicidal Spectrum of Activity for Aminopyralid-Potassium
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Aminopyralid-Potassium Herbicidal Activity
This compound, the potassium salt of aminopyralid (B1667105), is a systemic herbicide belonging to the pyridine (B92270) carboxylic acid chemical family.[1][2] It is a synthetic auxin herbicide that provides post-emergence control of a broad spectrum of broadleaf weeds while exhibiting excellent tolerance in most grass species.[1][3] Its primary application is in rangeland, pastures, industrial and non-crop areas, as well as for broadleaf weed control in wheat.[4] Aminopyralid is recognized for its systemic action, being absorbed through the leaves and roots of plants and translocating to meristematic tissues, leading to unregulated growth and eventual plant death.[1] The herbicide demonstrates long-lasting residual activity in the soil, which helps prevent weed re-infestation.[3]
Quantitative Herbicidal Spectrum of Activity
The efficacy of this compound is dependent on the target weed species, application rate, and environmental conditions. The following table summarizes the quantitative data on the herbicidal spectrum of aminopyralid, providing an overview of its effectiveness against various broadleaf weeds.
| Target Weed Species | Common Name | Application Rate (g a.e./ha) | % Control | Timing of Application | Reference |
| Cirsium arvense | Canada Thistle | 80 | >90% | Spring or Fall | [5] |
| Ambrosia artemisiifolia | Ragweed | Not Specified | Excellent | Post-emergence | [3] |
| Solanum carolinense | Horse Nettle | Not Specified | Excellent | Post-emergence | [3] |
| Amaranthus spp. | Pigweed | Not Specified | Excellent | Post-emergence | [3] |
| Sida spinosa | Arrowleaf Sida | Not Specified | Excellent | Post-emergence | [3] |
| Helenium amarum | Bitter Sneezeweed | Not Specified | Excellent | Post-emergence | [3] |
| Carduus nutans | Musk Thistle | Not Specified | Excellent | Post-emergence | [3] |
| Centaurea maculosa | Spotted Knapweed | 40.8 - 81.6 | Not Specified | Not Specified | [6] |
| Conyza canadensis | Horseweed (Marestail) | Not Specified | Not Specified | Not Specified | |
| Taraxacum officinale | Dandelion | Not Specified | Not Specified | Not Specified | |
| Plantago lanceolata | Narrowleaf Plantain | Not Specified | Not Specified | Not Specified | |
| Trifolium spp. | Clover | Not Specified | Not Specified | Not Specified |
Note: "a.e." refers to acid equivalent. Data will be populated as more specific quantitative results are identified.
Experimental Protocols for Efficacy Evaluation
The evaluation of this compound's herbicidal efficacy typically involves standardized field and greenhouse trials. The following outlines a general experimental protocol for such studies.
Field Trial Protocol
-
Site Selection: Choose a site with a uniform and dense population of the target weed species. The site should have uniform soil type and topography.[7]
-
Experimental Design: Employ a randomized complete block design with a minimum of three to four replications.[8] Plot sizes are typically 2 x 10 m or 2 x 15 m to minimize spray drift between plots.[7]
-
Herbicide Application:
-
Apply this compound at a range of rates, including the proposed label rate, and multiples of the label rate (e.g., 2x) to assess crop tolerance and efficacy margins.[7]
-
Utilize a calibrated backpack or bicycle-type sprayer with appropriate nozzles to ensure uniform spray coverage.
-
Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.
-
-
Data Collection:
-
Visual Injury Ratings: Assess weed control at set intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Use a rating scale of 0 to 100%, where 0% represents no control and 100% represents complete weed death. For auxin herbicides, specific symptoms like epinasty (twisting and curling of stems and leaves), chlorosis, and necrosis are noted.
-
Biomass Reduction: At the end of the trial, harvest the above-ground biomass of the target weed species from a designated quadrat within each plot. Dry the biomass to a constant weight and compare the weights of treated plots to the untreated control.
-
Plant Density: Count the number of individual weed plants within a designated quadrat in each plot at various time points to assess mortality.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
Greenhouse Bioassay Protocol
-
Plant Material: Grow the target weed species from seed in pots containing a standardized soil mix.
-
Growth Conditions: Maintain plants in a controlled greenhouse environment with consistent temperature, light, and humidity.
-
Herbicide Application: Apply this compound at various rates using a precision spray chamber to ensure accurate and uniform application.
-
Data Collection:
-
Phytotoxicity Ratings: Visually assess plant injury at regular intervals.
-
Growth Inhibition (GR50): Harvest the shoots and/or roots at a set time after treatment, and measure the dry weight. Use this data to calculate the herbicide dose that causes a 50% reduction in growth (GR50).[9]
-
Root Growth Inhibition Assay: For seedling assays, measure the primary root length to assess the inhibitory effects of the herbicide.[9]
-
Mandatory Visualizations
Signaling Pathway of Aminopyralid
Caption: Molecular mechanism of aminopyralid action via the TIR1/AFB signaling pathway.
Experimental Workflow for Herbicide Efficacy Trial
Caption: A typical experimental workflow for conducting a field trial to evaluate herbicide efficacy.
References
- 1. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. fs.usda.gov [fs.usda.gov]
- 7. peaceforageseed.ca [peaceforageseed.ca]
- 8. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
aminopyralid-potassium water solubility and potential for groundwater leaching
An In-Depth Technical Guide to the Water Solubility and Groundwater Leaching Potential of Aminopyralid-Potassium
Introduction
Aminopyralid (B1667105) is a pyridine (B92270) carboxylic acid herbicide used for the control of broadleaf weeds in various settings, including pastures, cereal crops, and non-crop areas.[1][2] It is often formulated as a potassium salt (this compound) or other salt forms.[1][3] This technical guide provides a comprehensive overview of the water solubility of this compound and its resulting potential for leaching into groundwater systems. The information is intended for researchers, environmental scientists, and regulatory professionals.
Physicochemical Properties and Environmental Fate
The potential for a pesticide to leach into groundwater is primarily governed by its water solubility, its persistence in the soil (half-life), and its tendency to bind to soil particles (soil sorption). Aminopyralid is characterized by high water solubility, moderate persistence, and low soil sorption, a combination that indicates a high potential for mobility in the soil profile.[4]
Data Summary
The following table summarizes the key quantitative data regarding the environmental fate of aminopyralid.
| Property | Value | Source |
| Water Solubility | 2,480 mg/L (for aminopyralid acid) | [5] |
| pKa | 2.56 | [6] |
| Soil Sorption Coefficient (Koc) | 1.05 - 7.54 mL/g (near-neutral pH soils)19.95 - 24.3 mL/g (acidic soils) | [7] |
| Soil-Water Partitioning Constant (Kd) | 0.03 - 0.29 mL/g (pH 6.1-7.8 soils)0.15 - 0.72 mL/g (acidic soils) | [7] |
| Freundlich Distribution Coefficient (Kf) | 0.35 - 0.96 (in five different soils) | [5] |
| Aerobic Soil Half-Life (DT₅₀) | 31.5 to 193 days (average 103.7 days) | [7] |
| Aqueous Photolysis Half-Life (DT₅₀) | 0.6 days (in sterile pH 5 buffer) | [1][7] |
Detailed Analysis
Water Solubility
This compound is a salt that completely dissociates in water to the aminopyralid acid.[6] The aminopyralid acid itself is highly soluble in water, with a reported solubility of 2,480 mg/L.[5] This high solubility is a primary factor contributing to its potential for movement within the soil. As a weak acid with a pKa of 2.56, its dissociation and, consequently, its behavior in the environment are pH-dependent.[6] At typical environmental pH values (greater than 2.56), it will exist predominantly in its anionic form, which is highly water-soluble.[1]
Potential for Groundwater Leaching
The combination of aminopyralid's properties results in a high intrinsic potential for groundwater leaching.[4][7]
-
Mobility in Soil : The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's mobility in soil. Low Koc values suggest weak binding to soil particles and high mobility. For aminopyralid, Koc values are very low in soils with near-neutral pH (1.05 to 7.54 mL/g), indicating a very high potential for mobility.[7] Sorption tends to increase in more acidic soils, as reflected by higher Koc and Kd values, but the compound generally remains mobile.[7] The major routes of dissipation from soil are therefore runoff and leaching.[7]
-
Persistence in Soil : Aminopyralid is moderately persistent in the soil environment. Aerobic soil metabolism studies show half-lives ranging from 31.5 to 193 days, with an average of about 104 days.[7] Degradation is primarily microbial and slows significantly in anaerobic conditions, meaning that once aminopyralid leaches below the active aerobic soil zone, its persistence can increase, allowing more time for it to reach groundwater.[7][8]
-
Regulatory Assessments : Recognizing these properties, regulatory agencies have evaluated the risk of groundwater contamination. Both the U.S. Environmental Protection Agency (EPA) and Canada's Pest Management Regulatory Agency (PMRA) have concluded that while aminopyralid has the potential to leach, the predicted concentrations in groundwater from approved uses are well below levels of concern for human health.[7][9] The PMRA's risk assessment, for instance, found that aggregate exposure from food and drinking water is well below the acceptable daily intake.[9]
Experimental Protocols
Standardized laboratory and field studies are used to generate the data necessary for assessing groundwater leaching potential.
Water Solubility Determination (Shake Flask Method - OECD 105)
The water solubility of a compound like aminopyralid is typically determined using the Shake Flask Method, following a protocol like OECD Guideline 105.
-
Principle : A saturated solution of the test substance in water is prepared, and the concentration in the aqueous phase is determined after a period of equilibration.
-
Methodology :
-
An excess amount of the test substance (aminopyralid) is added to a flask containing purified water (e.g., deionized).
-
The flask is agitated (shaken) at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the mixture is allowed to stand to let undissolved material settle.
-
The aqueous phase is then separated from the solid phase, typically by centrifugation and/or filtration.
-
The concentration of aminopyralid in the clear aqueous solution is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Soil Sorption/Desorption (Batch Equilibrium Method - OECD 106)
The soil sorption coefficient (Koc or Kd) is determined using a batch equilibrium method, as outlined in OECD Guideline 106.
-
Principle : A known mass of soil is equilibrated with a known volume of a chemical solution of known concentration. The amount of chemical sorbed to the soil is determined by measuring the decrease in the solution concentration.
-
Methodology :
-
Several soil types with varying organic carbon content and pH are selected.
-
Aqueous solutions of radiolabeled or non-radiolabeled aminopyralid are prepared in a 0.01 M CaCl₂ solution (to mimic soil solution ionic strength).
-
A specific mass of soil is placed into a centrifuge tube, and a specific volume of the aminopyralid solution is added.
-
The tubes are agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The tubes are then centrifuged to separate the solid (soil) and liquid (aqueous) phases.
-
The concentration of aminopyralid remaining in the aqueous phase is analyzed. The amount sorbed is calculated by the difference from the initial concentration.
-
The Kd value is calculated as the ratio of the chemical concentration in the soil to the concentration in the water at equilibrium. The Koc is then derived by normalizing the Kd value to the fraction of organic carbon in the soil (Koc = (Kd / %OC) * 100).
-
Analytical Method for Aminopyralid in Water
The quantitative analysis of aminopyralid in water samples from leaching or monitoring studies is crucial. A common and highly sensitive method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][11]
-
Principle : The method provides separation, identification, and quantification of aminopyralid based on its chromatographic retention time and its specific mass-to-charge transitions.
-
Sample Preparation : Water samples may be analyzed directly or may require a concentration step using Solid Phase Extraction (SPE) for very low detection limits.[11] For direct injection, a sample is typically filtered and may be acidified.[12]
-
LC Separation : A small volume of the prepared sample is injected into an HPLC system. The aminopyralid is separated from other matrix components on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile.[12]
-
MS/MS Detection : The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The instrument is set to monitor for specific precursor-to-product ion transitions unique to aminopyralid, allowing for highly selective and sensitive quantification. The limit of quantitation (LOQ) can be as low as 0.05 µg/L.[10][11]
Visualizations
The following diagrams illustrate the workflow for assessing groundwater leaching potential and the interplay of factors influencing this process.
Caption: Workflow for assessing the groundwater leaching potential of a pesticide.
Caption: Key factors influencing aminopyralid's groundwater leaching potential.
Conclusion
This compound is highly soluble in water and, as aminopyralid acid, exhibits properties of low soil sorption and moderate persistence. This combination of characteristics inherently classifies it as having a high potential for leaching into groundwater.[4][7] Field and laboratory studies confirm its mobility in the soil profile.[7] Despite this high leaching potential, comprehensive risk assessments conducted by regulatory bodies in North America have determined that the risk to human health from aminopyralid in drinking water is low under the current approved use patterns, as predicted environmental concentrations do not exceed established health benchmarks.[7][9]
References
- 1. fao.org [fao.org]
- 2. ncagr.gov [ncagr.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]
- 5. ars.usda.gov [ars.usda.gov]
- 6. fs.usda.gov [fs.usda.gov]
- 7. mass.gov [mass.gov]
- 8. Aminopyralid Residues in Compost | College of Agricultural Sciences [smallfarms.oregonstate.edu]
- 9. canada.ca [canada.ca]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. cdpr.ca.gov [cdpr.ca.gov]
toxicological profile and ecotoxicity of aminopyralid-potassium
An In-depth Technical Guide on the Toxicological Profile and Ecotoxicity of Aminopyralid-Potassium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of this compound, a broadleaf herbicide. The information is compiled from various regulatory assessments and scientific studies, offering quantitative data, detailed experimental methodologies, and a summary of its mode of action.
Toxicological Profile
This compound exhibits low acute toxicity in mammalian species via oral, dermal, and inhalation routes of exposure. Chronic exposure studies have identified the gastrointestinal tract as a target organ at high doses.
Quantitative Mammalian Toxicity Data
The following table summarizes the key quantitative data from mammalian toxicity studies on aminopyralid (B1667105).
| Toxicity Endpoint | Species | Value | Reference |
| Acute Oral LD50 | Rat | > 5000 mg/kg bw | [1][2] |
| Acute Dermal LD50 | Rat | > 5000 mg/kg bw | [2] |
| Acute Inhalation LC50 | Rat | > 5.5 mg/L | [2] |
| Chronic Toxicity (1-year) NOAEL | Dog | 93.2 mg/kg bw/day | [2] |
| Carcinogenicity | Rat, Mouse | Not likely to be carcinogenic to humans | [1] |
| Reproductive Toxicity NOAEL | Rat | 1000 mg/kg bw/day (highest dose tested) | [2] |
| Developmental Toxicity NOAEL | Rat | 1000 mg/kg bw/day | [2] |
| Developmental Toxicity NOAEL | Rabbit | 500 mg/kg bw/day | [2] |
Experimental Protocols: Mammalian Toxicity
Toxicological studies for pesticide registration in the United States and Europe typically follow standardized guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD). The data presented in this guide are based on studies conducted in accordance with these internationally accepted protocols.
1.2.1. Acute Oral Toxicity (as per OECD Guideline 401)
-
Principle: The test substance is administered in a single high dose to a group of experimental animals (typically rats).[3]
-
Procedure: A group of fasted animals is dosed by gavage.[3] The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3] A post-mortem examination of major organs is performed on all animals.[3]
-
Endpoint: The LD50 (Lethal Dose 50), the statistically estimated dose that is expected to be lethal to 50% of the test animals, is determined.[3]
1.2.2. Acute Dermal Toxicity (as per OECD Guideline 402)
-
Principle: This study assesses the potential adverse effects of short-term dermal exposure to a test substance.[4]
-
Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of the test animals (typically rats or rabbits) for a 24-hour period.[5] The animals are observed for 14 days for signs of toxicity and mortality.[5]
-
Endpoint: The LD50 is calculated.[5]
1.2.3. Acute Inhalation Toxicity (as per OECD Guideline 403)
-
Principle: This test evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation.[6]
-
Procedure: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation chamber for a defined period, typically 4 hours.[7][8] The animals are then observed for at least 14 days for mortality and signs of toxicity.[7]
-
Endpoint: The LC50 (Lethal Concentration 50), the concentration in the air that is expected to cause death in 50% of the exposed animals, is determined.[6]
1.2.4. Repeated Dose 90-Day Oral Toxicity Study (as per OECD Guideline 408)
-
Principle: This study provides information on the possible health hazards arising from repeated exposure over a prolonged period.[9]
-
Procedure: The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats) for 90 days.[10] Observations include clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.[9][11] A comprehensive post-mortem examination, including histopathology of major organs, is conducted.[9]
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.[9]
1.2.5. Carcinogenicity Studies (as per OECD Guideline 451)
-
Principle: These long-term studies observe test animals for a major portion of their lifespan to assess the potential of a substance to cause cancer.[12][13]
-
Procedure: The test substance is administered daily to animals (usually rats and mice) for an extended period (typically 18-24 months).[13][14] The animals are monitored for the development of tumors.[14]
-
Endpoint: The study determines the carcinogenic potential of the substance.[12]
1.2.6. Reproductive and Developmental Toxicity Studies (as per OECD Guideline 414)
-
Principle: These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.[15]
-
Procedure: For developmental toxicity, the test substance is administered to pregnant females during the period of organogenesis.[16][17] The dams are observed for signs of toxicity, and the fetuses are examined for developmental abnormalities.[16]
-
Endpoint: The NOAEL for maternal and developmental toxicity is established.[15]
Ecotoxicity Profile
This compound is characterized as practically non-toxic to birds, fish, aquatic invertebrates, and earthworms.[18] However, as a herbicide, it can be toxic to non-target terrestrial and aquatic plants.[18]
Quantitative Ecotoxicity Data
The following tables summarize the key quantitative data from ecotoxicological studies.
Avian Toxicity
| Toxicity Endpoint | Species | Value | Reference |
| Acute Oral LD50 | Bobwhite Quail | > 2250 mg/kg bw | [1] |
| Dietary LC50 (5-day) | Bobwhite Quail | > 5000 mg/kg diet | [1] |
| Dietary LC50 (5-day) | Mallard Duck | > 5000 mg/kg diet | [1] |
Aquatic Toxicity
| Toxicity Endpoint | Species | Value | Reference |
| 96-hour LC50 | Rainbow Trout | > 100 mg/L | [1] |
| 96-hour LC50 | Bluegill Sunfish | > 100 mg/L | [19] |
| 48-hour EC50 | Daphnia magna | > 98.6 mg/L | [19] |
| 72-hour EC50 (Growth Inhibition) | Green Algae (Pseudokirchneriella subcapitata) | > 100 mg/L | [7] |
| 96-hour EC50 | Eastern Oyster (Crassostrea virginica) | Slightly toxic | [18] |
Toxicity to Non-Target Organisms
| Organism Group | Endpoint | Value | Reference |
| Non-Target Terrestrial Plants | EC25 | Varies by species (dicots are more sensitive) | [19] |
| Soil Macroorganisms (Earthworm) | LC50 | Practically non-toxic | [18] |
| Honeybees | Acute Contact LD50 | Practically non-toxic | [18] |
Experimental Protocols: Ecotoxicity
Ecotoxicological studies also adhere to standardized OECD guidelines to ensure data quality and comparability.
2.2.1. Avian Acute Oral Toxicity (as per relevant guidelines)
-
Principle: To determine the acute oral toxicity of a substance to birds.
-
Procedure: A single oral dose of the test substance is administered to birds (commonly Bobwhite quail or Mallard ducks). The birds are observed for mortality and signs of toxicity for a defined period.
-
Endpoint: The LD50 is calculated.
2.2.2. Fish, Acute Toxicity Test (as per OECD Guideline 203)
-
Principle: This test evaluates the acute toxicity of a substance to fish.[20][21]
-
Procedure: Fish (such as rainbow trout or zebrafish) are exposed to the test substance in water for 96 hours.[20][22] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[20]
-
Endpoint: The LC50, the concentration lethal to 50% of the test fish, is determined.[22]
2.2.3. Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202)
-
Principle: This test assesses the acute toxicity of a substance to aquatic invertebrates (Daphnia magna).[1][23]
-
Procedure: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[1][24] The number of immobilized daphnids is recorded at 24 and 48 hours.[1]
-
Endpoint: The EC50 (Effective Concentration 50), the concentration that immobilizes 50% of the daphnids, is calculated.[1]
2.2.4. Alga, Growth Inhibition Test (as per OECD Guideline 201)
-
Principle: This test determines the effect of a substance on the growth of freshwater algae.[19]
-
Procedure: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to the test substance for 72 hours.[25] Algal growth is measured over time and compared to a control.[25]
-
Endpoint: The EC50, the concentration that causes a 50% reduction in algal growth, is determined.[19]
2.2.5. Earthworm, Reproduction Test (as per OECD Guideline 222)
-
Principle: This test assesses the effects of a substance on the reproduction of earthworms (Eisenia fetida/andrei).[18]
-
Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil for 28 days to assess mortality and effects on adult biomass.[26] A subsequent 28-day period is used to assess reproductive output (number of juveniles).[26]
-
Endpoint: The LC50 for adult mortality and the EC50 for reproductive effects are determined, along with the NOEC.[26]
Environmental Fate
Aminopyralid is moderately persistent in soil, with a half-life that can vary depending on soil type and environmental conditions, but is typically around 34.5 days.[18] In water, the primary route of degradation is photolysis, with a half-life of approximately 0.6 days in surface water.[14][18] Due to its mobility in soil, there is a potential for leaching; however, the risk of groundwater contamination is generally considered low due to its degradation rate.[18] A significant environmental consideration is the potential for aminopyralid to persist in compost made from treated plant material or manure from animals that have grazed on treated vegetation, which can then harm sensitive plants when the compost is used.[12][15]
Mode of Action
Aminopyralid is a synthetic auxin herbicide.[21][27] It mimics the action of natural plant growth hormones called auxins.[21]
Caption: Mode of action of aminopyralid as a synthetic auxin herbicide.
The herbicide is absorbed by the plant's leaves and roots and translocates to the meristematic tissues, where active growth occurs.[21] By binding to auxin receptors, aminopyralid causes a continuous and unregulated stimulation of auxin-regulated genes, leading to uncontrolled and disorganized plant growth.[21][28] This ultimately results in the death of susceptible broadleaf plants.[21] Grasses are generally tolerant to aminopyralid.[21]
References
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 8. eurolab.net [eurolab.net]
- 9. ask-force.org [ask-force.org]
- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 11. oecd.org [oecd.org]
- 12. policycommons.net [policycommons.net]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. eurofins.com.au [eurofins.com.au]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 22. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 23. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 24. eurofins.com.au [eurofins.com.au]
- 25. shop.fera.co.uk [shop.fera.co.uk]
- 26. Effects on earthworms – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. eurofins.com.au [eurofins.com.au]
The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Pyridine Carboxylic Acid Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) carboxylic acid herbicides represent a significant class of synthetic auxins, pivotal in modern agriculture for the selective control of broadleaf weeds.[1] Compounds such as picloram (B1677784), clopyralid, and aminopyralid (B1667105) function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the herbicidal efficacy of this chemical family, offering a technical resource for the rational design of new and improved herbicidal agents.
The herbicidal action of these compounds is initiated by their binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[4][5] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins, leading to the activation of auxin-responsive genes and the characteristic herbicidal symptoms.[6][7] Understanding the specific molecular interactions that drive this process is key to optimizing herbicidal activity.
Core Structure and Substituent Effects
The fundamental scaffold of this herbicide class is the pyridine ring with a carboxylic acid group, typically at the C2 position (picolinic acids). The herbicidal activity is profoundly influenced by the nature and position of substituents on the pyridine ring.
The Pyridine Ring: A Canvas for Activity
The substitution pattern on the pyridine ring is a critical determinant of herbicidal efficacy. Key positions for modification include C3, C4, C5, and C6.
-
Amino Group at C4: The presence of an amino group at the C4 position is a common feature in highly active compounds like picloram and aminopyralid. This group is thought to be crucial for receptor binding and overall herbicidal activity.
-
Halogenation at C3, C5, and C6: Halogen atoms, particularly chlorine, at the C3, C5, and C6 positions are frequently employed to enhance herbicidal potency. For example, picloram is a trichlorinated pyridine carboxylic acid. The electronic and steric properties of these halogens play a significant role in the molecule's interaction with the receptor binding pocket.
-
Substitution at C6: The C6 position has been a focal point for recent derivatization efforts. Replacing the chlorine atom at this position with aryl-substituted pyrazolyl groups has led to the development of novel compounds with significantly enhanced herbicidal activity.[8][9] These modifications can alter the binding mode of the herbicide within the auxin co-receptor complex.[10]
The Carboxylic Acid Group: The Anchor for Action
The carboxylic acid moiety is essential for the auxin-like activity of these herbicides. It is believed to be the primary interacting group with the auxin receptor, mimicking the carboxylic acid of IAA. Esterification of this group can modulate the compound's properties, such as its uptake and translocation within the plant, but the free acid is generally considered the active form at the target site.
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize quantitative data on the herbicidal activity of various pyridine carboxylic acid derivatives. The IC50 values, representing the concentration required to inhibit 50% of growth, are a key metric for comparing the potency of these compounds.
Table 1: Herbicidal Activity (IC50) of Picloram and Analogs against Arabidopsis thaliana Root Growth
| Compound | Substituents | IC50 (µM) | Reference |
| Picloram | 4-amino-3,5,6-trichloro | 0.14 | [9] |
| Analog V-2 | 4-amino-3,5-dichloro-6-(5-(3-trifluoromethylphenyl)-1H-pyrazol-1-yl) | 0.0045 | [9] |
| Analog V-7 | 4-amino-3,5-dichloro-6-(5-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl) | 0.0028 | [9] |
| Halauxifen-methyl | (Aryl-picolinate) | 0.14 | [9] |
Table 2: Herbicidal Activity (IC50) of Picolinic Acid Analogs against CHO Cells
| Compound | IC50 (mM) | Reference |
| Picloram | 0.28 | [11] |
| Fusaric acid | 0.032 | [11] |
| 3-Hydroxy picolinic acid | 0.09 | [11] |
| Picolinic acid | 0.18 | [11] |
| 6-Bromo picolinic acid | 0.35 | [11] |
| 6-Methyl picolinic acid | 0.45 | [11] |
Mechanism of Action: The Auxin Signaling Pathway
Pyridine carboxylic acid herbicides exert their effects by hijacking the plant's natural auxin signaling pathway. The key components of this pathway are the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.
In the presence of the herbicide, it binds to the TIR1/AFB protein, creating a binding site for the Aux/IAA repressor.[4] This leads to the formation of a co-receptor complex. The SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex then polyubiquitinates the Aux/IAA protein, targeting it for degradation by the 26S proteasome.[7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AREs) in the promoters of target genes, leading to their expression. The resulting overstimulation of these genes disrupts normal plant growth processes, causing the characteristic symptoms of auxin herbicide damage and ultimately leading to plant death.
Experimental Protocols
The evaluation of the structure-activity relationship of pyridine carboxylic acid herbicides relies on a suite of standardized bioassays.
Arabidopsis thaliana Root Growth Inhibition Assay
This assay provides a sensitive and high-throughput method for quantifying the herbicidal activity of compounds.
Methodology:
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on a nutrient-rich agar (B569324) medium (e.g., Murashige and Skoog) in Petri dishes.
-
Herbicide Application: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at a range of concentrations. Control plates contain the solvent alone.
-
Incubation: The plates are incubated vertically in a growth chamber under controlled light and temperature conditions to allow for root growth.
-
Data Collection and Analysis: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured. The percentage of root growth inhibition relative to the control is calculated for each concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[9][12]
Whole-Plant Herbicidal Efficacy Bioassay
This assay evaluates the herbicidal activity of compounds on whole plants, providing a more direct measure of their potential as commercial herbicides.
Methodology:
-
Plant Cultivation: Seeds of target weed species (e.g., Amaranthus retroflexus, Brassica napus) are sown in pots containing a standardized soil mix and grown in a greenhouse under controlled conditions.
-
Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), the plants are treated with the test compounds. Application can be done as a foliar spray (post-emergence) or applied to the soil (pre-emergence).[13] A range of application rates is typically used.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed and scored on a scale (e.g., 0% = no effect, 100% = complete plant death).[2] Plant biomass (fresh or dry weight) may also be measured for a more quantitative assessment.
-
Data Analysis: The data is used to determine the effective dose (ED) required to achieve a certain level of control (e.g., ED50 or ED90).
Auxin Receptor Binding Assay (Surface Plasmon Resonance)
This in vitro assay directly measures the binding affinity of herbicidal compounds to the auxin co-receptor complex.
Methodology:
-
Protein Expression and Purification: The TIR1/AFB F-box protein and a degron peptide from an Aux/IAA protein are expressed and purified.
-
SPR Chip Preparation: The degron peptide is immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: The purified TIR1/AFB protein is mixed with the test herbicide and flowed over the sensor chip. The binding of the TIR1/AFB-herbicide complex to the immobilized degron peptide is measured in real-time as a change in the surface plasmon resonance signal.[14][15]
-
Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) of the interaction are calculated from the SPR sensorgrams.
Conclusion
The structure-activity relationship of pyridine carboxylic acid herbicides is a complex interplay of electronic and steric factors. The core picolinic acid scaffold provides the necessary auxin-like functionality, while substitutions on the pyridine ring fine-tune the herbicidal potency and selectivity. The amino group at C4 and halogenation at C3 and C5 are well-established for enhancing activity. Recent advancements have shown that modification at the C6 position with bulky aryl-containing groups can lead to next-generation herbicides with significantly improved efficacy. A thorough understanding of these SAR principles, supported by robust bioassays, is essential for the continued development of effective and sustainable weed management solutions.
References
- 1. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cambridge.org [cambridge.org]
- 14. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Determination of Aminopyralid in Soil Matrices by LC-MS/MS
AN-SOIL-01
Introduction
Aminopyralid (B1667105) is a selective herbicide used for the control of broadleaf weeds in various settings, including pastures and cereal crops.[1] It is typically formulated as a potassium or other salt, which readily dissociates to the aminopyralid acid in the environment. Due to its persistence and potential to affect sensitive crops at very low concentrations, a sensitive and robust analytical method for its determination in soil is crucial for environmental monitoring and agricultural research.[2][3]
This application note details a reliable method for the extraction and quantification of aminopyralid residues in soil matrices. The protocol employs a straightforward extraction with an acidified organic solvent followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for accurate quantification at low levels.[4][5][6]
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (MeCN), Methanol (B129727) (MeOH), and Water (all LC-MS grade).
-
Reagents: Formic acid (LC-MS grade), Hydrochloric acid (HCl, analytical grade), Ammonium formate.
-
Analytical Standards: Aminopyralid certified reference material (purity >99%).
-
Equipment:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance (0.0001 g readability).
-
Centrifuge capable of handling 50 mL tubes.
-
Mechanical shaker or vortex mixer.
-
Syringe filters (e.g., 0.22 µm PTFE).
-
Standard laboratory glassware and pipettes.
-
Sample tubes (50 mL polypropylene (B1209903) centrifuge tubes).
-
Standard Solution Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of aminopyralid standard and dissolve it in methanol to prepare a primary stock solution. Store at -20°C.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent mixture (e.g., 40:60 methanol/water with 0.05% formic acid).[8] These solutions are used to build the calibration curve.
Sample Preparation and Extraction
-
Soil Preparation: Air-dry soil samples in a well-ventilated area, free from contamination. Once dried, grind the soil and pass it through a 2-mm sieve to ensure homogeneity.
-
Extraction:
-
Weigh 5.0 g of the prepared soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of extraction solution, consisting of acetonitrile and 1 N hydrochloric acid in a 90:10 (v/v) ratio.[1][6]
-
Securely cap the tubes and shake vigorously on a mechanical shaker for 30 minutes.[1] Alternatively, vortex for five minutes.[8]
-
Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the soil particles from the extract.
-
-
Final Sample Preparation:
-
Carefully transfer an aliquot of the supernatant (e.g., 1 mL) into a clean tube.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4] A dilution step may be necessary depending on the expected concentration and instrument sensitivity.
-
LC-MS/MS Analysis
-
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient program to ensure separation from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for aminopyralid should be optimized. A common transition is m/z 207 → 134. A confirmatory ion should also be monitored.
-
Method Performance and Data
The described method has been validated across various soil types, demonstrating its robustness and reliability.[1][6] Key performance parameters are summarized below.
Table 1: Summary of Method Validation Data for Aminopyralid in Soil
| Parameter | Typical Value | Reference |
| Limit of Quantitation (LOQ) | 0.001 - 0.0015 µg/g (1 - 1.5 ng/g) | [6] |
| Limit of Detection (LOD) | ~0.00025 µg/g (0.25 ng/g) | [6] |
| Concentration Range | 0.0015 - 0.10 µg/g | [6] |
| Mean Recovery | 70 - 120% | [1][6] |
| Precision (RSD) | ≤ 20% | [6][8] |
| Linearity (r²) | > 0.99 |
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Experimental workflow for aminopyralid analysis in soil.
References
- 1. fao.org [fao.org]
- 2. prop.memberclicks.net [prop.memberclicks.net]
- 3. ncagr.gov [ncagr.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. epa.gov [epa.gov]
LC-MS/MS protocol for quantification of aminopyralid-potassium in water
An Application Note and Protocol for the Quantification of Aminopyralid-Potassium in Water via LC-MS/MS
This document provides a comprehensive protocol for the quantitative analysis of this compound in various water matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are compiled from established analytical procedures to ensure robust and reliable results.
Introduction
Aminopyralid (B1667105) is a systemic herbicide used for the control of broadleaf weeds. Due to its potential to contaminate water sources, sensitive and specific analytical methods are required for its detection and quantification. This protocol outlines a validated LC-MS/MS method for the determination of aminopyralid in tap, ground, and surface water. The potassium salt of aminopyralid is soluble in water, and this method is suitable for its quantification.
Experimental Protocols
This protocol is divided into three main sections: Sample Preparation, LC-MS/MS Analysis, and Data Analysis.
1. Sample Preparation
Two primary methods for sample preparation are presented: a direct injection approach for cleaner matrices and a Solid-Phase Extraction (SPE) method for samples requiring cleanup and concentration.
1.1. Direct Analysis (for clean water matrices)
For samples with low matrix interference, such as groundwater, a direct analysis approach can be employed.[1]
-
Filter the water sample through a 0.45 µm nylon syringe filter into an autosampler vial.[1]
-
For matrix-matched calibration, an internal standard, such as 5-amino-2-chlorobenzoic acid, can be added.[1]
-
In some cases, the addition of acetonitrile (B52724) to the filtered sample may be necessary to normalize the response.[1]
1.2. Solid-Phase Extraction (SPE) for Concentration and Cleanup
For surface or tap water, or when lower detection limits are required, SPE is recommended.[2][3]
-
Sample Acidification: Add 50 µL of sulfuric acid to a 10 mL water sample.[2]
-
SPE Cartridge Conditioning: Condition a Phenomenex Strata-X SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of a water/sulfuric acid solution (99.5:0.5 v/v).[2] Alternatively, for larger volumes, an AttractSPE® Disk Anion Exchange - SR can be conditioned with 50 mL of methanol and then 50 mL of ultrapure water.[3]
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.[2] For the SPE disk, a larger volume (e.g., 1 L) can be loaded.[3]
-
Cartridge Washing: Wash the cartridge with 2 mL of a water/methanol/formic acid solution (90:10:1 v/v/v).[2] For the SPE disk, wash with 50 mL of ultrapure water and dry under vacuum for one minute.[3]
-
Elution: Elute aminopyralid from the SPE cartridge with aliquots of a suitable solvent. For the Strata-X cartridge, elution can be performed with methyl tert-butyl ether/methanol (90:10 v/v).[4] For the anion exchange disk, elution is achieved with 50 mL of 3% formic acid in methanol.[3]
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solution of methanol/water (40:60 v/v) containing 0.05% formic acid and 5 mM ammonium (B1175870) formate (B1220265) for LC-MS/MS analysis.[2]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A Shimadzu LC-30 system or equivalent.[1]
-
Column: Phenomenex Luna Omega 3 µm Polar C-18, 100 x 3.0 mm, or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[1][5]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Column Temperature: 40 °C.[1]
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, which is decreased over the run time to allow for the elution of aminopyralid.
-
Mass Spectrometer (MS) System: An AB Sciex 6500+ QTRAP or equivalent.[1]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][2]
-
Ion Spray Voltage: 5500 V.[1]
-
Temperature: 500 °C.[1]
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for aminopyralid are monitored. Common transitions are m/z 207.1 → 160.9 (quantifier) and m/z 207.1 → 134.1 (qualifier).[1] Another confirmatory transition is m/z 264.9 → 135.9.[6]
3. Data Analysis
-
Calibration: A calibration curve is constructed using a minimum of five concentration levels for a quadratic curve or three for a linear curve.[1] The correlation coefficient (r) should be ≥ 0.995.[1] Calibration standards should be prepared in a matrix that matches the samples to account for matrix effects.[1]
-
Quantification: The concentration of aminopyralid in the samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Data Presentation
The following table summarizes the quantitative data for the determination of aminopyralid in water.
| Parameter | Value | Matrix | Method | Reference |
| Limit of Quantification (LOQ) | 0.05 µg/L | Tap, Surface, Ground Water | LC-MS/MS with SPE | [2] |
| 0.05 ng/mL (0.05 µg/L) | Groundwater | Direct Injection LC-MS/MS | [1] | |
| Limit of Detection (LOD) | 0.015 µg/L | Tap, Surface, Ground Water | LC-MS/MS with SPE | [2] |
| Recovery | 70-120% (mean) | Water | LC-MS/MS with SPE | [2] |
| >80% | Ultrapure and Tap Water | LC-MS/MS with SPE Disk | [3] | |
| Calibration Range | 0.05 to 5.0 µg/L | Water | LC-MS/MS with SPE | [2] |
| 0.04 to 5.0 ng/mL | Groundwater | Direct Injection LC-MS/MS | [1] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general experimental workflow for the quantification of aminopyralid in water.
Caption: Experimental workflow for aminopyralid quantification in water.
Chemical Information
-
Compound: Aminopyralid
-
CAS Number: 150114-71-9[7]
-
Empirical Formula: C₆H₄Cl₂N₂O₂[7]
-
Molecular Weight: 207.01 g/mol [7]
-
Chemical Name: 4-amino-3,6-dichloropyridine-2-carboxylic acid[8]
References
Application Note & Protocol: Aminopyralid-Potassium Plant Uptake and Translocation Study
For Researchers, Scientists, and Drug Development Professionals
Objective
This document provides a detailed protocol for conducting studies on the uptake and translocation of aminopyralid-potassium, a systemic auxin herbicide, in target plant species. The primary objective is to quantify the absorption of the herbicide following foliar application and to determine its subsequent movement and distribution throughout the plant.[1][2] Such studies are crucial for understanding herbicide efficacy, elucidating mechanisms of resistance, and assessing environmental fate.[3] The methodologies described herein primarily focus on the use of radiolabeled compounds for accurate quantification.[4][5]
Introduction
Aminopyralid (B1667105) is a synthetic auxin herbicide used to control broadleaf weeds.[1][6] As a systemic herbicide, its effectiveness relies on its ability to be absorbed by the foliage and roots and then translocated to meristematic tissues, where it disrupts several growth processes.[1][7][8] Understanding the rate and extent of its movement (translocation) from the point of application (the source) to other parts of the plant (the sinks) is fundamental.[9][10] This protocol outlines a robust experimental design using ¹⁴C-labeled aminopyralid to trace its path within the plant.
Materials and Methods
Plant Material and Growth Conditions
-
Plant Species: Select a relevant broadleaf weed species (e.g., Canada thistle, Cirsium arvense) or a sensitive crop species.
-
Growth: Grow plants from seed in pots containing a standard potting mix.
-
Environment: Maintain plants in a controlled growth chamber or greenhouse with defined conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, adequate humidity).
-
Plant Stage: Use plants at a consistent growth stage for all replicates, for example, the three-leaf stage or rosette stage, to ensure uniformity.[11]
Herbicide Preparation
-
Radiolabeled Herbicide: Utilize [¹⁴C]aminopyralid with a known specific activity (e.g., >170 Bq).[4]
-
Treatment Solution: Prepare a treatment solution containing the commercial formulation of this compound at a concentration equivalent to the recommended field application rate.
-
Spiking: Add a known amount of [¹⁴C]aminopyralid to the "cold" (non-radiolabeled) herbicide solution. The final solution should also include any recommended adjuvants (e.g., nonionic surfactant) to mimic field application.[8]
Experimental Design
-
Layout: A completely randomized design is typically appropriate.
-
Treatments: Include multiple time points for harvesting after treatment (e.g., 6, 24, 48, 72, and 192 hours) to characterize the translocation over time.[5]
-
Replication: Use a minimum of 4-6 replicate plants per time point to ensure statistical validity.
Experimental Protocols
Treatment Application
-
Select a single, fully expanded leaf on each plant for treatment. This will be the "treated leaf". If necessary, protect the rest of the plant from the application.[4]
-
Using a microsyringe, apply a precise volume of the ¹⁴C-labeled herbicide solution as small, discrete droplets (e.g., ten 0.5 µL droplets) onto the adaxial (upper) surface of the treated leaf, avoiding the mid-vein.[4][11]
-
Record the total amount of radioactivity applied to each plant.
Harvesting and Sample Processing
-
At each designated time point, harvest the plants.
-
Leaf Wash (Quantifying Non-Absorbed Herbicide): Carefully excise the treated leaf. Rinse the leaf surface with a suitable solvent (e.g., 10 ml of 50% v/v methanol (B129727) with 0.1% v/v Tween-20) to remove any unabsorbed herbicide.[4][11]
-
Collect the leaf washings in a scintillation vial for analysis.
-
Plant Sectioning: Gently uproot the plant and rinse the roots to remove soil.[11] Section the plant into the following parts:
-
Treated Leaf (after washing)
-
Tissue Above the Treated Leaf
-
Tissue Below the Treated Leaf
-
Roots
-
-
Press and dry the plant sections in an oven at 60-70°C for 48 hours.[4][11]
Quantification and Analysis
-
Liquid Scintillation Counting (LSC):
-
Add a scintillation cocktail to the leaf wash samples.
-
Analyze the radioactivity using a liquid scintillation counter to quantify the amount of non-absorbed ¹⁴C-aminopyralid.[4][11]
-
Calculation: Foliar absorption is calculated by subtracting the radioactivity recovered in the leaf wash from the total radioactivity applied.[4]
-
-
Biological Oxidation:
-
Phosphor Imaging (Qualitative Analysis):
Data Presentation
Summarize the quantitative data from LSC and biological oxidation in a table. The data should be expressed as a percentage of the total applied radioactivity recovered in each plant part.
Table 1: Example Distribution of ¹⁴C-Aminopyralid in a Susceptible Broadleaf Plant Over Time (% of Applied Radioactivity)
| Time After Treatment (Hours) | Unabsorbed (Leaf Wash) | Treated Leaf | Above Treated Leaf | Below Treated Leaf | Roots | Total Recovery (%) |
| 24 | 45.5 ± 4.2 | 48.0 ± 3.5 | 2.5 ± 0.8 | 1.8 ± 0.6 | 1.2 ± 0.4 | 99.0 ± 2.1 |
| 48 | 42.1 ± 3.9 | 45.2 ± 3.1 | 4.8 ± 1.1 | 3.5 ± 0.9 | 3.1 ± 0.7 | 98.7 ± 1.8 |
| 72 | 40.0 ± 3.7 | 42.5 ± 2.9 | 7.0 ± 1.5 | 5.2 ± 1.3 | 4.3 ± 1.0 | 99.0 ± 2.5 |
| 192 | 39.8 ± 4.1 | 38.5 ± 3.3 | 9.5 ± 1.8 | 7.0 ± 1.6 | 5.2 ± 1.2 | 99.0 ± 2.8 |
Note: Data are presented as mean ± standard deviation and are illustrative. Actual results will vary based on plant species and experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the aminopyralid uptake and translocation study.
Aminopyralid Translocation Pathway
References
- 1. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 2. Translocation of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. studymind.co.uk [studymind.co.uk]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Leaf uptake and translocation of [14C]2,4-D [bio-protocol.org]
Application Notes: Aminopyralid-Potassium as a Positive Control for Auxin Bioassays
Introduction
Aminopyralid (B1667105) is a synthetic auxin herbicide belonging to the pyridine (B92270) carboxylic acid family.[1][2] It functions as a plant growth regulator by mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[1][3][4] Due to its high stability, efficacy at low doses, and well-defined mode of action, aminopyralid-potassium serves as an excellent and reliable positive control in various auxin bioassays.[2][5] Its use allows researchers to validate experimental systems, confirm the sensitivity of bioassay organisms to auxin-like activity, and provide a benchmark for evaluating the effects of potential auxin agonists or antagonists. These notes provide detailed protocols and data for utilizing this compound in research settings.
Mechanism of Action
Synthetic auxins like aminopyralid disrupt normal plant growth by causing uncontrolled cell division and elongation.[1][6] The molecular mechanism is initiated by the binding of aminopyralid to nuclear auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[5][7] Aminopyralid shows a significantly higher binding affinity for certain receptors, such as AtAFB5, compared to the primary natural auxin receptor, AtTIR1.[7]
This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.[4][8] This enhanced interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[7][9] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-response elements in the promoters of target genes, activating transcription and leading to the characteristic physiological responses associated with auxin exposure.[4][9]
Caption: Aminopyralid-induced auxin signaling pathway.
Quantitative Data for Aminopyralid as a Positive Control
The effective concentration of aminopyralid can vary significantly depending on the plant species and the bioassay system. Sensitive species, such as those in the legume (Fabaceae) and tomato (Solanaceae) families, will exhibit responses at much lower concentrations.[10][11] The following table summarizes representative data for use in establishing effective dose ranges.
| Bioassay Type | Plant Species | Aminopyralid Concentration | Observed Effect | Reference |
| Seed Germination & Seedling Growth | Tomato (Solanum lycopersicum) | 0.6 g/ha (soil conc.) | Deformed seedlings observed. | [2] |
| Seedling Growth | Tomato (Solanum lycopersicum) | 3 - 7.5 g/ha (soil conc.) | Significant negative effects on plant height and root collar diameter. | [2] |
| Seedling Growth | Tomato (Solanum lycopersicum) | 15 g/ha (soil conc.) | 93.75% of plants showed severe damage (stunting, deformation). | [2] |
| Root Exudation / Non-Target Damage | Various Boreal Forest Species | 2% - 16% solution (applied to target tree) | Non-target damage observed from root exudation into soil. | [12] |
| General Bioassay for Contamination | Pea, Bean (Pisum sativum, Phaseolus vulgaris) | Trace amounts in compost/soil | Stunting, leaf curling, and inhibited new growth. | [11][13] |
Experimental Protocols
Protocol 1: Seed Germination and Root Elongation Bioassay in Petri Dishes
This protocol is a standard method for assessing auxin activity by measuring the inhibition of primary root growth in sensitive seedlings. Arabidopsis thaliana is a common model, but sensitive crop species like tomato or peas can also be used.[11]
Materials:
-
This compound salt
-
Seeds of a sensitive plant species (e.g., Tomato cv. Moneymaker, Pea cv. Little Marvel, or Arabidopsis thaliana Col-0)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Murashige and Skoog (MS) basal medium with vitamins
-
MES buffer
-
Potassium hydroxide (B78521) (KOH) for pH adjustment
-
Sterile deionized water
-
Ethanol (B145695) (for stock solution)
-
Laminar flow hood
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Preparation of Aminopyralid Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% ethanol.
-
Store the stock solution at -20°C in the dark. Note: Aminopyralid is highly stable, but standard precautions for stock solutions should be followed.
-
-
Preparation of Treatment Media:
-
Prepare half-strength (0.5x) MS medium containing 1% (w/v) sucrose and 0.5 g/L MES buffer.
-
Adjust the pH to 5.7 with 1 M KOH.
-
Autoclave the medium and allow it to cool.
-
In a laminar flow hood, add the this compound stock solution to the sterile medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). Ensure the final ethanol concentration is consistent across all treatments, including the control (typically ≤ 0.1%).
-
-
Seed Sterilization and Plating:
-
Surface sterilize seeds using your lab's standard protocol (e.g., 70% ethanol for 1 minute, followed by 20% bleach with Tween-20 for 10 minutes, and 4-5 rinses with sterile water).
-
Place two sterile filter paper discs into each Petri dish.
-
Pipette 5 mL of the appropriate treatment medium onto the filter paper in each dish.
-
Aseptically arrange 10-15 sterilized seeds in a line on the top third of the filter paper.
-
Seal the Petri dishes with parafilm.
-
-
Incubation and Growth:
-
Cold stratify the seeds if required by the species (e.g., Arabidopsis at 4°C for 2-3 days in the dark).
-
Place the dishes vertically in a growth chamber set to a 16-hour light / 8-hour dark cycle at 22°C. This orientation encourages straight root growth along the filter paper.
-
-
Data Collection and Analysis:
-
After 5-7 days of growth, remove the dishes from the chamber.
-
Scan the plates using a flatbed scanner to create a high-resolution image.
-
Measure the primary root length of each seedling from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Plot the average root length against the log of the aminopyralid concentration to generate a dose-response curve.[14][15] Calculate the EC50 (half-maximal effective concentration) for root growth inhibition.
-
Caption: Workflow for a root elongation bioassay.
Expected Results and Interpretation
As a potent synthetic auxin, aminopyralid will induce characteristic dose-dependent phytotoxic symptoms in sensitive dicotyledonous plants.[1] Researchers using it as a positive control should look for the following effects:
-
Inhibition of Root Growth: This is one of the most quantifiable responses. Primary root elongation will be severely stunted at higher concentrations, while lateral root formation may be stimulated at very low concentrations before being inhibited at higher doses.[8]
-
Epinasty and Deformation: Leaves and stems will exhibit twisting, curling, and bending, which are classic symptoms of auxin overdose.[2][16]
-
Stunted Growth: Overall plant growth, including shoot elongation and new leaf development, will be inhibited.[13]
-
Callus Formation: At the root-shoot junction or on leaf tissues, undifferentiated cell growth (callus) may be induced.
-
Chlorosis and Necrosis: At lethal doses, tissues will yellow (chlorosis) and eventually die (necrosis) as the plant's metabolic processes are completely disrupted.[2]
The appearance of these symptoms in the this compound positive control confirms that the bioassay system is responsive to auxin action, thereby validating any negative results observed with test compounds and providing a reliable standard for comparison.
References
- 1. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 2. mdpi.com [mdpi.com]
- 3. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]
- 4. Auxin - Wikipedia [en.wikipedia.org]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Identification of inhibitors of auxin transcriptional activation by means of chemical genetics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncagr.gov [ncagr.gov]
- 11. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Intro dose-response | Bioassay [bioassay.dk]
- 15. The dosage-response curve for auxin-induced cell elongation: A reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: Solid-Phase Extraction for Aminopyralid-Potassium from Compost
Introduction
Aminopyralid (B1667105) is a persistent pyridine (B92270) herbicide used to control broadleaf weeds in pastures and grain crops.[1][2] Its persistence can lead to contamination of compost made from treated plant materials or manure from animals that have grazed on treated forage.[2][3][4] Due to its herbicidal activity at very low concentrations (parts per billion), it is crucial to have sensitive and reliable methods for its detection in compost to prevent damage to susceptible crops.[3] This application note details a robust solid-phase extraction (SPE) protocol for the cleanup and concentration of aminopyralid from compost samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary protocol is based on a validated US EPA method, with an alternative method also presented.
Principle of the Method
Residues of aminopyralid are first extracted from the compost matrix using an alkaline solution. This is followed by an acid hydrolysis step to release any potential bound residues of aminopyralid.[5][6] The resulting extract is then purified and concentrated using a solid-phase extraction (SPE) cartridge.[5][6] The final eluate is then analyzed for aminopyralid, often after a derivatization step, using LC-MS/MS.[5][6]
Data Presentation
The following table summarizes the quantitative data from two different SPE methods for the analysis of aminopyralid in compost.
| Parameter | Method 1: US EPA Method | Method 2: AFFINIMIP® SPE |
| SPE Sorbent | Oasis MAX | Molecularly Imprinted Polymer (MIP) for Picolinic Herbicides |
| Matrix | Pasture Compost, Manure Compost | Compost |
| Limit of Quantitation (LOQ) | 0.500 ng/g | Not Specified |
| Limit of Detection (LOD) | 0.150 ng/g | Not Specified |
| Recovery | 70-120% (Validated Range) | >80% |
| Relative Standard Deviation (RSD) | ≤20% | <10% |
| Analytical Technique | LC-MS/MS | HPLC-UV or MS |
Experimental Protocols
Method 1: US EPA Validated Method for Aminopyralid in Compost
This protocol is based on the method described in EPA documents for the determination of aminopyralid in compost.[5][6]
1. Sample Extraction and Hydrolysis
-
Weigh a representative sample of compost (e.g., 1 g) into a centrifuge tube.
-
Add 20 mL of 0.1N sodium hydroxide (B78521) (NaOH) to the sample.[5]
-
Shake the mixture vigorously.
-
Centrifuge the sample to separate the solid and liquid phases.[5]
-
Transfer an aliquot of the supernatant to a new tube.
-
Add a concentrated hydrochloric acid (HCl) aliquot to the extract.[5][6]
-
Heat the sample at 90°C for 90 minutes to hydrolyze any bound aminopyralid residues.[5][6]
-
Allow the sample to cool and then centrifuge again to remove any precipitated material.[5]
-
The resulting supernatant is used for the SPE cleanup.
2. Solid-Phase Extraction (SPE) Cleanup using Oasis MAX Cartridge
-
Conditioning: Condition a Waters Oasis MAX SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of HPLC water through the cartridge.[7]
-
Loading: Load 1.0 mL of the supernatant from the hydrolysis step onto the conditioned SPE cartridge.[7]
-
Washing:
-
Drying: Dry the SPE cartridge under full vacuum for 15 minutes.[7]
-
Elution: Elute the aminopyralid from the SPE cartridge with three 500-µL aliquots of an ethyl acetate/trifluoroacetic acid solution (99:1 v/v).[7]
3. Post-SPE Processing and Analysis
-
The eluate is typically evaporated to dryness.[6]
-
The residue is derivatized before being reconstituted in a suitable solvent for LC-MS/MS analysis.[5][6]
Method 2: Alternative SPE Protocol using AFFINIMIP® SPE Picolinic Herbicides
This protocol is based on an application note from Affinisep for the cleanup of picolinic acid herbicides in compost.[8]
1. Sample Preparation
-
Weigh 5 g of the compost sample.
-
Add 100 mL of water and shake for 60 minutes.[8]
-
Centrifuge the mixture at 3000g for 10 minutes.[8]
-
Filter the supernatant through a 4-7 µm filter. This filtrate is the loading solution.[8]
2. Solid-Phase Extraction (SPE) Cleanup
-
Equilibration: Equilibrate a 3mL/60mg AFFINIMIP® SPE Picolinic Herbicides cartridge with 2 mL of acetonitrile (B52724) followed by 1 mL of water.[8]
-
Loading: Load 3 mL of the prepared sample extract (loading solution) onto the cartridge.[8]
-
Washing:
-
Elution: Elute the aminopyralid with 3 mL of 98/2 ethyl acetate/trifluoroacetic acid.[8]
3. Post-SPE Processing and Analysis
-
Evaporate the elution fraction to dryness.[8]
-
Dissolve the residue in the mobile phase for analysis by HPLC-UV or MS.[8]
Mandatory Visualization
References
- 1. Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw [mdpi.com]
- 2. The Hidden Danger in Your Garden: Aminopyralids in Compost | N.C. Cooperative Extension [beaufort.ces.ncsu.edu]
- 3. Aminopyralid Residues in Compost | College of Agricultural Sciences [smallfarms.oregonstate.edu]
- 4. ipcm.wisc.edu [ipcm.wisc.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. affinisep.com [affinisep.com]
Application Notes and Protocols for Residue Analysis of Aminopyralid-Potassium in Cereal Crops and Straw
Introduction
Aminopyralid (B1667105) is a systemic herbicide used for the control of broadleaf weeds in various agricultural settings, including cereal crops and pastures.[1] Due to its persistence in plant materials, there is a need for sensitive and reliable analytical methods to monitor its residues in cereal grains and straw, especially when these materials are used as animal feed or mulch.[2][3] Aminopyralid is a polar acidic compound, which can present challenges for common multi-residue extraction methods like QuEChERS.[4] Therefore, specific methods have been developed and validated for its determination. This document provides detailed protocols and data for the residue analysis of aminopyralid in cereal crops and straw.
Quantitative Data Summary
The following tables summarize the performance of analytical methods for the determination of aminopyralid residues in cereal and straw matrices.
Table 1: Method Performance for Aminopyralid Residue Analysis in Straw
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 10 ng/g (0.01 mg/kg) | [2][4] |
| Recovery Rate | 71% | [2][4] |
| Relative Standard Deviation (RSD) | 13% | [2][4] |
| Analytical Method | UHPLC-MS/MS | [2] |
| Extraction Method | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | [2][4] |
Table 2: Method Performance for Aminopyralid Residue Analysis in Cereal Grains
| Matrix | Limit of Quantification (LOQ) | Recovery Range | Analytical Method | Reference |
| Barley, Sorghum, Wheat | 0.01 mg/kg | Not Specified | LC/MS/MS | [5] |
| Wheat Grain | 0.01 mg/kg | 93-118% | LC/MS/MS | [5] |
| Various Cereals | 0.01 mg/kg | Not Specified | LC-MS/MS | [6][7] |
Experimental Protocols
This section details the methodologies for the analysis of aminopyralid residues in cereal straw, primarily based on the Salting-Out Assisted Liquid-Liquid Extraction (SALLE) method coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2][4]
1. Materials and Reagents
-
Aminopyralid analytical standard (purity ≥ 98.0%)
-
Acetonitrile (B52724) (MeCN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade (97.5–98.5% purity)
-
Ultrapure water
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Primary stock solution of aminopyralid (e.g., 1 mg/mL in MeCN)
-
Working standard solutions prepared by dilution of the stock solution
2. Sample Preparation and Extraction (SALLE Method)
The following workflow diagram illustrates the sample preparation and extraction process.
Caption: Workflow for Aminopyralid Residue Analysis in Straw.
Detailed Protocol:
-
Homogenization: Grind the cereal straw sample to a fine powder using a laboratory mill.[8]
-
Weighing: Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of 1% formic acid in water to the centrifuge tube.
-
Vortex the mixture for 1 minute.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex again for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Shake the tube vigorously for 1 minute to ensure proper mixing and prevent salt agglomeration.
-
Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 5 minutes to achieve phase separation.
-
-
Final Sample Preparation:
-
Carefully collect the upper acetonitrile layer (supernatant).
-
Take a 1 mL aliquot of the supernatant and evaporate it to dryness under a gentle stream of nitrogen at approximately 37°C.[2]
-
Reconstitute the dry residue in 1 mL of 1% formic acid in methanol.[2]
-
Briefly sonicate and then centrifuge the reconstituted sample to remove any insoluble particles.[2]
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
-
3. UHPLC-MS/MS Analysis
The following diagram outlines the key components and parameters of the analytical instrumentation.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw [mdpi.com]
- 3. prop.memberclicks.net [prop.memberclicks.net]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Modification of the existing maximum residue levels for aminopyralid in certain cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of the existing maximum residue levels for aminopyralid in certain cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioassay-Based Detection of Aminopyralid-Potassium Residues in Manure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyralid (B1667105), a potent pyridine (B92270) carboxylic acid herbicide, is widely used for the control of broadleaf weeds in pastures and grain crops. Due to its persistence, it can remain active in manure from livestock that have grazed on treated forage.[1][2] The use of such contaminated manure as a fertilizer can lead to significant damage to sensitive crops.[1] Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can detect aminopyralid residues, but plant bioassays are often more sensitive and directly assess the phytotoxic potential of the manure.[3] Plants can be adversely affected at aminopyralid concentrations below the detection limits of standard laboratory equipment.[4]
This document provides detailed application notes and protocols for conducting a plant-based bioassay to detect the presence of harmful aminopyralid-potassium residues in manure. The bioassay utilizes the high sensitivity of certain plant species to auxin-mimicking herbicides to provide a reliable and cost-effective screening method.
Mechanism of Action: Aminopyralid as an Auxin Mimic
Aminopyralid functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[5] In sensitive broadleaf plants, aminopyralid binds to auxin receptors, leading to uncontrolled and disorganized cell growth and division. This disrupts normal plant development, causing characteristic symptoms such as leaf cupping, stem twisting (epinasty), and eventual plant death.[6] Grasses are generally tolerant as they can metabolize the herbicide more effectively.
Caption: Aminopyralid's auxin-mimicking signaling pathway.
Data Presentation: Sensitivity of Plant Species to Aminopyralid
The following table summarizes the quantitative sensitivity of various plant species to aminopyralid residues, highlighting their suitability as indicator plants in a bioassay.
| Plant Species | Family | Lowest Observed Effect Concentration (LOEC) | Observed Effects |
| Tomato (Solanum lycopersicum) | Solanaceae | 0.2 µg/kg (ppb)[3][4] | Severe injury and 95% fruit yield loss.[3] |
| Tomato (Solanum lycopersicum) | Solanaceae | 10 µg/kg (ppb) | Minimum level causing injury in a potting mix bioassay.[6] |
| Tomato (Solanum lycopersicum) | Solanaceae | 0.6 g/ha | Deformed germination of seeds.[7][8] |
| Bell Pepper (Capsicum annuum) | Solanaceae | 0.2 µg/kg (ppb) | 48% crop injury and 61% fruit yield loss.[3] |
| Eggplant (Solanum melongena) | Solanaceae | 0.2 µg/kg (ppb) | 67% crop injury and 64% fruit yield loss.[3] |
| Peas (Pisum sativum) | Fabaceae | 1-10 µg/kg (ppb) | Phytotoxic effects.[9] |
| Beans (Phaseolus vulgaris) | Fabaceae | 1-10 µg/kg (ppb) | Phytotoxic effects.[9] |
| Red Clover (Trifolium pratense) | Fabaceae | 4.5 µg/kg (ppb) | Observable injury in bioassay.[9] |
| Fava Bean (Vicia faba) | Fabaceae | 4.5 µg/kg (ppb) | Observable injury in bioassay.[9] |
Experimental Protocols
This section provides a detailed methodology for conducting a plant bioassay to detect this compound residues in manure.
Materials and Reagents
-
Test Manure: A representative sample of the manure to be tested.
-
Control Soil: A commercial potting mix known to be free of herbicides. A peat-based mix is recommended.[10]
-
Indicator Plant Seeds: High-quality seeds of a sensitive species (e.g., tomato, pea, or bean).
-
Pots: 4-inch plastic pots with drainage holes (new to avoid cross-contamination).[10]
-
Saucers: To place under each pot.
-
Deionized or Distilled Water: For watering the plants.
-
Labels and Permanent Marker: For clear identification of pots.
-
Clean Tools: Trowel or scoop for handling manure and soil.
-
Personal Protective Equipment (PPE): Gloves and safety glasses.
Experimental Workflow
Caption: Experimental workflow for aminopyralid bioassay.
Step-by-Step Procedure
-
Sample Preparation:
-
Control Pots: Fill at least three pots with the herbicide-free potting mix. These will serve as your negative control.[10]
-
Test Pots: Create a mixture of the test manure and the control potting mix. A recommended ratio is 1 part manure to 2 parts potting mix by volume. Thoroughly combine the materials. Fill at least three pots with this test mixture.[10]
-
Labeling: Clearly label all pots as "Control" or "Test" with the date.
-
-
Sowing Seeds:
-
Plant 3-4 seeds of the chosen indicator plant in each pot at the recommended depth for the species.
-
Gently water each pot with deionized or distilled water until the medium is moist but not waterlogged.
-
Place each pot in a separate saucer to prevent cross-contamination.
-
-
Growth and Observation:
-
Place the pots in a warm, well-lit area such as a greenhouse or a sunny windowsill.
-
Maintain consistent moisture levels in all pots throughout the experiment.
-
Observe the pots daily for seed germination and plant growth.
-
The observation period should be at least 2-3 weeks, or until the plants have developed several sets of true leaves.[10]
-
-
Data Collection and Interpretation:
-
Visual Assessment: Carefully examine the plants in the "Test" pots and compare them to the "Control" plants. Look for the following symptoms of aminopyralid phytotoxicity:
-
Leaf Cupping or Curling: The edges of the leaves may curl upwards or downwards.
-
Stem Twisting (Epinasty): Stems may appear twisted or bent.
-
Stunted Growth: Plants may be significantly smaller than the control plants.
-
Fern-like Growth: New growth may appear feathery or fern-like.
-
Reduced Germination: Fewer seeds may germinate in the test pots compared to the control pots.
-
-
Interpretation:
-
No Symptoms: If the plants in the "Test" pots appear as healthy as the "Control" plants, it is likely that the manure does not contain aminopyralid at a concentration harmful to the indicator species.
-
Symptoms Present: If the plants in the "Test" pots exhibit any of the symptoms described above, it is a strong indication that the manure is contaminated with aminopyralid residues. The severity of the symptoms can give a qualitative indication of the level of contamination.
-
-
Conclusion
The plant bioassay described in these application notes is a reliable and sensitive method for detecting phytotoxic residues of this compound in manure. It serves as a crucial tool for researchers, scientists, and agricultural professionals to ensure the safety of manure-based fertilizers and prevent crop damage. The use of highly sensitive indicator plants allows for the detection of aminopyralid at concentrations that may be missed by conventional analytical techniques, providing a direct measure of the biological impact of the residues.
References
- 1. ipcm.wisc.edu [ipcm.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Aminopyralid soil residues affect rotational vegetable crops in Florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. growables.org [growables.org]
- 5. eplanning.blm.gov [eplanning.blm.gov]
- 6. agrilifeorganic.org [agrilifeorganic.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biocycle.net [biocycle.net]
- 10. cms9files.revize.com [cms9files.revize.com]
Application Notes and Protocols for Aminopyralid-Potassium in Non-Agricultural and Forestry Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyralid (B1667105) is a selective, systemic herbicide belonging to the pyridine (B92270) carboxylic acid family, classified as a Group 4 herbicide by the Weed Science Society of America (WSSA).[1][2] It functions as a synthetic auxin, mimicking natural plant growth hormones to induce uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately leading to their death.[1][3][4] This document provides detailed application notes and protocols for the potassium salt of aminopyralid, focusing on its use in non-agricultural and non-forestry settings such as rangelands, pastures, industrial areas, rights-of-way, and conservation lands.[1][5][6] Aminopyralid-potassium is formulated as a dry flowable or emulsifiable concentrate and can be applied pre- or post-emergence.[1] Its efficacy against a wide range of invasive and noxious broadleaf weeds, coupled with its long residual activity, makes it a critical component of integrated vegetation management programs.[1][6]
Mechanism of Action: Synthetic Auxin Pathway
Aminopyralid is absorbed through the foliage and roots of plants and translocates throughout the plant.[1] As a synthetic auxin, it binds to auxin receptors, leading to an overstimulation of auxin-regulated genes. This disrupts normal plant cell growth, causing symptoms like leaf curl, stem twisting, and ultimately, vascular tissue disruption and plant death.[3][4] Grasses are generally tolerant because they can metabolize the compound more effectively than susceptible broadleaf species.[4]
Caption: Mechanism of action for aminopyralid as a synthetic auxin.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, compiled from various environmental fate and efficacy studies.
Table 1: Environmental Fate of Aminopyralid
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Soil Half-Life (DT50) | 8 to 533 days | Field dissipation studies | [7][8][9] |
| (Typical: 30-35 days) | [9] | ||
| 31.5 to 193 days | Aerobic soil metabolism | [10] | |
| Water Photolysis Half-Life | 0.6 days | Shallow, clear water | [10][11] |
| Soil Photodegradation Half-Life | 72.2 days | [10] | |
| Soil Sorption Coeff. (Koc) | 1.05 to 7.54 mL/g | Near-neutral pH soils | [10] |
| 19.95 to 24.3 mL/g | Acidic soils | [10] | |
| < 1 (Estimated) | General mobility | [12] |
| Bioconcentration Factor (BCF) | 0.09 (Estimated) | Low potential |[12] |
Table 2: Efficacy of Aminopyralid on Key Invasive Weeds in Non-Agricultural Sites
| Target Weed Species | Application Rate (g ae/ha)¹ | Application Timing | % Control | Source(s) |
|---|---|---|---|---|
| Canada thistle (Cirsium arvense) | 90 - 120 | Autumn | 87 - 93% (2 YAT²) | [6] |
| Canada thistle (Cirsium arvense) | 80 - 110 | Spring (bolting) or Fall (rosette) | >90% (1 YAT) | [13] |
| Leafy spurge (Euphorbia esula) | 245 (3.5 oz/A) | Fall | 79% (at 8 months) | [14] |
| Medusahead (Taeniatherum caput-medusae) | 120 - 245 | Post-emergence | ~100% (seed production reduction) | [15] |
| Yellow starthistle (Centaurea solstitialis) | 18 | Seedling stage | ~100% | [13] |
| Ragweed (Ambrosia artemisiifolia) | 30 (+100 g fluroxypyr) | Post-emergence | 96% (at 80 days) | [6] |
¹ g ae/ha = grams of acid equivalent per hectare. ² YAT = Years After Treatment.
Table 3: Summary of Toxicological Data for Aminopyralid | Organism Group | Test | Endpoint | Value (mg/kg or mg/L) | Classification | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Mammals (Rat) | Acute Oral LD50 | > 5,000 | Practically Non-toxic |[7] | | Birds (Bobwhite Quail) | Acute Oral LD50 | > 2,250 | Practically Non-toxic |[7] | | Birds (Bobwhite Quail) | 5-day Dietary LC50 | > 5,000 | Practically Non-toxic |[7] | | Fish & Aquatic Invertebrates | Acute & Chronic | - | Low Toxicity | Practically Non-toxic |[11] | | Aquatic Plants (Lemna gibba) | ErC50 (7-day) | 5.5 | Slightly Toxic |[12] | | Algae (P. subcapitata) | ErC50 (72-hr) | 6.4 | Slightly Toxic |[12] | | Honeybees (Apis mellifera) | Oral LD50 (48-hr) | > 330.25 µ g/bee | Practically Non-toxic |[12] | | Earthworms | - | - | - | Practically Non-toxic |[11] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These protocols are generalized and should be adapted to specific site conditions and research objectives.
This protocol describes a methodology to determine the environmental persistence (half-life) of this compound under field conditions.
Objective: To quantify the rate of dissipation of aminopyralid from the soil surface and profile over time in a non-agricultural setting.
Methodology:
-
Site Selection: Choose a representative site (e.g., rangeland, right-of-way) with known soil characteristics (texture, organic matter, pH). Establish multiple plots (e.g., 10m x 10m) in a randomized complete block design, including untreated control plots.
-
Herbicide Application: Apply this compound at a known rate (e.g., 0.11 lbs a.e./acre) using calibrated spray equipment to ensure uniform coverage.[16] Record environmental conditions (temperature, humidity, wind speed) during application.
-
Soil Sampling:
-
Collect initial soil samples (Day 0) immediately after application but before significant degradation can occur.
-
Collect subsequent samples at predetermined intervals (e.g., 1, 3, 7, 14, 30, 60, 90, 120, and 365 days post-application).
-
At each interval, collect multiple soil cores (e.g., 10-15) from each plot at various depths (e.g., 0-15 cm, 15-30 cm) to assess leaching. Composite the cores for each depth within each plot.
-
-
Sample Handling and Storage: Place soil samples in labeled, sealed containers and transport them to the laboratory in a cooler. Store samples frozen (-20°C) until analysis to prevent microbial degradation.
-
Residue Analysis:
-
Extract aminopyralid from soil samples using an appropriate solvent extraction method.
-
Quantify the concentration of aminopyralid using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.[9]
-
-
Data Analysis:
-
Calculate the mean concentration of aminopyralid at each time interval and depth.
-
Plot the natural log of the concentration versus time.
-
Determine the dissipation rate constant (k) and calculate the half-life (DT50 = 0.693/k) using first-order kinetics.
-
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. wsdot.wa.gov [wsdot.wa.gov]
- 8. canada.ca [canada.ca]
- 9. fao.org [fao.org]
- 10. mass.gov [mass.gov]
- 11. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 12. corteva.com [corteva.com]
- 13. researchgate.net [researchgate.net]
- 14. ag.ndsu.edu [ag.ndsu.edu]
- 15. ars.usda.gov [ars.usda.gov]
- 16. eplanning.blm.gov [eplanning.blm.gov]
Application Notes and Protocols for the Determination of Aminopyralid-Potassium in Bovine Tissues and Milk
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aminopyralid (B1667105) is a systemic herbicide used for the control of broadleaf weeds in pastures and cereal crops. Its potential to enter the food chain through livestock grazing on treated foliage necessitates reliable analytical methods to monitor its residues in bovine tissues and milk. This document provides detailed application notes and protocols for the quantitative determination of aminopyralid-potassium in various bovine matrices, including muscle, liver, kidney, fat, and milk. The primary analytical technique described is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for residue analysis.
Maximum Residue Limits (MRLs)
Regulatory bodies in different regions have established Maximum Residue Limits (MRLs) for aminopyralid in bovine commodities to ensure consumer safety. These MRLs represent the maximum allowable concentration of aminopyralid residues in food products.
Table 1: Maximum Residue Limits for Aminopyralid in Bovine Tissues and Milk
| Matrix | MRL (mg/kg) | Regulatory Body/Region |
| Mammalian Fat | 0.01 | New Zealand[1][2] |
| Mammalian Kidney | 0.3 | New Zealand[1][2] |
| Mammalian Liver | 0.01 | New Zealand[1][2] |
| Mammalian Meat | 0.01 | New Zealand[1][2] |
| Milk | 0.01 | New Zealand[1][2] |
| Milk | 0.02 | Codex Alimentarius[3] |
| Meat from mammals | 0.1 | China[4] |
| Cow Milk | 0.05 | China[4] |
| Kidney | 0.3 | Australia[5] |
| Offal (other than kidney) | 0.02 | Australia[5] |
| Mammalian Meat | 0.01 | Australia[5] |
| Milk | *0.01 | Australia[5] |
Note: An asterisk () indicates that the MRL is set at or about the limit of analytical quantification.*
Analytical Methodology: LC-MS/MS
The recommended method for the determination of aminopyralid residues in bovine tissues and milk is based on the validated Dow AgroSciences Method GRM 03.18, which utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The general workflow involves extraction, solid-phase extraction (SPE) cleanup, derivatization, and subsequent LC-MS/MS analysis.
Experimental Workflow
Caption: General experimental workflow for the determination of aminopyralid in bovine tissues.
Detailed Experimental Protocols
Sample Preparation and Extraction
This protocol is based on the principles of Method GRM 03.18.
1.1. For Bovine Tissues (Muscle, Liver, Kidney, Fat):
-
Homogenization: Homogenize a representative portion of the tissue sample (e.g., 10 g) until a uniform consistency is achieved. For fatty tissues, cryogenic homogenization with dry ice may be necessary to facilitate grinding.
-
Extraction:
-
Weigh 10 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of methanol/sodium bicarbonate (MeOH/NaHCO₃) solution (20:1, v/w).
-
Homogenize the sample for 1-2 minutes using a high-speed probe homogenizer.
-
Shake the tube vigorously for 30 minutes on a mechanical shaker.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Dilution: Transfer a 5 mL aliquot of the supernatant to a clean tube and dilute with 10 mL of deionized water.
1.2. For Bovine Milk:
-
Extraction:
-
Pipette 10 mL of a well-mixed milk sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of methanol.
-
Shake vigorously for 10 minutes.
-
-
Lipid Removal (for whole milk):
-
Partition the methanol extract with 10 mL of a hexane:diethyl ether (1:1, v/v) mixture by shaking for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Discard the upper lipid layer. Repeat the partitioning step if necessary.
-
-
Centrifugation: Centrifuge the aqueous methanol phase at 4000 rpm for 10 minutes.
-
Dilution: Transfer a 5 mL aliquot of the supernatant to a clean tube and dilute with 10 mL of deionized water.
Solid-Phase Extraction (SPE) Cleanup
This cleanup step is crucial for removing matrix interferences. A Waters Oasis MAX (Mixed-Mode Anion Exchange) SPE plate is recommended.
Caption: Solid-Phase Extraction (SPE) protocol for sample cleanup.
Protocol:
-
Conditioning: Condition the wells of the Waters Oasis MAX SPE plate with 1 mL of methanol.
-
Equilibration: Equilibrate the wells with 1 mL of deionized water. Do not allow the sorbent to go dry.
-
Loading: Load the diluted extract from the sample preparation step onto the SPE plate.
-
Washing: Wash the wells with 1 mL of a water/methanol solution (95:5, v/v) to remove polar interferences.
-
Elution: Elute the aminopyralid residues with 1 mL of acetonitrile into a clean collection plate or tubes.
Derivatization
Aminopyralid is derivatized to its 1-butyl ester to improve its chromatographic properties and detection sensitivity in positive ion electrospray mode.
-
Evaporation: Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of an acetonitrile/pyridine/1-butanol solution (22:2:1, v/v/v).
-
Derivatization Reaction:
-
Add 20 µL of butyl chloroformate to the reconstituted extract.
-
Vortex the mixture and allow it to react at room temperature for approximately 10 minutes.
-
-
Final Dilution: Dilute the derivatized sample with 880 µL of a methanol/water/acetic acid mobile phase (50:50:0.1, v/v/v) prior to LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer. The parameters provided below are based on methods for aminopyralid butyl ester and may require optimization for specific instrumentation.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Optimized for separation (e.g., start at 20% B, ramp to 90% B) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 263.0 (for aminopyralid 1-butyl ester) |
| Product Ions (m/z) | 134.0 (quantifier), 161.0 (qualifier) |
| Internal Standard | ¹³C₂, ¹⁵N-aminopyralid 1-butyl ester (m/z 268.0 -> 139.0) |
Quantitative Data Summary
The following table summarizes the validation data for the determination of aminopyralid in bovine tissues and milk using a method similar to GRM 03.18.
Table 3: Method Validation Data for Aminopyralid in Bovine Matrices
| Matrix | Limit of Quantification (LOQ) (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Bovine Muscle | 0.01 | 79 - 96 | Not specified |
| Bovine Liver | 0.01 | 79 - 96 | Not specified |
| Bovine Kidney | 0.01 | 79 - 96 | Not specified |
| Bovine Fat | 0.01 | 79 - 96 | Not specified |
| Whole Milk | 0.01 | 73 - 89 | Not specified |
| Skim Milk | 0.01 | 73 - 89 | Not specified |
| Cream | 0.01 | 73 - 89 | Not specified |
| Bovine Milk (ILV) | 0.01 | 83 | Not specified |
| Bovine Kidney (ILV) | 0.01 | 87 | Not specified |
ILV: Independent Laboratory Validation
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound residues in a range of bovine tissues and milk. Proper sample preparation, including efficient extraction, cleanup, and derivatization, is critical for achieving accurate and reliable results. The provided protocols and data serve as a comprehensive guide for researchers and professionals involved in food safety monitoring and drug development. It is recommended that each laboratory validates the method with their own equipment and matrices to ensure performance criteria are met.
References
Troubleshooting & Optimization
overcoming matrix effects in aminopyralid-potassium LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of aminopyralid (B1667105). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Q1: Why am I observing significant ion suppression or enhancement for aminopyralid?
A1: Ion suppression or enhancement, collectively known as matrix effects, occurs when co-eluting compounds from the sample matrix interfere with the ionization of aminopyralid in the MS source.[1] This is a common issue in complex matrices like soil, compost, and agricultural products.[2][3]
-
Cause: Endogenous materials such as salts, lipids, proteins, and humic substances are often co-extracted with aminopyralid.[4] During electrospray ionization (ESI), these compounds can compete with aminopyralid for charge, alter the droplet's surface tension, or change the efficiency of solvent evaporation, leading to a suppressed or, less commonly, enhanced signal.[1]
-
Solution: To resolve this, focus on three main areas:
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to remove interfering components before injection.[5][6]
-
Optimize Chromatography: Adjust your LC method (e.g., gradient, column chemistry) to better separate aminopyralid from the matrix components.[7]
-
Use Compensatory Calibration: Employ matrix-matched calibration or, ideally, a stable isotope-labeled internal standard (SIL-IS) to compensate for the effect.[8]
-
Q2: My aminopyralid peak shape is poor (e.g., broad, split, or fronting). What could be the cause?
A2: Poor peak shape is often a result of issues with chromatography or the sample solvent.
-
Cause 1: Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7] This is particularly relevant for a polar compound like aminopyralid, which typically elutes early in reverse-phase chromatography.[7]
-
Solution 1: Evaporate the final extract and reconstitute it in a solvent that is identical to or weaker than the starting mobile phase (e.g., the initial mobile phase composition).[7] One study noted that replacing acetonitrile (B52724) in the final extract with acidified methanol (B129727) improved results.[7]
-
Cause 2: Column Interaction: Aminopyralid, being an acidic herbicide, can interact with active sites on the column or even with the metal components of the column hardware (frits, tubing), leading to tailing.[9]
-
Solution 2: Consider using a column with high-purity silica (B1680970) and robust end-capping. For persistent issues with chelating compounds, a metal-free or PEEK-lined column can significantly reduce adsorption and improve peak shape.[9]
Q3: My recovery for aminopyralid is low and inconsistent. How can I improve it?
A3: Low and variable recovery points to inefficiencies in the extraction or cleanup steps, or degradation of the analyte.
-
Cause 1: Inefficient Extraction: The extraction solvent and conditions may not be optimal for releasing aminopyralid from the sample matrix, especially in complex soils or compost where it can be tightly bound.[10] Some official methods require a hydrolysis step with acid or base to release conjugated aminopyralid residues.[8][11]
-
Solution 1: Ensure your extraction procedure is validated for your specific matrix. For soil, increasing the shaking intensity and time can improve extraction efficiency.[10] For complex matrices like compost or straw, methods involving base or acid hydrolysis followed by SPE or a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) have proven effective.[7][8]
-
Cause 2: Analyte Loss During Cleanup: Aminopyralid can be lost during dispersive SPE (dSPE) if the sorbent is not chosen carefully. For instance, some sorbents may have secondary interactions that irreversibly bind the polar analyte.
-
Solution 2: Evaluate different dSPE sorbents. If using QuEChERS, a combination of PSA (for removing organic acids) and C18 (for removing non-polar interferences) is common, but may need optimization for your specific matrix.[6] Alternatively, cartridge SPE provides a more controlled cleanup and may yield better recoveries than dSPE for certain matrices.[5]
Frequently Asked Questions (FAQs)
Q1: How do I quantitatively measure the matrix effect for my samples?
A1: The matrix effect (ME) is quantified by calculating the Matrix Factor (MF). This involves comparing the peak response of an analyte in a matrix extract to its response in a neat (clean) solvent.[12]
The calculation is as follows: ME (%) = ( (Peak Area in Matrix) / (Peak Area in Neat Solvent) - 1 ) * 100
-
A value of 0% indicates no matrix effect.
-
A negative value (e.g., -40%) indicates ion suppression.
-
A positive value (e.g., +30%) indicates ion enhancement.
Values between -20% and +20% are often considered acceptable, but significant effects outside this range must be addressed.[3]
Q2: What is the best strategy to compensate for matrix effects?
A2: The most robust and highly recommended strategy is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS), such as M+4 Aminopyralid.[8][13]
-
Why it works: A SIL-IS is chemically identical to the analyte and differs only in mass. It co-elutes chromatographically and experiences the same ionization suppression or enhancement as the target analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect is normalized, leading to highly accurate and precise quantification.[13]
-
Alternative: If a SIL-IS is unavailable or too costly, the next best approach is using matrix-matched calibration standards .[2][14] This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience the same degree of matrix effect.[14]
Q3: Should I use a QuEChERS-based method or a traditional SPE method for sample preparation?
A3: The choice depends on your sample matrix, desired throughput, and the required level of cleanup.
-
QuEChERS: This method is very fast, uses less solvent, and is cost-effective, making it ideal for high-throughput screening of many samples.[15] However, because it is a dispersive technique, the resulting extracts may be "dirtier" compared to SPE, potentially leading to stronger matrix effects in complex samples like soil or compost.[3][5] Modifications are often needed for polar analytes like aminopyralid.[11]
-
Solid-Phase Extraction (SPE): This is a more traditional and controlled cleanup method. While more time-consuming and expensive, SPE can provide cleaner extracts by allowing for distinct wash and elution steps, which can be highly effective at removing matrix interferences.[5] For very complex matrices or when maximum sensitivity is required, SPE is often the preferred choice.[8]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Aminopyralid Recovery
This table summarizes recovery data from different studies to illustrate the effectiveness of various sample preparation techniques across different matrices.
| Matrix | Sample Preparation Method | Analyte Concentration | Mean Recovery (%) | RSD (%) | Reference |
| Straw | SALLE with acidified MeCN, final solvent swap to acidified MeOH | 50 ng/g | 84% | 17% | [7] |
| Straw | MIP-SPE, final solvent swap to acidified MeOH | 50 ng/g | 73% | N/A | [7] |
| Soil | Base Extraction + Acid Hydrolysis + SPE Cleanup | 0.015 µg/g | 95% | 6.7% | [10] |
| Compost | Base Extraction + Acid Hydrolysis + SPE Cleanup | 0.500 ng/g | 94% | 4.3% | [8] |
| Groundwater | Direct Injection (with IS and Matrix-Matched Calibration) | 1.25 ng/mL | 107% | 9.5% | [14] |
| Soy Meal | Acetonitrile Extraction (No SPE Cleanup) | 10 ng/g | 90% | 11% | [16] |
SALLE: Salting-Out Assisted Liquid-Liquid Extraction; MIP-SPE: Molecularly Imprinted Polymer SPE; RSD: Relative Standard Deviation.
Experimental Protocols
Protocol 1: SALLE Method for Aminopyralid in Straw (Adapted from[7])
This protocol describes a salting-out assisted liquid-liquid extraction suitable for complex plant matrices.
-
Sample Homogenization: Grind dry straw samples to a fine powder.
-
Extraction:
-
Weigh 1.0 g of homogenized straw into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile (MeCN) containing 1% formic acid.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Solvent Exchange (Critical Step):
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dry residue in 1 mL of methanol (MeOH) containing 1% formic acid.
-
Vortex briefly and centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet any insoluble material.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Extraction and Cleanup for Aminopyralid in Soil/Compost (Adapted from[8][11])
This protocol is based on official methods and includes hydrolysis and SPE cleanup for complex soil and compost matrices.
-
Extraction and Hydrolysis:
-
Weigh 2.0 g of soil/compost into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1 N sodium hydroxide (B78521) (NaOH).
-
Shake vigorously on a platform shaker for at least 60 minutes at >200 excursions/minute.[10]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer a 7 mL aliquot of the supernatant to a new tube.
-
Add an aliquot of concentrated HCl and heat at 90°C for 90 minutes to hydrolyze conjugates.[8]
-
Cool and centrifuge again to pellet any precipitate.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an Oasis MAX SPE cartridge with methanol followed by ultrapure water.
-
Loading: Load the supernatant from the hydrolysis step onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute aminopyralid with an appropriate solvent (e.g., acetonitrile or acidified methanol).
-
-
Final Preparation:
-
Add a stable isotope-labeled internal standard (e.g., M+4 Aminopyralid) to the eluate.[8]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a solvent compatible with the initial LC mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Workflow Diagrams
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS.
Caption: General sample preparation workflow for aminopyralid analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. hawach.com [hawach.com]
- 6. youtube.com [youtube.com]
- 7. Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw | MDPI [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. cdpr.ca.gov [cdpr.ca.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Aminopyralid-Potassium Extraction from Clay Soils
Welcome to the technical support center for the extraction of aminopyralid-potassium from clay soils. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve extraction efficiency during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from clay soils?
A1: Clay soils present unique challenges due to their composition and properties. Key challenges include:
-
Strong Adsorption: Aminopyralid (B1667105), being a weak acid, can bind strongly to clay minerals, especially those with a high cation exchange capacity (CEC).[1][2] The potassium salt of aminopyralid dissociates in water, and the aminopyralid anion can interact with the clay surface.
-
Complex Matrix: The high organic matter content in some clay soils can interfere with the extraction process, leading to co-extraction of interfering substances.
-
Poor Solvent Penetration: The fine particle size of clay can impede the penetration of extraction solvents, resulting in incomplete extraction.
-
pH Dependence: The sorption of aminopyralid to soil is influenced by pH.[1] Since the pKa of aminopyralid is 2.56, its charge and, consequently, its interaction with soil particles will change with soil pH.[1]
Q2: What is the expected extraction efficiency of aminopyralid from clay soils?
A2: The extraction efficiency can vary depending on the specific soil composition and the age of the residue. Over time, aminopyralid can become more strongly bound to the soil matrix, reducing extraction efficiency. Studies have shown a decrease in recovery from clay soil over time.[3]
Q3: Which analytical methods are recommended for the determination of aminopyralid in soil extracts?
A3: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used and effective method for the quantitative determination of aminopyralid in soil extracts.[4][5][6] This method offers high sensitivity and selectivity.
Q4: Can the potassium salt form of aminopyralid affect the extraction process?
A4: The potassium salt of aminopyralid is water-soluble and dissociates in solution. The extraction methods typically focus on extracting the aminopyralid anion. The behavior of potassium in soil is well-understood, with exchangeable potassium being displaced by other cations from the soil's cation exchange sites.[7][8][9] The choice of extraction solution can influence the displacement of both aminopyralid and potassium ions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Aminopyralid | 1. Strong adsorption to clay particles. [1] 2. Inefficient solvent penetration. 3. Incorrect pH of the extraction solution. | 1. Optimize the extraction solvent: Use a solvent mixture with appropriate polarity and pH to disrupt the interaction between aminopyralid and the clay matrix. Alkaline extraction solutions can help to deprotonate the aminopyralid, potentially reducing its adsorption. 2. Increase extraction time and agitation: Longer shaking or sonication times can improve the diffusion of the solvent into the soil matrix. 3. Adjust the pH: Ensure the pH of the extraction solution is optimized to minimize the adsorption of aminopyralid to the soil. |
| High Variability in Results | 1. Inhomogeneous soil samples. 2. Inconsistent extraction procedure. 3. Matrix effects in the analytical method. | 1. Homogenize the soil sample: Thoroughly mix and sieve the soil sample before taking a subsample for extraction. 2. Standardize the protocol: Ensure consistent shaking times, temperatures, and solvent volumes for all samples. 3. Use matrix-matched standards: Prepare calibration standards in an extract of a blank soil sample to compensate for matrix effects during LC-MS/MS analysis. |
| Co-extraction of Interfering Substances | 1. High organic matter content in the soil. 2. Non-selective extraction solvent. | 1. Incorporate a cleanup step: Use solid-phase extraction (SPE) to remove interfering compounds from the extract before analysis. 2. Modify the extraction solvent: Adjust the solvent composition to minimize the extraction of interfering substances. |
Data Presentation
Table 1: Summary of Aminopyralid Extraction Efficiency from Different Soil Types Over Time
| Soil Sample | % Recovery by LC/MS/MS (Day 9) | % Recovery by LC/MS/MS (Day 21) | % Recovery by LC/MS/MS (Day 57) | % Recovery by LC/MS/MS (Day 79) |
| Sand | 79 | 69 | 59 | 52 |
| Clay | 64 | 60 | 23 | 7 |
| Loam | 72 | 60 | 49 | 38 |
Data adapted from a study on the extraction efficiency of aminopyralid residues in soil samples.[3]
Table 2: Freundlich Distribution Coefficients (Kf) for Aminopyralid Sorption to Different Clay Minerals
| Clay Mineral | Kf Value |
| Kaolinite | 5.63 |
| Bentonite | 2.29 |
| Montmorillonite | 608.90 |
Kf values indicate the extent of sorption; higher values suggest stronger binding to the clay mineral.[1]
Experimental Protocols
General Protocol for Extraction of Aminopyralid from Clay Soil
This protocol is a generalized procedure based on common methods for aminopyralid extraction.[4][5][6]
-
Sample Preparation:
-
Air-dry the clay soil sample and sieve it through a 2-mm sieve to ensure homogeneity.
-
Weigh 5-10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of an appropriate extraction solution (e.g., acetonitrile:water with a pH modifier like ammonium (B1175870) hydroxide (B78521) or formic acid) to the centrifuge tube.
-
Cap the tube and shake vigorously for 30-60 minutes on a mechanical shaker.
-
Centrifuge the sample at 4000-5000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Optional: Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
To a portion of the supernatant, add a mixture of PSA (primary secondary amine) sorbent and C18 sorbent to remove fatty acids and other interferences.
-
Vortex for 1 minute and centrifuge.
-
-
Analysis:
-
Filter the final extract through a 0.22 µm filter.
-
Analyze the extract using LC-MS/MS.
-
Visualizations
Caption: Workflow for the extraction and analysis of aminopyralid from clay soil.
Caption: Troubleshooting logic for low aminopyralid recovery from clay soils.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. nutrien-ekonomics.com [nutrien-ekonomics.com]
- 3. fao.org [fao.org]
- 4. [PDF] A Simple Procedure for Determination of Aminocyclopyrachlor and Aminopyralid in Soil, Corn Meal, and Soy Meal using Liquid Chromatography/Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. pjaaevs.sau.edu.pk [pjaaevs.sau.edu.pk]
Aminopyralid-Potassium Aqueous Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for working with aqueous solutions of aminopyralid-potassium in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stable aqueous stock solution of this compound?
A1: this compound is the potassium salt of a weak acid and is highly soluble in water.[1] To prepare a stock solution, use high-purity deionized or distilled water. The compound will dissociate into the aminopyralid (B1667105) anion and a potassium cation. For most applications, buffering the solution may be necessary to maintain a consistent pH. It is recommended to filter the final solution through a 0.22 µm filter to ensure sterility and remove any particulates.
Q2: What is the known stability of aminopyralid in aqueous solutions?
A2: Aminopyralid's stability in aqueous solutions is primarily influenced by light. It is susceptible to rapid photodegradation in clear, shallow water, with a reported half-life of just 0.6 days under continuous irradiation in a sterile pH 5 buffer solution.[2][3] In the absence of light, it is generally stable to hydrolysis and microbial degradation in water and sediment systems.[2] Under typical environmental pH conditions, the vast majority (99.9%) of aminopyralid exists in its anionic form, which is highly soluble and less prone to volatility.[2]
Q3: What are the primary factors that can degrade my this compound solutions?
A3: The main factors affecting stability in a lab setting are:
-
Photodegradation: Exposure to light, especially UV light, is the most significant cause of degradation.[2][3] Always store solutions in amber glass vials or in the dark.
-
pH: While generally stable across a range of pH values, extreme acidic or basic conditions can potentially lead to hydrolysis over extended periods, a common stress factor for related compounds.[4][5]
-
Microbial Contamination: Although aminopyralid is stable to microbial degradation in controlled studies, contamination of lab solutions with microbes could introduce enzymes that may degrade the compound over time.[2]
-
Temperature: Higher temperatures can accelerate chemical degradation reactions.[6] For long-term storage, refrigeration is recommended.
Q4: I am observing unexpected peaks during my LC-MS/HPLC analysis. What could they be?
A4: If your solution has been exposed to light, you may be detecting degradation products. The primary identified photolysis products of aminopyralid are small amino acid analogs, specifically malonamic acid and oxamic acid .[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or Precipitation in Solution | The concentration exceeds the solubility limit in your specific buffer or temperature.Incompatibility with other components in a complex mixture (e.g., high-ionic-strength buffers).[7]Temperature fluctuations affecting solubility. | Gently warm the solution while stirring to see if the precipitate redissolves.Conduct a "jar test" by mixing a small amount of your components to check for compatibility before preparing a large batch.[7]Prepare a more dilute stock solution.Ensure all components are fully dissolved before adding the next. |
| Inconsistent Experimental Results | Degradation of the active ingredient due to improper storage (light exposure, wrong temperature).pH of the solution has shifted outside the optimal range for your experiment.Inaccurate initial concentration due to preparation error. | Prepare fresh solutions more frequently.Always store stock solutions protected from light and refrigerated.Verify the pH of your solution before each use.Re-verify your weighing and dilution calculations. |
| Gradual Loss of Concentration Over Time | Photodegradation is the most likely cause.[2][3]Potential for slow hydrolysis if stored at non-neutral pH for extended periods.Adsorption to container walls, especially with certain types of plastics. | Transfer solutions to amber glass containers.Wrap containers in aluminum foil if amberware is unavailable.For long-term studies, buffer the solution to a neutral pH if compatible with your experimental design.Use glass or polypropylene (B1209903) containers and pre-rinse with the solution if adsorption is suspected. |
Quantitative Stability Data
The following table summarizes key quantitative data regarding the stability of aminopyralid in aqueous environments.
| Parameter | Condition | Half-Life (t½) | Degradation Products | Reference(s) |
| Aqueous Photolysis | Sterile pH 5 Buffer, 20°C, Continuous Irradiation | 0.6 days | Oxamic acid, Malonamic acid, CO₂ | [2][3] |
| Soil Photolysis | Silt Loam Soil | 53.3 days | Not Identified | [8] |
| Aerobic Soil Metabolism | Varies by soil type | 31.5 to 193 days | N/A | [2] |
| Hydrolysis | Not specified | Stable | N/A | [2] |
Experimental Protocols
Protocol 1: Aqueous Stability Study (Hydrolysis & Photostability)
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution under various conditions, based on standard stability testing guidelines.[4][9]
1. Materials:
-
This compound (analytical grade)
-
HPLC-grade or ultrapure water
-
Sterile buffer solutions (e.g., pH 4, 7, 9)
-
Calibrated pH meter
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Amber and clear glass vials with screw caps
-
Photostability chamber with controlled light source (e.g., Xenon lamp)
-
Temperature-controlled incubator/oven
-
HPLC or LC-MS/MS system for analysis
2. Preparation of Test Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1000 mg/L) in your chosen solvent (e.g., ultrapure water).
-
From the stock solution, prepare test solutions at the desired final concentration (e.g., 10 mg/L) in each of the aqueous buffer systems (pH 4, 7, and 9).
-
For each pH, dispense the solution into two sets of vials: one set of clear glass vials for photostability testing and one set of amber glass vials for hydrolysis testing (dark control).
3. Storage Conditions:
-
Hydrolysis Study (Dark): Place the amber vials in an incubator set to a specific temperature (e.g., 25°C and an accelerated condition like 50°C).
-
Photostability Study (Light): Place the clear vials in a photostability chamber according to ICH Q1B guidelines. A parallel set of dark controls (amber vials or vials wrapped in foil) should be stored under the same temperature and humidity conditions.
4. Sampling and Analysis:
-
Collect samples from each set of conditions at predetermined time points (e.g., T=0, 1, 3, 7, 14, and 30 days).
-
At each time point, withdraw an aliquot and analyze immediately or store appropriately (e.g., frozen at -20°C) until analysis.
-
Analyze the concentration of aminopyralid using a validated analytical method (e.g., LC-MS/MS). Monitor for the appearance of degradation products.
-
Calculate the degradation rate and half-life (t½) for each condition.
Visualizations
Caption: A typical workflow for preparing and validating an aqueous stock solution of this compound.
Caption: A decision tree to help diagnose common issues with this compound aqueous solutions.
Caption: Simplified photodegradation pathway of aminopyralid in water when exposed to light.[2][3]
References
- 1. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]
- 2. mass.gov [mass.gov]
- 3. fao.org [fao.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 7. ag.purdue.edu [ag.purdue.edu]
- 8. fs.usda.gov [fs.usda.gov]
- 9. ema.europa.eu [ema.europa.eu]
identifying and minimizing interference in aminopyralid-potassium detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aminopyralid-potassium.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for detecting this compound?
A1: The most common and sensitive method for the detection and quantification of aminopyralid (B1667105) is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high selectivity and sensitivity, which is crucial for analyzing complex matrices such as soil, compost, and biological tissues.[1][3]
Q2: Why is an internal standard recommended for aminopyralid analysis?
A2: An internal standard, such as a stable isotope-labeled version of aminopyralid (e.g., 13C2, 15N-aminopyralid), is recommended to compensate for matrix effects and variations in sample preparation and instrument response.[1][3] This ensures higher accuracy and precision in quantification.
Q3: What are the typical limits of quantification (LOQ) for aminopyralid in different samples?
A3: The LOQ can vary depending on the sample matrix and the specific analytical method used. For example, in compost, an LOQ of 0.5 ng/g has been confirmed.[1] In straw, an LOQ of 10 ng/g has been achieved.[2][5] For vegetables and fruits, the LOQ can be as low as 0.036 mg/kg.[6]
Q4: Is derivatization necessary for aminopyralid analysis?
A4: Derivatization, such as forming a butyl ester, is sometimes used to improve the chromatographic properties and sensitivity of aminopyralid in LC-MS/MS analysis.[3] However, sensitive methods that do not require derivatization have also been developed.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: High Background Noise or Interfering Peaks at the Analyte's Retention Time
Possible Causes:
-
Matrix Interference: Co-eluting compounds from the sample matrix can interfere with the detection of aminopyralid.[7]
-
Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation and analysis.
-
Instrument Contamination: Carryover from previous injections or a contaminated LC-MS/MS system.
Troubleshooting Steps:
-
Optimize Sample Cleanup: Employ a robust sample cleanup method like Solid Phase Extraction (SPE) to remove interfering matrix components.[1][3][8] Molecularly Imprinted Polymer (MIP) SPE cartridges selective for picolinic herbicides can also be effective.[2]
-
Modify Chromatographic Conditions: Adjust the LC gradient to better separate aminopyralid from interfering peaks.[1]
-
Check Mass Transitions (MRMs): If using MS/MS, select specific and sensitive multiple reaction monitoring (MRM) transitions for aminopyralid. In some cases, the most intense fragment ion may have high background interference; selecting a less intense but more specific fragment ion can improve the signal-to-noise ratio.[2]
-
Run Blanks: Analyze reagent blanks and matrix blanks to identify the source of contamination.[1][7]
-
Clean the Instrument: If carryover is suspected, flush the injection port, loop, and column with appropriate strong solvents.
Issue 2: Poor Recovery of Aminopyralid
Possible Causes:
-
Inefficient Extraction: The extraction solvent and method may not be suitable for the sample matrix.
-
Analyte Loss During Cleanup: Aminopyralid may be lost during the SPE or other cleanup steps.
-
Degradation of the Analyte: Aminopyralid may degrade during sample processing, especially at high temperatures or inappropriate pH.
Troubleshooting Steps:
-
Optimize Extraction: For compost and similar matrices, extraction with a basic solution (e.g., 0.1N NaOH) followed by acidification and heating can hydrolyze bound residues and improve recovery.[1][3] For other matrices like vegetables and fruits, extraction with acidified acetonitrile (B52724) has been shown to be effective.[6]
-
Evaluate Cleanup Step: Ensure the SPE cartridge and elution solvents are appropriate for aminopyralid. Check recovery by spiking a known amount of standard before and after the cleanup step.
-
Use an Internal Standard: An internal standard can help to correct for losses during sample preparation.[1]
-
Check Storage Conditions: Ensure that analytical standards and samples are stored under refrigerated conditions to prevent degradation.[1][9]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Inhomogeneous Sample: The subsample taken for analysis may not be representative of the entire sample.
-
Variable Matrix Effects: The degree of ion suppression or enhancement may vary between samples.
-
Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or cleanup procedures.
Troubleshooting Steps:
-
Homogenize Samples: Thoroughly homogenize the entire sample before taking a subsample for analysis.
-
Use an Internal Standard: An internal standard is crucial for correcting for variable matrix effects and ensuring reproducibility.[1]
-
Standardize Protocols: Ensure that all steps of the experimental protocol are performed consistently for all samples.
-
Perform Replicate Analyses: Analyze multiple replicates of the same sample to assess the precision of the method.[1]
Quantitative Data Summary
Table 1: Method Performance for Aminopyralid Detection in Various Matrices
| Matrix | Method | LOQ | Recovery (%) | RSD (%) | Reference |
| Compost | LC-MS/MS | 0.5 ng/g | Not Specified | Not Specified | [1] |
| Straw | LC-MS/MS | 10 ng/g | 71% | 13% | [5] |
| Vegetables & Fruits | UPLC-MS/MS | 0.036 mg/kg | 66.5 - 109.4% | 1.1 - 19.7% | [6] |
Experimental Protocols
Protocol 1: Determination of Aminopyralid in Compost via LC-MS/MS
This protocol is based on the method validated by the EPA.[1]
-
Extraction:
-
Weigh a representative sample of compost.
-
Add 0.1N NaOH and shake to extract aminopyralid residues.
-
Centrifuge the sample and transfer an aliquot of the extract.
-
-
Hydrolysis:
-
Add concentrated HCl to the extract.
-
Heat the sample at 90°C for 90 minutes to hydrolyze any bound aminopyralid.
-
Centrifuge the sample to remove denser materials.
-
-
Cleanup:
-
Perform solid-phase extraction (SPE) to clean up the sample. A mixed-mode polymeric anion exchange SPE column can be used.[3]
-
-
Derivatization and Analysis:
-
Add an internal standard.
-
Evaporate the sample to dryness.
-
Derivatize the residue (e.g., to form butyl esters).[3]
-
Reconstitute the sample for LC-MS/MS analysis.
-
Protocol 2: Determination of Aminopyralid in Straw via LC-MS/MS
This protocol is based on a rapid extraction method.[2][5]
-
Extraction:
-
Weigh a straw sample.
-
Perform a salting-out assisted liquid-liquid extraction (SALLE) using acidified acetonitrile and water.
-
-
Analysis:
-
Directly analyze the extract using LC-MS/MS. The final extract can be dissolved in methanol (B129727) with 1% formic acid prior to injection.[5]
-
Visualizations
Caption: General workflow for aminopyralid analysis.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. epa.gov [epa.gov]
- 2. Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw [mdpi.com]
- 3. fao.org [fao.org]
- 4. CN104198642A - Method for detecting aminopyralid pesticide residues in barley - Google Patents [patents.google.com]
- 5. Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to T… [ouci.dntb.gov.ua]
- 6. Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. affinisep.com [affinisep.com]
- 9. medkoo.com [medkoo.com]
Technical Support Center: Managing Aminopyralid-Potassium Resistant Weed Biotypes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing aminopyralid-potassium resistant weed biotypes in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is the potassium salt of aminopyralid (B1667105), a systemic post-emergence herbicide belonging to the pyridine (B92270) carboxylic acid family.[1][2] Its primary mode of action is as a synthetic auxin.[3][4] The herbicide is absorbed through the leaves and roots and translocates to the meristematic regions of the plant (areas of high growth).[3] There, it mimics the plant's natural growth hormones (auxins), binding to specific cell receptor proteins that regulate growth.[3][4] This binding disrupts normal metabolic pathways, leading to uncontrolled and disorganized cell division and growth, which ultimately results in the death of susceptible plants.[3][4] Symptoms in susceptible plants, such as twisted stems, cupped leaves, and stem cracking, can appear within hours or days, with plant growth stopping within 24 to 48 hours.[3]
Q2: How does resistance to this compound develop in weed biotypes?
A2: Herbicide resistance is an inherited ability of a weed population to survive an herbicide dose that would normally be lethal.[5][6] Resistance to synthetic auxins like aminopyralid can develop through two primary mechanisms:
-
Target-Site Resistance (TSR): This occurs due to genetic mutations that alter the herbicide's target protein (the auxin receptor).[7][8] This alteration prevents the herbicide from binding effectively, rendering it unable to exert its phytotoxic effect.[8]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching the target site.[7][9] Common NTSR mechanisms include enhanced herbicide metabolism (where the plant rapidly breaks down the herbicide into non-toxic substances), reduced herbicide uptake or translocation, and sequestration (where the herbicide is moved to parts of the cell where it cannot cause harm).[7][8]
The repeated use of herbicides with the same mode of action creates selection pressure, allowing naturally occurring resistant individuals in a weed population to survive, reproduce, and eventually dominate the population.[6]
Q3: What are the initial indicators of potential this compound resistance in my experiments?
A3: Observing the following indicators in a controlled research environment should raise suspicion of resistance:
-
Unexpected Survival: A weed biotype that was previously susceptible survives a normally lethal dose of this compound.[5]
-
Patchy Control: In a tray or pot containing multiple plants of the same biotype, you observe a mix of dead and healthy-looking individuals after treatment.[10]
-
Lack of Efficacy on a Specific Species: Other known-susceptible weed species in the same experiment are effectively controlled by the herbicide application, but the species is not.[5]
-
Gradual Decline in Control: Over successive experiments or generations, you notice a decreasing level of efficacy of the herbicide on a particular weed population.[10]
It is crucial to first rule out other causes of herbicide failure, such as application errors (incorrect dose, poor coverage), sprayer malfunction, or suboptimal environmental conditions.[5][10]
Q4: How can I definitively confirm this compound resistance in my weed biotypes?
A4: Confirmation requires a structured, comparative experimental approach. The most common method is a whole-plant dose-response bioassay conducted in a greenhouse or growth chamber.[11][12] This involves treating the suspected resistant population and a known susceptible population of the same species with a range of this compound doses (from zero up to several times the recommended field rate).[13] Plant survival and biomass reduction are assessed at a set time after treatment (typically 21-28 days).[14] Resistance is confirmed if the suspected population requires a significantly higher dose to achieve the same level of growth reduction as the susceptible population.[15] For more rapid confirmation, DNA-based assays can be used to detect specific genetic mutations known to confer target-site resistance.[16][17]
Q5: What are the best practices for preventing the spread of resistant biotypes in a research facility?
A5: Strict containment and hygiene protocols are essential:
-
Isolation: Grow suspected resistant and susceptible biotypes in separate, clearly labeled greenhouses or growth chambers.
-
Dedicated Equipment: Use separate tools, pots, and trays for resistant and susceptible populations. If sharing is unavoidable, thoroughly clean and sterilize equipment between uses.
-
Waste Management: Autoclave or devitalize all soil, plant material, and water from experiments involving resistant biotypes before disposal.
-
Seed Containment: Ensure flowering heads of resistant plants are bagged to prevent cross-pollination and accidental seed dispersal. Collect all seeds carefully.[10][18]
-
Personal Protective Equipment (PPE): Use dedicated lab coats and gloves, and change or clean them when moving between resistant and susceptible plant handling areas.
Troubleshooting Guides
Problem 1: High survival rates in a supposed susceptible control population during a dose-response assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Herbicide Rate/Preparation | Verify all calculations for herbicide dilutions. Prepare a fresh stock solution and re-run a small-scale test. Ensure the correct active ingredient concentration is being used as the basis for dilutions. |
| Suboptimal Environmental Conditions | Check that temperature, humidity, and light conditions in the growth chamber or greenhouse are optimal for herbicide activity and plant growth. Conditions like low humidity or cool temperatures can reduce herbicide uptake and efficacy. |
| Plant Growth Stage | Ensure plants are treated at the correct growth stage as specified in your protocol (e.g., 2-4 true leaves).[11] Older or stressed plants can be less susceptible to herbicides. |
| Seed Source Contamination | The "susceptible" seed stock may have been contaminated with resistant seeds. Obtain a new, certified susceptible seed stock from a reputable source and repeat the experiment. |
| Application Error | Confirm that the sprayer is calibrated correctly and delivering the intended volume. Ensure complete and uniform spray coverage on all plants. |
Problem 2: Inconsistent results and high variability across replicates in resistance screening.
| Possible Cause | Troubleshooting Step |
| Genetic Variability in Weed Population | The weed population being tested may be heterozygous for the resistance trait, leading to varied responses. Increase the number of replicates to improve statistical power. If possible, use clonal replicates from a confirmed resistant parent plant for more uniform results.[16] |
| Non-uniform Plant Size/Stage | Inconsistent plant size at the time of application can lead to variable herbicide uptake. Ensure all seedlings are at a similar growth stage and size before treatment.[11] Discard any plants that are significantly smaller or larger than the average. |
| Inconsistent Environmental Conditions | Fluctuations in light, temperature, or water within the experimental area can cause variable plant stress and herbicide response. Monitor and record environmental conditions regularly. Randomize the placement of trays to account for any micro-environmental differences. |
| Soil or Growth Media Inconsistency | Differences in soil composition, pH, or organic matter can affect herbicide availability and plant health. Use a standardized, homogenous potting mix for all experimental units. |
Data Presentation: Dose-Response Comparison
The level of resistance is quantified by comparing the herbicide dose required to cause 50% growth reduction (GR₅₀) between the resistant (R) and susceptible (S) biotypes. The Resistance Index (RI) is calculated as (GR₅₀ of R biotype) / (GR₅₀ of S biotype).
Table 1: Example GR₅₀ Values for this compound on Susceptible vs. Resistant Biotypes
| Biotype | Species | GR₅₀ (g a.i./ha)* | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible (S) | Kochia scoparia | 4.5 | (3.8 - 5.2) | - |
| Resistant (R) | Kochia scoparia | 58.5 | (51.2 - 65.8) | 13.0 |
| Susceptible (S) | Cirsium arvense | 8.2 | (7.1 - 9.3) | - |
| Resistant (R) | Cirsium arvense | 114.8 | (105.5 - 124.1) | 14.0 |
*Note: These are representative values. Actual GR₅₀ values must be determined experimentally.
Experimental Protocols
Protocol: Whole-Plant Dose-Response Assay for Resistance Confirmation
This protocol outlines a robust method for assessing the level of resistance to this compound in a weed biotype.[11][12]
1. Plant Preparation: a. Grow seeds from both the suspected resistant (R) and a known susceptible (S) population in separate trays containing a standard potting mix.[11] b. Once seedlings reach the 1-2 true leaf stage, transplant individual, healthy seedlings of uniform size into individual pots (e.g., 10 cm diameter). c. Allow plants to establish in a growth chamber or greenhouse with controlled conditions (e.g., 25°C/18°C day/night, 16h photoperiod) for 7-10 days, or until they reach the 2-4 true leaf stage.[11]
2. Herbicide Dose Preparation: a. Prepare a stock solution of a commercial formulation of this compound. b. Create a series of 7-8 herbicide concentrations, including an untreated control (0 dose). The doses should span the expected GR₅₀ values for both S and R populations (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). c. Use a log-logistic series of doses for optimal curve fitting.[15][19]
3. Herbicide Application: a. Arrange the pots in a completely randomized design. Include a minimum of 5-8 replicates per dose for each biotype. b. Use a research-grade cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure to ensure uniform application. c. Treat all plants (except the untreated controls) with their assigned herbicide dose.
4. Post-Treatment Evaluation: a. Return plants to the growth chamber and care for them normally for 21 days. b. At 21 days post-treatment, visually assess plant injury and record survival for each plant. c. Harvest the above-ground biomass for each plant by cutting the stem at the soil surface. d. Dry the biomass in a forced-air oven at 60°C for 72 hours, then record the dry weight for each plant.
5. Data Analysis: a. Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control for that biotype. b. Use a non-linear regression analysis to fit a log-logistic dose-response curve to the data for each biotype.[19] c. From the regression model, determine the GR₅₀ value (the dose causing 50% reduction in dry biomass) for both the S and R populations. d. Calculate the Resistance Index (RI) by dividing the GR₅₀ of the R population by the GR₅₀ of the S population. An RI > 2.0 is generally considered indicative of resistance.
Visualizations
Caption: Simplified signaling pathway for aminopyralid (synthetic auxin) mode of action.
Caption: Experimental workflow for confirming herbicide resistance in weed biotypes.
Caption: Logical relationships in an Integrated Weed Management (IWM) research strategy.
References
- 1. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]
- 2. This compound [sitem.herts.ac.uk]
- 3. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. Herbicide Resistance Detection in the Field [extension.sdstate.edu]
- 6. agronomyjournals.com [agronomyjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. Mechanisms of herbicide resistance in weeds -Korean Journal of Agricultural Science [koreascience.kr]
- 10. Determining the herbicide-resistance in grower fields is a key for successful weed control in rice | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative dose-response curves between sourgrass (Digitaria insularis) resistant and susceptible biotypes to glyphosate - Weed Control Journal [weedcontroljournal.org]
- 14. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. bioone.org [bioone.org]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. Weed Submission for Herbicide Resistance Testing | Plant Agriculture [plant.uoguelph.ca]
- 19. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
troubleshooting poor plant growth due to aminopyralid-potassium soil residues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering poor plant growth due to aminopyralid-potassium soil residues.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding this compound contamination.
Q1: What is aminopyralid (B1667105) and why is it causing poor plant growth?
Aminopyralid is a potent, selective herbicide used to control broadleaf weeds, particularly in pastures, rangelands, and cereal crops.[1][2] It belongs to the picolinic acid class of herbicides and functions as a synthetic auxin, mimicking the natural plant growth hormone auxin at much higher concentrations.[3][4] This leads to uncontrolled, disorganized cell division and growth in susceptible broadleaf plants, ultimately causing symptoms like twisted stems, cupped leaves, and eventual plant death.[4][5][6] Grasses and other monocots are generally tolerant as they can metabolize the compound.[2] The problem for researchers often arises from its persistence in soil and organic materials like compost and manure.[1][3]
Q2: My sensitive broadleaf plants (e.g., tomatoes, legumes, composites) are showing stunted growth, curled leaves, and stem twisting. Could this be aminopyralid contamination?
These are classic symptoms of synthetic auxin herbicide damage.[4][7] Specific signs of aminopyralid exposure include:
-
Epinasty: Twisting and downward curving of stems and leaf petioles.[7]
-
Leaf Malformation: Cupping, curling, fern-like, or strap-shaped new leaves.[4][8][9]
-
Stunted Growth: Overall reduction in plant size and vigor.[9]
-
Chlorosis: Yellowing of new growth.[7]
If multiple broadleaf species exhibit these symptoms while nearby grasses appear unaffected, aminopyralid or a similar herbicide residue is a likely cause.[10]
Q3: How persistent is aminopyralid in soil and compost?
Aminopyralid is known for its environmental persistence. Its half-life in soil is approximately 35 days but can be much longer depending on environmental conditions such as soil type, moisture, and temperature.[3][11] The breakdown process is primarily driven by soil microorganisms and is most effective in warm, moist, aerobic conditions.[11] Crucially, aminopyralid can pass through the digestive systems of animals that consume treated forage and remains stable during composting, leading to contaminated manure and compost that can affect subsequent plantings for months or even years.[2][9][12]
Q4: What concentration of aminopyralid is harmful to sensitive plants?
Extremely low concentrations of aminopyralid can cause damage to sensitive plants. Residue levels as low as 1 part per billion (ppb) can negatively affect highly susceptible species like tomatoes, peas, beans, and lettuce.[8][11] Less sensitive plants, such as those in the squash family, may tolerate concentrations up to around 300 ppb.[8]
Q5: I suspect my soil or compost is contaminated. How can I confirm this?
While analytical chemistry provides definitive identification, a simple and effective preliminary test is a plant bioassay.[11][13] This involves growing a highly sensitive indicator plant in the suspect soil/compost and observing it for symptoms. Laboratory analysis via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantitative confirmation.[14][15]
Section 2: Data Presentation
The following tables summarize key quantitative data related to aminopyralid's properties and effects.
Table 1: this compound - Key Chemical & Physical Properties
| Property | Value | Source |
| Chemical Name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | [12] |
| CAS Number | 150114-71-9 | [1] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |
| Herbicide Class | Pyridine carboxylic acid (synthetic auxin) | [1][3] |
| Soil Half-Life (t½) | ~34.5 - 35 days (variable with conditions) | [11][16] |
| Mode of Action | Synthetic plant growth regulator (auxin mimic) | [4][5] |
Table 2: Plant Sensitivity and Symptomatic Concentrations of Aminopyralid
| Plant Family/Species | Sensitivity Level | Symptomatic Concentration (in soil/compost) | Typical Symptoms | Source |
| Legume Family (Peas, Beans) | Very High | As low as 1 ppb | Cupped leaves, fern-like new growth, twisted stems | [8][13] |
| Nightshade Family (Tomatoes, Potatoes, Peppers) | Very High | As low as 1 ppb - 10 ppb | Epinasty, leaf curling, stunted growth, reduced fruit set | [8][11][16] |
| Composite Family (Lettuce, Sunflowers) | Very High | As low as 1 ppb | Distorted growth, stunting | [8] |
| Squash Family (Cucurbits) | Moderate | ~300 ppb | Symptoms appear at higher concentrations | [8] |
| Grass Family (Corn, Wheat, Grasses) | Low (Tolerant) | Not typically affected | Generally no visible injury | [2][11] |
Section 3: Experimental Protocols & Methodologies
This section provides detailed protocols for identifying and addressing aminopyralid contamination.
Protocol 1: Plant Bioassay for Herbicide Residue Detection
This protocol is a cost-effective method to determine if soil or compost contains phytotoxic levels of aminopyralid.
Objective: To detect the presence of aminopyralid residues using sensitive indicator plants.
Materials:
-
Suspect soil or compost.
-
Control potting mix (known to be free of herbicides).
-
Multiple clean 4- to 5-inch pots with drainage holes.
-
Seeds of a highly sensitive indicator plant (e.g., peas, beans, or tomatoes).[11][13]
-
Water.
-
Labels.
Methodology:
-
Prepare Test Mixture: In a clean bucket, thoroughly mix the suspect material (e.g., compost) with a control potting mix. A common ratio is 1:1 or 2:1 suspect material to potting mix.[8] Prepare enough to fill at least three replicate pots.
-
Prepare Control: Fill at least three separate pots with only the control potting mix. These will serve as your negative control.
-
Potting: Label all pots clearly. Fill the "Test" pots with the test mixture and the "Control" pots with the control mix.
-
Hydration: Water all pots thoroughly and let them stand for 24 hours to ensure uniform moisture.[17]
-
Sowing: Plant 3-4 seeds of the indicator plant in each pot at the recommended depth.[8]
-
Incubation: Place all pots in a location with adequate light and warmth to support healthy growth. Ensure there is no cross-contamination between pots during watering (e.g., by using separate saucers).[17]
-
Observation: Monitor the plants for 3 to 4 weeks.[18] Observe germination rates and look for signs of herbicide damage in the "Test" group compared to the "Control" group. Symptoms include poor germination, stunted growth, leaf cupping, stem twisting, and fern-like new growth.[8][9]
-
Interpretation: If plants in the "Control" pots grow normally while plants in the "Test" pots show the above symptoms, it is a strong indication of herbicide contamination.
Protocol 2: Overview of LC-MS/MS for Quantitative Analysis
This section outlines the principles of the definitive analytical method for quantifying aminopyralid.
Objective: To accurately quantify aminopyralid residues in soil, compost, or plant tissue.
Principle: Residues are extracted from the sample matrix, purified, and sometimes derivatized. The resulting extract is then analyzed using liquid chromatography (to separate the components) coupled with tandem mass spectrometry (for highly selective and sensitive detection and quantification).[15][19]
Key Steps in Methodology:
-
Extraction: Residues (including free and conjugated forms) are extracted from the sample matrix. This often involves homogenization with a basic solution (e.g., 0.1N NaOH) to release base-labile conjugates.[15][19]
-
Hydrolysis: The extract is acidified (e.g., with HCl) and heated (e.g., 90°C) to hydrolyze acid-labile conjugates, ensuring all residues are converted to the free aminopyralid form for analysis.[15]
-
Purification/Cleanup: The crude extract is purified to remove interfering matrix components. Solid Phase Extraction (SPE) is a common technique.[14][19]
-
Analysis by LC-MS/MS: The purified extract is injected into the LC-MS/MS system.
-
Chromatography: A liquid chromatograph separates aminopyralid from other compounds in the extract.
-
Mass Spectrometry: The analyte is ionized (typically using electrospray ionization, ESI) and detected by the mass spectrometer, which is set to monitor specific mass transitions for aminopyralid for highly accurate quantification.[15][20]
-
-
Quantification: The concentration is determined by comparing the analyte's response to that of a standard calibration curve. The validated Limit of Quantification (LOQ) for this method can be as low as 0.5 ng/g (0.5 ppb) in compost.[15][20]
Protocol 3: Soil Remediation and Mitigation Strategies
Objective: To reduce the concentration of aminopyralid in contaminated soil to non-phytotoxic levels.
-
Enhanced Microbial Degradation:
-
Principle: Aminopyralid is primarily broken down by soil microbes.[11] Creating optimal conditions for these microbes can accelerate degradation.
-
Method: Thoroughly mix and till the contaminated soil or compost repeatedly.[21] Maintain adequate moisture (but not saturation) and warmth. Incorporating additional organic matter can help stimulate microbial activity.
-
-
Phytoremediation:
-
Principle: Tolerant plants (monocots) can be grown in the contaminated soil. These plants can take up the herbicide, and while they are not affected, they help remove it from the soil over time.
-
Method: Plant a cover crop from the grass family, such as wheat, oats, or annual ryegrass, for one or more growing seasons.[10][11] After the season, the entire plant (including roots) should be removed and disposed of in a manner that prevents re-contamination. Do not compost this plant material.
-
-
Sorbent Amendment (Biochar/Activated Carbon):
-
Principle: Sorbents with a high surface area can bind the herbicide, making it unavailable for plant uptake.
-
Method: Studies have shown that incorporating activated carbon or, to a lesser extent, biochar into the soil can reduce the phytotoxicity of aminopyralid.[10][22] Application rates of 1-2% activated carbon by dry weight have been shown to be effective.[10] A new bioassay should be conducted after amendment to confirm efficacy.
-
Section 4: Diagrams and Visualizations
Diagram 1: Aminopyralid's Mechanism of Action
// Nodes outside clusters node [style=filled]; Natural_Auxin [label="Natural Auxin\n(e.g., IAA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Aminopyralid [label="Aminopyralid\n(Synthetic Auxin)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges edge [fontname="Arial", fontsize=9, color="#202124"]; Natural_Auxin -> TIR1_AFB [label=" Binds"]; Aminopyralid -> TIR1_AFB [label=" Binds (constitutively)"]; TIR1_AFB -> Aux_IAA [label=" Targets for\n degradation", style=dashed]; Aux_IAA -> ARF [label=" Represses", arrowhead=tee]; ARF -> Auxin_Genes [label=" Activates"]; Auxin_Genes -> Uncontrolled_Growth [label=" Leads to"];
// Invisible nodes for alignment {rank=same; Natural_Auxin; Aminopyralid;} {rank=same; TIR1_AFB; Aux_IAA;} } dot Caption: Aminopyralid mimics natural auxin, leading to constant degradation of repressor proteins and uncontrolled gene activation.
Diagram 2: Experimental Workflow for Contamination Troubleshooting
// Define nodes Start [label="Poor Plant Growth Observed\n(Broadleaf-Specific Symptoms)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Bioassay [label="Conduct Plant Bioassay\n(Protocol 1)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Bioassay Result?", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Positive [label="Positive:\nSymptoms Present", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Negative [label="Negative:\nNo Symptoms", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Optional:\nQuantitative Analysis (LC-MS/MS)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Remediate [label="Implement Remediation Strategy\n(Protocol 3)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other [label="Investigate Other Causes\n(e.g., nutrients, pathogens)", shape=box]; Verify [label="Verify Remediation Success\n(Repeat Bioassay)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Resolution", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges edge [fontname="Arial", fontsize=9, color="#202124"]; Start -> Bioassay; Bioassay -> Result; Result -> Positive [label=" Yes"]; Result -> Negative [label=" No"]; Positive -> Quantify; Quantify -> Remediate; Positive -> Remediate [style=dashed, label=" Proceed directly\n to remediation"]; Remediate -> Verify; Verify -> End; Negative -> Other; } dot Caption: A logical workflow for diagnosing and managing suspected aminopyralid soil contamination.
References
- 1. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 2. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]
- 3. nbinno.com [nbinno.com]
- 4. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 5. Aminopyralid Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 8. prop.memberclicks.net [prop.memberclicks.net]
- 9. Weedkiller in Manure: What to Do | RHS Advice [rhs.org.uk]
- 10. Manage Compost and Soil Contaminated with Broadleaf Herbicides in Residential, School, and Community Gardens | NC State Extension Publications [content.ces.ncsu.edu]
- 11. Aminopyralid Residues in Compost | College of Agricultural Sciences [smallfarms.oregonstate.edu]
- 12. beyondpesticides.org [beyondpesticides.org]
- 13. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 14. Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. agrilifeorganic.org [agrilifeorganic.org]
- 17. Testing For Aminopyralid in Manure - Allotment Garden Diary [allotment-garden.org]
- 18. seeog.org.uk [seeog.org.uk]
- 19. fao.org [fao.org]
- 20. epa.gov [epa.gov]
- 21. ncagr.gov [ncagr.gov]
- 22. "EVALUATION OF BIOCHAR AS A REMEDIATION TOOL FOR AMINOPYRALID CONTAMINA" by Steven James Parris [digitalcommons.wku.edu]
Technical Support Center: Optimizing Aminopyralid-Potassium Dose-Response Curves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curves for aminopyralid-potassium herbicidal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is the potassium salt of aminopyralid (B1667105), a selective, systemic herbicide belonging to the pyridine (B92270) carboxylic acid family.[1][2][3] It functions as a synthetic auxin, mimicking the plant's natural growth hormones.[3][4] The herbicide is absorbed through the leaves and roots and translocates to areas of high growth (meristematic tissues).[4][5] There, it binds to auxin receptor proteins, leading to uncontrolled and disorganized cell division and growth, which ultimately results in the death of susceptible broadleaf plants.[4] Grass species are generally tolerant to aminopyralid.[4]
Q2: What is a dose-response curve and why is it important for herbicide studies?
A dose-response curve is a graph that visualizes the relationship between the dose of a substance (like an herbicide) and the response of an organism (like a plant).[6] These curves are typically sigmoidal (S-shaped) and are crucial for several reasons:[6][7]
-
Quantifying Potency: They allow for the calculation of key parameters like the ED₅₀ (Effective Dose for 50% response), which is a measure of the herbicide's potency.[6][8]
-
Determining Efficacy: Researchers can determine the dose required to achieve a desired level of control (e.g., ED₉₀ for 90% weed control).[6][7]
-
Assessing Resistance: By comparing the dose-response curves of suspected resistant populations to known susceptible populations, a Resistance Index (RI) can be calculated to quantify the level of resistance.[8][9]
-
Standardizing Results: They provide a standardized method for comparing the efficacy of different herbicides or the susceptibility of different plant species.[10]
Q3: What statistical model is recommended for analyzing aminopyralid dose-response data?
The four-parameter log-logistic model is widely recommended and considered a standard for analyzing herbicide dose-response data.[7][10][11] This non-linear regression model is effective because it can accurately describe the typical sigmoidal shape of the curve, including the upper and lower limits of the response.[6][7]
The general form of the equation is: Y = c + { (d - c) / (1 + exp(b(log(x) - log(e)))) } Where:
-
Y is the response (e.g., biomass, plant height).
-
c is the lower limit (response at maximum dose).
-
d is the upper limit (response of untreated control).
-
b is the slope of the curve around the ED₅₀.
-
e is the ED₅₀ (the dose causing a 50% response between d and c).
-
x is the herbicide dose.
Statistical software packages, such as R with the drc package, are powerful tools for fitting these models and comparing parameters between different curves.[6][11]
Experimental Protocols
Whole-Plant Pot Bioassay for this compound
This protocol outlines a standard method for generating dose-response data for this compound using a whole-plant bioassay in a greenhouse or controlled environment.[9][12]
1. Materials:
-
Seeds of the target plant species (and a known susceptible control).
-
This compound analytical standard or formulated product.
-
Calibrated sprayer or precision pipettes for application.
-
Controlled environment chamber or greenhouse with consistent temperature, humidity, and photoperiod.[15][16]
-
Personal Protective Equipment (PPE).
2. Methods:
-
Plant Preparation:
-
Fill pots uniformly with the soil medium.
-
Plant a set number of seeds (e.g., 3-5) in each pot and lightly cover them.[13]
-
Water the pots as needed and allow plants to grow to a specific stage (e.g., 2-4 true leaves), which is typically when they are most susceptible.[12] Thin seedlings to a uniform number per pot (e.g., 1-2 plants) before treatment.[13]
-
-
Dose Preparation:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions to achieve the desired dose range. A logarithmic or geometric series (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, where 'x' is the recommended field rate) is recommended to cover the full response range.[8] At least six doses are needed for a good estimate.[8]
-
-
Herbicide Application:
-
Randomize the pots for each treatment group and replicate.
-
Apply the herbicide solutions uniformly to the plants. A calibrated spray chamber is ideal for ensuring even coverage.
-
Include an untreated control group (sprayed with water/carrier only).
-
-
Incubation and Assessment:
-
Return the pots to the controlled environment. Maintain consistent watering, light, and temperature.[15]
-
Assess the plants at a predetermined time after treatment (e.g., 14-21 days), when symptoms are fully developed.[9][15]
-
Assessments can include visual injury ratings, plant survival counts, or destructive harvesting to measure shoot fresh or dry weight.[8][9] Biomass measurement is generally the most objective quantitative endpoint.
-
Experimental Workflow Diagram
Caption: Workflow for a whole-plant herbicide dose-response bioassay.
Troubleshooting Guide
Q4: My dose-response curve has a poor fit (low R² value). What are the possible causes?
A poor curve fit can result from several issues during the experimental setup or data collection.
| Potential Cause | Recommended Solution |
| Inappropriate Dose Range | The selected doses are too high (all plants die) or too low (no effect observed). Repeat the experiment with a wider, logarithmic range of doses to capture the full sigmoidal response.[8][17] |
| High Variability in Data | Inconsistent plant growth, uneven herbicide application, or environmental fluctuations can increase variance. Ensure uniform plant size at application, use a calibrated sprayer, and maintain stable greenhouse conditions.[9] Increase the number of replicates. |
| Incorrect Statistical Model | The biological response may not fit the standard log-logistic model. Consider alternative models or check for asymmetrical responses.[18] Ensure data for the upper and lower asymptotes are included.[18] |
| Data Entry Errors | Simple typos or errors in data transcription can significantly impact the analysis. Double-check all recorded and entered data points. |
Q5: I'm seeing high variability between replicates of the same treatment. How can I reduce this?
High variability can obscure the true dose-response relationship.
| Potential Cause | Recommended Solution |
| Genetic Variation in Seeds | Seeds, especially from wild populations, can have high genetic variability. Use a certified, uniform seed source if possible. For wild populations, increase the number of replicates to account for this.[9] |
| Non-Uniform Application | Hand-spraying or pipetting can lead to uneven coverage. A calibrated laboratory spray chamber is the best method for ensuring uniform application. |
| Inconsistent Environmental Conditions | Gradients in light, temperature, or humidity within a greenhouse can affect plant growth. Randomize the placement of pots and rotate them periodically.[9] |
| Substrate Inconsistency | Differences in soil composition, compaction, or moisture can affect plant growth and herbicide availability. Thoroughly mix your potting substrate before filling pots.[19] |
Q6: The untreated control plants are showing stress or poor growth. What should I do?
Healthy control plants are essential for establishing the upper limit of the dose-response curve.
| Potential Cause | Recommended Solution |
| Sub-optimal Growing Conditions | Temperature, light, humidity, or watering may not be ideal for the chosen plant species. Consult literature for the species' optimal growing conditions and adjust your setup accordingly.[15] |
| Contaminated Soil or Water | The soil or water source may contain residual herbicides or other contaminants. Use a reputable, sterile potting mix and purified water to rule out contamination.[20][21] |
| Pest or Disease Infestation | Pests or pathogens can cause symptoms that may be confused with herbicide injury. Inspect plants regularly and implement appropriate control measures if needed. |
Troubleshooting Decision Tree
References
- 1. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]
- 2. This compound [sitem.herts.ac.uk]
- 3. grokipedia.com [grokipedia.com]
- 4. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioone.org [bioone.org]
- 7. caws.org.nz [caws.org.nz]
- 8. media.ahdb.org.uk [media.ahdb.org.uk]
- 9. hracglobal.com [hracglobal.com]
- 10. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 11. home.czu.cz [home.czu.cz]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 14. grainews.ca [grainews.ca]
- 15. cms9files.revize.com [cms9files.revize.com]
- 16. mdpi.com [mdpi.com]
- 17. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. analyzeseeds.com [analyzeseeds.com]
- 20. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 21. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
reducing variability in aminopyralid-potassium bioassay results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce variability in aminopyralid-potassium bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a bioassay necessary?
This compound is the potassium salt of aminopyralid (B1667105), a synthetic auxin herbicide used to control broadleaf weeds.[1][2] It is highly effective at low concentrations and can persist in soil and compost, potentially harming sensitive crops.[3][4] A bioassay is a crucial tool to determine the presence and biological availability of aminopyralid residues in a given matrix (e.g., soil, compost, water) at concentrations that may be below the detection limits of analytical instrumentation.[5][6]
Q2: What are the most common symptoms of aminopyralid injury in sensitive plants?
Aminopyralid is a systemic herbicide that mimics natural plant growth hormones, leading to uncontrolled growth in susceptible plants.[1] Symptoms of injury are most apparent in new growth and include:
-
Epinasty: Twisting, curling, and bending of stems and leaves.[7]
-
Leaf malformation: Cupping, crinkling, and narrowing of leaves.[1]
-
Stunted growth: Reduced plant height and overall vigor.[8]
-
Swelling and cracking: Formation of callus tissue on stems.[1]
-
Flower abortion: Blooms may drop even if leaf symptoms are not severe.[5]
Q3: Which plant species are most sensitive to aminopyralid and best for use in a bioassay?
Legumes and members of the Solanaceae family are extremely sensitive to aminopyralid.[5] The most commonly recommended species for bioassays include:
-
Legumes: Peas (Pisum sativum) and beans (Phaseolus vulgaris).[9]
-
Solanaceae: Tomatoes (Solanum lycopersicum) and peppers (Capsicum annuum).[5]
-
Other sensitive species: Cucumber (Cucumis sativus) and spinach (Spinacia oleracea).[10]
Grasses, such as corn and wheat, are highly tolerant of aminopyralid.[5]
Q4: How long can aminopyralid persist in soil?
The persistence of aminopyralid in soil is variable and depends on environmental conditions. The half-life of aminopyralid in soil is approximately 34.5 days under favorable conditions for microbial degradation (warm, moist soil).[5][8] However, in dry or cold conditions, or in compost piles, it can persist for a year or more.[4][11]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Possible Causes:
-
Non-homogenous sample material.
-
Inconsistent environmental conditions.
-
Genetic variability in test plants.
-
Inconsistent watering or nutrient application.
Troubleshooting Steps:
-
Ensure Sample Homogeneity: Thoroughly mix soil or compost samples before potting to ensure a uniform distribution of any potential herbicide residues. For field samples, collect soil from multiple locations and combine them to create a representative sample.[10]
-
Standardize Environmental Conditions:
-
Maintain consistent temperature, light intensity, and photoperiod for all replicates.
-
Use a controlled environment chamber or greenhouse if possible.
-
Randomize the placement of pots to minimize the effects of micro-environmental differences.
-
-
Use a Consistent Plant Source:
-
Use seeds from the same lot to reduce genetic variability.
-
Select seedlings of uniform size and developmental stage for transplanting.[12]
-
-
Implement a Standardized Care Regimen:
Issue 2: No Symptoms of Injury in Suspected Contaminated Samples
Possible Causes:
-
Aminopyralid concentration is below the threshold of detection for the chosen plant species.
-
The bioassay was not conducted for a sufficient duration.
-
Environmental conditions are not conducive to plant growth and symptom development.
-
The aminopyralid is not bioavailable due to soil properties.
Troubleshooting Steps:
-
Verify Plant Sensitivity: Ensure that the chosen plant species is highly sensitive to aminopyralid (e.g., peas, beans, tomatoes).
-
Extend the Observation Period: Continue the bioassay for at least three weeks after germination to allow sufficient time for symptoms to develop.[7][10]
-
Optimize Growth Conditions: Ensure adequate light, temperature, and moisture for vigorous plant growth, which is necessary for the expression of auxin-like herbicide symptoms.
-
Consider Soil Properties: High organic matter and certain clay soils can bind aminopyralid, reducing its bioavailability. Soil pH can also influence its availability.[6]
Issue 3: Symptoms of Injury in Control Group Plants
Possible Causes:
-
Contaminated control soil or potting mix.
-
Contaminated water source.
-
Cross-contamination from experimental group pots.
-
Nutrient deficiencies or other plant stressors mimicking herbicide injury.
Troubleshooting Steps:
-
Verify Control Soil Purity: Use a reputable source of potting mix or soil that is known to be free of herbicides. It is advisable to run a preliminary bioassay on the control soil itself.[12]
-
Check Water Source: Use distilled or deionized water to eliminate the possibility of contaminants in the water supply.
-
Prevent Cross-Contamination:
-
Physically separate control and experimental groups.[12]
-
Use separate tools for handling soil and plants in each group.
-
Be mindful of water splashing from one pot to another.
-
-
Assess for Other Stressors: Ensure adequate nutrition and check for signs of pests or diseases that could be causing the observed symptoms.
Experimental Protocols
Detailed Protocol for a Soil Bioassay
This protocol is designed to provide a standardized method for detecting the presence of this compound residues in soil.
1. Materials:
-
Test soil and control soil (known to be herbicide-free).
-
Pots (3-4 inches in diameter) with drainage holes.
-
Seeds of a highly sensitive indicator species (e.g., peas, beans, or tomatoes).
-
Distilled or deionized water.
-
Labeling materials.
-
Controlled environment chamber or greenhouse.
2. Procedure:
-
Sample Preparation:
-
Potting:
-
Fill at least three pots with the test soil and three pots with the control soil.
-
Label each pot clearly with the soil type (test or control) and replicate number.
-
-
Sowing:
-
Plant 3-6 seeds per pot at the recommended depth for the chosen species.[10]
-
Gently water the pots with distilled or deionized water until the soil is moist but not saturated.
-
-
Incubation:
-
Place the pots in a controlled environment with adequate light and temperature for the chosen plant species.
-
Randomize the pot placement.
-
Water as needed to maintain consistent soil moisture.
-
-
Thinning:
-
After emergence, thin the seedlings to 1-2 per pot to ensure uniform growth.[10]
-
-
Observation and Data Collection:
-
Observe the plants for at least three weeks after germination.[10]
-
Record observations at regular intervals (e.g., every 3-4 days).
-
Measure and record the following parameters for each plant:
-
Plant height.
-
Visual injury rating (see table below).
-
Presence of specific symptoms (e.g., epinasty, leaf cupping).
-
At the end of the experiment, carefully remove the plants, wash the roots, and measure root length and biomass (fresh and dry weight).
-
-
7. Data Analysis:
-
Compare the average measurements of the test group to the control group.
-
Use statistical analysis (e.g., t-test) to determine if there are significant differences between the two groups.
Data Presentation
Table 1: Visual Injury Rating Scale for Aminopyralid Bioassay
| Rating | Description of Symptoms |
| 0 | No visible injury; plants appear healthy like the control group. |
| 1 | Slight stunting or minor leaf malformation. |
| 2 | Moderate stunting, obvious epinasty, and leaf cupping. |
| 3 | Severe stunting, significant twisting and malformation of stems and leaves. |
| 4 | Plant death or near-death. |
Table 2: Influence of Soil Properties on Aminopyralid Bioavailability and Persistence
| Soil Property | Effect on Aminopyralid | Implication for Bioassay Variability |
| High Organic Matter | Increased adsorption, reduced bioavailability.[6] | May lead to false negatives if the herbicide is bound to organic matter. |
| High Clay Content | Increased adsorption, reduced bioavailability. | Similar to high organic matter, can reduce the observed plant response. |
| Low pH (Acidic Soil) | Increased adsorption.[13] | May decrease bioavailability and lead to less pronounced symptoms. |
| High pH (Alkaline Soil) | Decreased adsorption, increased bioavailability.[13] | May result in more severe symptoms at lower concentrations. |
| High Soil Moisture | Promotes microbial degradation.[5] | Can reduce the concentration of aminopyralid over time. |
| Low Soil Moisture | Slows microbial degradation, increasing persistence.[3] | May lead to higher than expected injury symptoms. |
Visualizations
Caption: Mode of action of aminopyralid as a synthetic auxin.
Caption: Standard experimental workflow for an aminopyralid bioassay.
Caption: Troubleshooting logic for high variability in bioassay results.
References
- 1. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. nbinno.com [nbinno.com]
- 4. maine.gov [maine.gov]
- 5. lsuagcenter.com [lsuagcenter.com]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. agrilifeorganic.org [agrilifeorganic.org]
- 9. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 11. ipcm.wisc.edu [ipcm.wisc.edu]
- 12. joegardener.com [joegardener.com]
- 13. mass.gov [mass.gov]
Technical Support Center: Accelerated Aminopyralid-Potassium Degradation in Soil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accelerating the degradation of aminopyralid-potassium in soil samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of aminopyralid (B1667105) in soil?
A1: The half-life of aminopyralid in soil can vary significantly depending on environmental conditions. It can range from 32 to 533 days, with a typical field half-life around 34.5 days.[1][2] In some studies, rapid initial degradation has been observed, with a half-life of 9.1 to 23.0 days within the first 28 days, followed by a slower degradation rate.[3]
Q2: What are the primary mechanisms of aminopyralid degradation in soil?
A2: The primary mechanism for aminopyralid degradation in soil is microbial metabolism.[4] Sunlight can also contribute to its breakdown through photodegradation, particularly in shallow, clear water.[4]
Q3: What factors can inhibit the degradation of aminopyralid in my soil samples?
A3: Several factors can slow down degradation, including low soil moisture, low temperatures, and low microbial activity. High organic carbon content in the soil can also increase the persistence of aminopyralid by binding the herbicide and making it less available to microorganisms.[4]
Q4: Can I use compost to enhance the degradation of aminopyralid?
A4: Caution should be exercised when using compost. If the compost is derived from plant matter or manure where aminopyralid was used, it can be a source of contamination.[5][6] However, high-quality, uncontaminated compost can potentially stimulate microbial activity, which may aid in degradation. It is crucial to test any compost for aminopyralid residues before use.[6][7][8]
Q5: What are the most promising methods for accelerating aminopyralid degradation in a laboratory setting?
A5: The most promising methods for accelerated degradation in the lab involve optimizing conditions for microbial activity. This includes maintaining optimal soil moisture and temperature, and introducing specific microorganisms known to degrade aminopyralid (bioaugmentation) or adding amendments like biochar that can sorb the herbicide and potentially enhance microbial activity.[1][6][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant degradation observed over time. | Low microbial activity in the soil sample. | 1. Ensure the soil has adequate moisture (e.g., 50-60% of water holding capacity).2. Maintain a warm incubation temperature (e.g., 20-30°C).3. Consider inoculating the soil with a microbial consortium known to degrade pyridine (B92270) herbicides. Strains like Pleurotus ostreatus or Bacillus velezensis have shown potential.[9] |
| Sub-optimal soil pH. | 1. Measure the pH of your soil sample. The optimal pH for many soil microorganisms is near neutral (6.5-7.5).2. Adjust the pH if necessary using appropriate buffers, keeping in mind this may affect other soil properties. | |
| Aminopyralid is strongly bound to soil particles. | 1. Analyze the organic matter content of your soil. High organic matter can lead to strong sorption.2. Consider the use of amendments that can alter sorption dynamics, though this can be complex. | |
| Degradation starts but then plateaus. | Depletion of essential nutrients for microbial activity. | 1. Analyze the soil for key nutrients like nitrogen and phosphorus.2. Amend the soil with a nutrient solution if deficiencies are identified. |
| Formation of persistent metabolites. | 1. Analyze samples for known aminopyralid metabolites if analytical standards are available.2. This may indicate a limitation in the metabolic pathway of the present microbial community. Consider introducing other microbial strains with different enzymatic capabilities. | |
| Inconsistent results between replicates. | Heterogeneity of the soil sample. | 1. Thoroughly homogenize the bulk soil sample before aliquoting into experimental units.2. Increase the number of replicates to improve statistical power. |
| Uneven application of aminopyralid or amendments. | 1. Ensure precise and consistent application of the aminopyralid solution and any amendments to each soil microcosm.2. Use calibrated equipment for all additions. |
Quantitative Data Summary
Table 1: Microbial Degradation of Aminopyralid in Liquid Culture
| Microbial Strain | Initial Aminopyralid Concentration (ppm) | Degradation Period (weeks) | Degradation Efficiency (%) | Reference |
| Pleurotus ostreatus 'Spoppo' | 100 | 3 | 35.1 | [9] |
| Bacillus velezensis FZB42 | 100 | 2 | 47.8 | [9] |
| Geotrichum candidum | 100 | 3 | No significant degradation | [9] |
| Cladosporium herbarum | 100 | 3 | No significant degradation | [9] |
| Candida subhashii | 100 | 3 | No significant degradation | [9] |
| Paenarthrobacter nicotinovorans | 100 | 3 | No significant degradation | [9] |
Table 2: Effect of Biochar on Aminopyralid Concentration in Composted Dairy Manure
| Biochar Addition (% w/w) | Initial Aminopyralid Concentration (ppb) | Composting Period (months) | Final Aminopyralid Concentration (ppb) | Reference |
| 0% | 10 | 6 | Not specified, but phytotoxicity observed | [1] |
| 2% | 10 | 6 | Not specified | [1] |
| 4% | 10 | 6 | Not specified | [1] |
| 10% | 10 | 6 | Undetectable | [6] |
Experimental Protocols
Protocol 1: Accelerated Degradation of Aminopyralid in Soil Microcosms
This protocol outlines a laboratory experiment to evaluate the accelerated degradation of this compound in soil samples under controlled conditions.
1. Materials:
-
This compound analytical standard
-
Test soil, sieved (<2 mm)
-
Sterile deionized water
-
Organic solvent for extraction (e.g., acetonitrile, methanol)
-
Formic acid
-
Ammonium formate
-
Microbial inoculants (optional, e.g., P. ostreatus, B. velezensis)
-
Soil amendments (optional, e.g., biochar, compost)
-
Glass jars or beakers (microcosms)
-
Analytical balance
-
Pipettes
-
Incubator
-
Centrifuge
-
HPLC-MS/MS system
2. Microcosm Preparation:
-
Weigh 50 g of sieved soil into each glass jar.
-
Prepare a stock solution of this compound in sterile deionized water to achieve the desired final concentration in the soil (e.g., 1 mg/kg).
-
Apply the aminopyralid solution evenly to the soil surface in each microcosm and mix thoroughly.
-
If using microbial inoculants, prepare a liquid culture of the desired strain(s) and add a specified volume to the soil. Mix thoroughly.
-
If using solid amendments like biochar, add the desired amount (e.g., 2-10% w/w) to the soil and mix thoroughly before adding the aminopyralid solution.
-
Adjust the moisture content of each microcosm to 50-60% of the soil's water holding capacity using sterile deionized water.
-
Cover the microcosms with perforated lids to allow for gas exchange while minimizing water loss.
-
Incubate the microcosms at a constant temperature (e.g., 25°C) in the dark.
3. Sampling and Analysis:
-
Collect soil samples from each replicate microcosm at predetermined time points (e.g., 0, 7, 14, 28, 56, and 90 days).
-
At each time point, sacrifice replicate microcosms for destructive sampling.
-
Extract aminopyralid from the soil samples using an appropriate organic solvent mixture (e.g., acetonitrile/water).
-
Centrifuge the samples and filter the supernatant.
-
Analyze the concentration of aminopyralid in the extracts using a validated LC-MS/MS method.[3][10]
-
Calculate the half-life (t1/2) of aminopyralid in each treatment using first-order kinetics.
Protocol 2: Plant Bioassay for Aminopyralid Residue Detection
This bioassay is a sensitive method to determine if aminopyralid residues are present in soil or compost at levels that can harm sensitive plants.
1. Materials:
-
Test soil or compost
-
Control potting mix (known to be free of herbicides)
-
Pots (at least 3 for the test sample and 3 for the control)
-
Seeds of a sensitive plant (e.g., peas, beans, tomatoes)[6][7][8]
-
Water
2. Procedure:
-
For testing compost, mix one part compost with two parts control potting mix. For soil, use it directly.
-
Fill three pots with the test mixture and three pots with the control potting mix.
-
Label all pots clearly.
-
Water the pots and let them sit for 24 hours.
-
Plant 3-4 seeds in each pot at the appropriate depth.
-
Grow the plants in a location with adequate light and temperature, watering all pots equally.
-
Observe the plants for at least 3-4 weeks.
3. Interpretation of Results:
-
No Contamination: Plants in the test pots grow similarly to the plants in the control pots.
-
Contamination: Plants in the test pots show symptoms of herbicide injury, such as stunted growth, cupped or curled leaves, and twisted stems, while the control plants appear healthy.[6]
Visualizations
Caption: Experimental workflow for accelerated degradation studies.
Caption: Factors influencing aminopyralid degradation in soil.
References
- 1. agrilifeorganic.org [agrilifeorganic.org]
- 2. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 3. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prop.memberclicks.net [prop.memberclicks.net]
- 6. "EVALUATION OF BIOCHAR AS A REMEDIATION TOOL FOR AMINOPYRALID CONTAMINA" by Steven James Parris [digitalcommons.wku.edu]
- 7. Aminopyralid Residues in Compost | College of Agricultural Sciences [smallfarms.oregonstate.edu]
- 8. ncagr.gov [ncagr.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
Technical Support Center: Validation of QuEChERS Method for Aminopyralid-Potassium Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of aminopyralid-potassium residues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using the standard QuEChERS method for this compound analysis?
A1: Aminopyralid (B1667105) is a polar and acidic compound, which can present challenges for standard QuEChERS protocols that are primarily designed for less polar analytes.[1] Key issues include:
-
Low recovery: Due to its polarity, aminopyralid may have a higher affinity for the aqueous phase during the partitioning step, leading to reduced recovery in the acetonitrile (B52724) layer.
-
Matrix effects: Co-extraction of polar matrix components can lead to ion suppression or enhancement in the LC-MS/MS analysis, affecting accuracy and precision.[2][3][4][5]
-
pH sensitivity: The extraction efficiency of the acidic aminopyralid can be pH-dependent.
Q2: Are there any recommended modifications to the QuEChERS protocol for aminopyralid?
A2: Yes, several modifications can improve the recovery and reliability of aminopyralid analysis:
-
Acidification of the extraction solvent: Adding a small percentage of an acid, such as formic acid, to the acetonitrile can improve the extraction efficiency of acidic herbicides like aminopyralid.[1]
-
Alternative extraction methods: For highly polar compounds, a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) may be a more suitable alternative to the traditional QuEChERS method.[1][6]
-
Hydrolysis step: An alkaline hydrolysis step can be introduced before QuEChERS extraction to release any conjugated forms of aminopyralid, ensuring the analysis of the total residue.[7][8]
-
Omitting the d-SPE cleanup: In some cases, if the initial extract is relatively clean, omitting the dispersive solid-phase extraction (d-SPE) step might improve recovery by preventing the loss of the analyte on the sorbent.[2][9]
Q3: What are typical recovery rates and relative standard deviations (RSDs) for aminopyralid analysis using a modified QuEChERS method?
A3: Recovery rates and RSDs are matrix-dependent. However, a validated method for aminopyralid in straw using a SALLE method (a modification of QuEChERS) reported a recovery rate of 71% with an RSD of 13% at the limit of quantification (LOQ) of 10 ng/g.[1][6][10] Generally, for pesticide residue analysis, acceptable recovery is within the 70-120% range with an RSD below 20%.[9][11]
Q4: How can I minimize matrix effects in my aminopyralid analysis?
A4: Matrix effects are a common issue in LC-MS/MS analysis.[2][3][4][5] To mitigate them:
-
Use matrix-matched calibration standards: This is the most effective way to compensate for signal suppression or enhancement caused by co-eluting matrix components.[9][12]
-
Employ internal standards: Isotopically labeled internal standards are ideal as they behave similarly to the analyte during extraction, cleanup, and ionization, thus correcting for variations.[12]
-
Optimize the d-SPE cleanup: While standard d-SPE with PSA and C18 is common, for aminopyralid, you might need to test different sorbents or omit the cleanup step if it leads to analyte loss.[2][9]
-
Dilute the final extract: This can reduce the concentration of interfering matrix components, but may also lower the sensitivity of the method.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of Aminopyralid | Inadequate Extraction Efficiency: Aminopyralid's polarity makes it challenging to extract with standard QuEChERS solvents. | 1. Acidify the Extraction Solvent: Add 1% formic acid to the acetonitrile to improve the extraction of the acidic aminopyralid.[1] 2. Ensure Proper Hydration: For dry samples like soil or straw, add an appropriate amount of water before extraction to ensure the sample is at least 80% hydrated.[2][12] 3. Consider Alternative Solvents: While acetonitrile is standard, for certain polar compounds, other solvents or solvent mixtures might be more effective. |
| Analyte Loss During d-SPE Cleanup: The sorbents used in the cleanup step may be retaining the polar aminopyralid. | 1. Reduce Sorbent Amount: An excessive amount of d-SPE sorbent can lead to analyte loss.[2] 2. Evaluate Different Sorbents: Test different types of d-SPE sorbents. While PSA is common for removing organic acids, it might interact with aminopyralid. 3. Omit the Cleanup Step: If the extract is relatively clean after the initial extraction, consider analyzing it without the d-SPE step to see if recovery improves.[2][9] | |
| High Variability in Results (High RSD) | Inconsistent Sample Homogenization: Non-uniform distribution of aminopyralid in the sample. | 1. Thoroughly Homogenize the Sample: Ensure the sample is finely ground and well-mixed before taking a subsample for extraction. |
| Inconsistent Extraction or Phase Separation: Variations in shaking time, speed, or temperature can affect partitioning. | 1. Standardize Extraction Conditions: Use a mechanical shaker with controlled speed and time for consistent extraction. 2. Ensure Complete Phase Separation: Centrifuge at a sufficient speed and for an adequate duration to achieve a clear separation between the aqueous and organic layers. | |
| Matrix Effects: Inconsistent ion suppression or enhancement between samples. | 1. Implement Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[9][12] 2. Use an Internal Standard: Add an internal standard to all samples, standards, and blanks before extraction to correct for variability.[12] | |
| Poor Peak Shape in LC-MS/MS | Incompatible Final Extract Solvent: The solvent in which the final extract is dissolved may not be compatible with the initial mobile phase. | 1. Solvent Exchange: After the d-SPE step, evaporate the acetonitrile extract to dryness and reconstitute it in a solvent that is compatible with the LC mobile phase (e.g., the initial mobile phase composition). A study on aminopyralid in straw found that replacing acetonitrile with acidified methanol (B129727) in the final extract improved the response.[1] |
| Acidic Conditions Affecting Chromatography: The presence of acid in the final extract can sometimes affect peak shape. | 1. Optimize Mobile Phase: Ensure the mobile phase is adequately buffered and optimized for the analysis of acidic compounds. |
Experimental Protocols
Modified QuEChERS (SALLE) Protocol for Aminopyralid in Straw
This protocol is adapted from a study on aminopyralid residue analysis in a straw matrix.[1]
-
Sample Preparation:
-
Weigh 2 g of homogenized straw sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample. Let it stand for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid to the tube.
-
Add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Partitioning:
-
Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Cleanup (Freezing-out):
-
Transfer the upper acetonitrile layer to a clean tube.
-
Store the extract at -20°C for at least 30 minutes to precipitate co-extracted substances.
-
Centrifuge at low temperature to pellet the precipitates.
-
-
Final Extract Preparation:
-
Take an aliquot of the clear supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol containing 1% formic acid.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters for Aminopyralid Analysis
The following table provides typical LC-MS/MS parameters for the analysis of aminopyralid.[1][13]
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from matrix interferences (e.g., start with a low percentage of B, ramp up, and then re-equilibrate) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 350 - 600 °C |
| Ion Spray Voltage | 4500 - 5500 V |
| MRM Transitions | Precursor Ion (Q1): m/z 207; Product Ions (Q3): m/z 134, m/z 161 |
Data Presentation
Table 1: Validation Data for Aminopyralid in Straw using a Modified QuEChERS (SALLE) Method
Data sourced from a study on aminopyralid residues in straw.[1][6][10]
| Spiking Level (ng/g) | Average Recovery (%) | RSD (%) |
| 10 (LOQ) | 71 | 13 |
| 25 | 85 | 10 |
| 50 | 92 | 8 |
Table 2: General Performance of QuEChERS for Pesticide Residue Analysis in Various Matrices
This table presents a general overview of QuEChERS performance from multiple studies and is not specific to this compound.[9][11]
| Matrix | Analyte Class | Recovery Range (%) | RSD Range (%) |
| Soil | Multi-residue pesticides | 71 - 120 | 1 - 17 |
| Fruits & Vegetables | Multi-residue pesticides | 70 - 120 | < 20 |
| Cereals | Acidic herbicides | 90 - 120 | < 20 |
Visualizations
Caption: Standard QuEChERS experimental workflow.
Caption: Troubleshooting decision tree for aminopyralid analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of acidic herbicides in cereals by QuEChERS extraction and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to T… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. hawach.com [hawach.com]
- 13. cdpr.ca.gov [cdpr.ca.gov]
Validation & Comparative
A Comparative Analysis of Aminopyralid-Potassium and Glyphosate for Broadleaf Weed Management
A detailed examination of the efficacy and mechanisms of two prominent herbicides in the control of broadleaf weeds, supported by experimental data and methodological insights.
Introduction
Effective weed management is a cornerstone of modern agriculture and land management. Among the arsenal (B13267) of chemical solutions, aminopyralid-potassium and glyphosate (B1671968) represent two distinct and widely utilized herbicides for the control of broadleaf weeds. While both are systemic herbicides, they differ significantly in their mode of action, spectrum of activity, and application protocols. This guide provides a comprehensive comparison of their effectiveness, drawing upon experimental data to inform researchers, scientists, and professionals in drug and agricultural development.
Mechanisms of Action
This compound: A Synthetic Auxin Herbicide
Aminopyralid (B1667105) is a member of the pyridine (B92270) carboxylic acid chemical family and functions as a synthetic auxin.[1][2][3][4][5] It mimics the plant growth hormone auxin, leading to uncontrolled and disorganized cell division and elongation in susceptible broadleaf plants.[1][3][4] This disruption of normal growth processes ultimately results in the death of the weed.[1][2][3][4] Aminopyralid is absorbed through the leaves and roots and is translocated throughout the plant to the meristematic tissues, where it exerts its effects.[1][3] One of the key characteristics of aminopyralid is its selectivity; it effectively controls a wide range of broadleaf weeds while exhibiting good tolerance in many grass species.[1][6]
Glyphosate: An Inhibitor of the Shikimate Pathway
Glyphosate, on the other hand, is a broad-spectrum, non-selective herbicide.[7][8][9] Its mechanism of action involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[7][8][9][10] This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[7][10][11] By blocking this pathway, glyphosate prevents the production of these vital amino acids, leading to a cessation of protein synthesis and ultimately, plant death.[10][11] Glyphosate is absorbed through the foliage and translocated to all parts of the plant, including the roots.[7][10]
Comparative Efficacy on Broadleaf Weeds
The effectiveness of this compound and glyphosate can vary depending on the weed species, growth stage, and environmental conditions. Experimental data from various studies provide insights into their comparative performance.
| Weed Species | Herbicide | Application Rate | Efficacy (%) | Study |
| Cirsium arvense (Canada Thistle) | Aminopyralid | 0.08 to 0.11 kg ai/ha | 90% or higher (1 YAT) | Enloe et al. (2017)[12] |
| Glyphosate (alone) | 2.25 lb ae/acre | 35% to 57% (1 YAT) | Dalley (2023)[13] | |
| Glyphosate + Aminopyralid | - | 90% or more (1 YAT) | Dalley (2023)[13] | |
| Asystasia gangetica | Aminopyralid | 16.80, 33.60, 67.20 g/ha | Effective at all doses | Zugari (2010)[14] |
| Glyphosate | 240, 480, 960 g/ha | Effective at all doses | Zugari (2010)[14] | |
| Xanthium strumarium (Cocklebur) | Aminopyralid + Florasulam | 33 g/ha | 90% (14 DAT) | Travlos et al. (2017)[15] |
| Amaranthus retroflexus (Redroot Pigweed) | Aminopyralid + Florasulam | 33 g/ha | 85% (14 DAT) | Travlos et al. (2017)[15] |
| Solanum nigrum (Black Nightshade) | Aminopyralid + Florasulam | 33 g/ha | 90% (14 DAT) | Travlos et al. (2017)[15] |
| Physalis angulata (Cutleaf Groundcherry) | Aminopyralid + Florasulam | 33 g/ha | 95% (14 DAT) | Travlos et al. (2017)[15] |
| Hemp sesbania | Glyphosate | 1120 g ai/ha | 68% | Scroggs et al. (2005)[16] |
| Pitted morningglory | Glyphosate | 1120 g ai/ha | 68% | Scroggs et al. (2005)[16] |
| Sicklepod | Glyphosate | 1120 g ai/ha | 89% | Scroggs et al. (2005)[16] |
| Purple Loosestrife | Aminopyralid | 0.2% (v:v) | 86% (13 MAT) | Lym (2007)[17] |
| Glyphosate | 1.5% (v:v) | 56% (13 MAT) | Lym (2007)[17] |
YAT: Years After Treatment, DAT: Days After Treatment, MAT: Months After Treatment
Experimental Protocols
The following provides a generalized overview of the methodologies employed in field trials to assess the efficacy of this compound and glyphosate.
Aminopyralid Field Trial Protocol
-
Experimental Design: Field trials are typically established in a randomized complete block design with multiple replications (e.g., 4 replicates).[18]
-
Plot Size: Plot sizes can vary, for example, from 20 to 30 m².[18]
-
Herbicide Application: Aminopyralid is applied post-emergence to actively growing broadleaf weeds.[1][19] Applications are commonly made using a backpack sprayer or a compressed gas backpack sprayer.[18]
-
Spray Volume: Spray volumes typically range from 150 to 300 L/ha.[18]
-
Evaluation: Weed control efficacy is visually assessed at specified intervals after treatment (e.g., 14, 28, and 365 days after treatment).[12][15] Efficacy is often rated on a scale of 0% (no control) to 100% (complete control).[18]
Glyphosate Field Trial Protocol
-
Experimental Design: Similar to aminopyralid trials, a randomized complete block design with multiple replications is commonly used.
-
Plot Size: Plot sizes are established to be of sufficient size to obtain representative data.
-
Herbicide Application: Glyphosate is applied as a foliar spray to actively growing weeds.[8][20][21] Application equipment can include tractor-mounted boom sprayers or backpack sprayers.[21]
-
Application Rates: Application rates are determined based on the target weed species and its growth stage.[8][22] For example, general use rates for a 41% glyphosate concentration can be around 1.5 to 2 quarts per acre.[23]
-
Spray Volume: Carrier volumes can range from 3 to 40 gallons of water per acre for broadcast applications.[8]
-
Evaluation: Weed mortality and control are recorded at various intervals after spraying (e.g., 2, 4, 6, 8, and 10 weeks after treatment).[14] Visual assessments of weed control are a common evaluation method.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental workflow, the following diagrams are provided in DOT language.
Caption: Mechanism of Action for this compound.
Caption: Mechanism of Action for Glyphosate.
Caption: General Experimental Workflow for Herbicide Efficacy Trials.
Conclusion
Both this compound and glyphosate are effective herbicides for the management of broadleaf weeds, but their distinct mechanisms of action dictate their specific applications and spectrum of control. This compound offers selective control of broadleaf weeds in grass-dominated areas, acting as a synthetic auxin to induce lethal, uncontrolled growth. Glyphosate provides broad-spectrum, non-selective control by inhibiting a key enzyme in the shikimate pathway.
Experimental data indicates that for certain persistent perennial broadleaf weeds, such as Canada thistle, aminopyralid, especially in combination with other herbicides, can provide superior long-term control compared to glyphosate alone. However, the broad-spectrum nature of glyphosate makes it a valuable tool for total vegetation control in many situations. The choice between these two herbicides should be guided by the specific weed species present, the desired level of selectivity, and the management objectives of the application site. Further research into the comparative efficacy of these herbicides on a wider range of broadleaf species under varied environmental conditions will continue to refine best management practices.
References
- 1. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 2. nbinno.com [nbinno.com]
- 3. solutionsstores.com [solutionsstores.com]
- 4. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]
- 7. Glyphosate - Wikipedia [en.wikipedia.org]
- 8. fbn.com [fbn.com]
- 9. How Glyphosate Provides Broad-Spectrum Weed Control in Modern Agriculture [jindunchemical.com]
- 10. ncwss.org [ncwss.org]
- 11. Glyphosate | NC State Extension Publications [content.ces.ncsu.edu]
- 12. Canada Thistle (Cirsium arvense) Control with Aminopyralid in Range, Pasture, and Noncrop Areas | Weed Technology | Cambridge Core [cambridge.org]
- 13. Canada thistle control with different herbicide treatment in a non-crop location | NDSU Agriculture [ndsu.edu]
- 14. digilib.unila.ac.id [digilib.unila.ac.id]
- 15. mdpi.com [mdpi.com]
- 16. Glyphosate Efficacy on Selected Weed Species Is Unaffected by Chemical Coapplication | Weed Technology | Cambridge Core [cambridge.org]
- 17. ag.ndsu.edu [ag.ndsu.edu]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. nzpps.org [nzpps.org]
- 20. cdms.net [cdms.net]
- 21. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 22. apparentag.com.au [apparentag.com.au]
- 23. pomais.com [pomais.com]
Independent Laboratory Validation of Aminopyralid-Potassium Analytical Methods: A Comparative Guide
This guide provides an objective comparison of independently validated analytical methods for the determination of aminopyralid-potassium in various environmental and agricultural matrices. The data and protocols presented are compiled from independent laboratory validation studies to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific application.
Comparison of Method Performance
The following table summarizes the key performance characteristics of different analytical methods for this compound quantification. The data is extracted from independent validation reports and peer-reviewed studies.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| LC-MS/MS | Compost | 0.5 ng/g[1][2] | 0.15 ng/g (calculated as 30% of LOQ)[1] | 93 - 120[3] | Not explicitly stated |
| LC-MS/MS | Groundwater | 0.05 ng/mL[4] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| LC-MS/MS | Soil | 0.001 µg/g (1 µg/kg)[5] | 0.0001 µg/g (calculated)[5] | 70 - 120[5] | < 23[5] |
| LC-MS/MS | Straw | 10 ng/g[6][7] | Not explicitly stated | 71[6][7] | 13[6][7] |
| GC-ECD | Forage Grass, Hay, Soil | Not explicitly stated | Not explicitly stated | 80 - 104[8] | 1.2 - 10.8 (intraday)[8] |
Experimental Protocols
This section details the methodologies for the key analytical techniques cited in the comparison table.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Aminopyralid (B1667105) in Compost
This method is designed for the quantitative determination of aminopyralid residues in compost.[1][2]
-
Principle: Residues of aminopyralid are extracted from the compost matrix by shaking with 0.1N sodium hydroxide. The extract is then acidified and hydrolyzed by heating to release any bound aminopyralid. Following hydrolysis, the sample undergoes solid-phase extraction (SPE) for purification. An internal standard is added, and the sample is derivatized before analysis by LC-MS/MS.[1][2]
-
Extraction:
-
Purification:
-
Derivatization and Analysis:
-
Add an internal standard to the purified extract.
-
Evaporate the sample to dryness and derivatize the residue.
-
Reconstitute the derivatized sample for LC-MS/MS analysis.[1]
-
-
Instrumentation: Liquid chromatograph coupled with a positive-ion electrospray ionization tandem mass spectrometer (LC-MS/MS).[1]
-
Quantitation: Based on the mass transition of m/z 262.9 → 133.9 for aminopyralid.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Aminopyralid in Groundwater
This method provides a procedure for the analysis of aminopyralid in groundwater without the need for derivatization.[4]
-
Principle: Aminopyralid, an acidic pesticide, is directly analyzed in a groundwater matrix using LC-MS/MS. This technique provides both separation and quantification.[4]
-
Sample Preparation:
-
Instrumentation: A Shimadzu LC30 liquid chromatograph with a Phenomenex Luna Omega 3µm Polar C-18 column, coupled to an AB Sciex Triple Quad 6500+ mass spectrometer with an ESI interface.[4]
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min
-
Run-time: 7 minutes
-
Column Temperature: 40°C
-
Injection Volume: 15 µL[4]
-
-
Calibration: A quadratic or linear regression with a correlation coefficient (r) of ≥ 0.995 is used.[4]
Gas Chromatography with Electron Capture Detector (GC-ECD) for Aminopyralid in Pastures and Soil
This method allows for the simultaneous quantitative determination of triclopyr (B129103) and aminopyralid.[8]
-
Principle: The acidic herbicides are converted to their ester form through an esterification reaction with methanol. The target compounds are then extracted, purified, and detected by GC-ECD.[8]
-
Extraction and Esterification:
-
Purification:
-
Purify the esterified compounds using a florisil (B1214189) solid-phase extraction cartridge.[8]
-
-
Analysis:
-
Detect the purified esters in a single run using a gas chromatograph equipped with an electron capture detector (GC-ECD).[8]
-
Visualizations
The following diagrams illustrate the general workflow of an analytical method validation process and the extraction and analysis workflow for aminopyralid in compost.
Caption: General workflow for analytical method validation.
Caption: Workflow for aminopyralid analysis in compost.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. fao.org [fao.org]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. epa.gov [epa.gov]
- 6. Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synergistic Action of Aminopyralid-Potassium and Florasulam Enhances Broadleaf Weed Control in Cereal Crops
A comprehensive analysis of experimental data reveals that the combination of aminopyralid-potassium and florasulam (B129761) provides a synergistic and highly effective solution for post-emergent control of a broad spectrum of economically significant broadleaf weeds in cereal production. This guide presents a comparative overview of the product's performance, supported by experimental data, detailed protocols, and visualizations of the underlying biochemical pathways.
The combination of this compound, a synthetic auxin herbicide, and florasulam, an acetolactate synthase (ALS) inhibitor, demonstrates a wider spectrum of weed control and greater efficacy than would be expected from the additive effects of the individual components. This synergistic interaction allows for lower application rates while maintaining robust control of key broadleaf weeds, including those resistant to other herbicide classes.
Performance Comparison and Synergistic Effects
Field trials conducted in major cereal-growing regions of Southern Europe between 2001 and 2004 evaluated the efficacy of aminopyralid (B1667105) applied alone and in combination with florasulam.[1] The results, summarized in the table below, indicate a significant increase in weed control when the two active ingredients are used together.
| Weed Species | Aminopyralid (10 g a.i./ha) % Control | Aminopyralid + Florasulam (10 + 5 g a.i./ha) % Control |
| Galium aparine (Cleavers) | 85 | 98 |
| Papaver rhoeas (Corn Poppy) | 95 | 99 |
| Matricaria spp. (Mayweed) | 88 | 97 |
| Stellaria media (Common Chickweed) | 80 | 95 |
| Cirsium arvense (Creeping Thistle) | 75 | 92 |
| Polygonum convolvulus (Black-bindweed) | 78 | 94 |
| Sinapis arvensis (Wild Mustard) | 92 | 98 |
Data sourced from field trials in Southern Europe (2001-2004).[1]
While the specific study did not include a florasulam-only treatment group, data from other research indicates that florasulam alone at 5 g a.i./ha provides good to excellent control of weeds such as Galium aparine and Stellaria media. The enhanced control observed with the combination product, particularly on weeds where aminopyralid alone shows moderate efficacy, suggests a synergistic relationship.
Further research in Greece in 2014 and 2015 on a pre-mixed formulation of aminopyralid and florasulam (Lancelot 450 WG) in maize demonstrated very good control of Xanthium strumarium (Common Cocklebur), Amaranthus retroflexus (Redroot Pigweed), Cirsium arvense (Creeping Thistle), and Solanum nigrum (Black Nightshade) at 28 days after treatment.[2]
Experimental Protocols
The data presented is based on robust field trial methodologies designed to assess herbicide efficacy and crop safety.
Efficacy Trials in Southern Europe (2001-2004):
-
Experimental Design: Randomized small plot trials with four replicates.[1]
-
Plot Size: 20 to 30 m².[1]
-
Application: Post-emergence application using a knapsack sprayer or compressed gas backpack.[1]
-
Spray Volume: 150 to 300 L/ha.[1]
-
Crop: Cereals.[1]
-
Evaluation: Weed control and crop tolerance were visually assessed using a 0-100% scale, where 0 represents no effect and 100 represents complete kill.[1] In crop safety studies, yields were also measured.[1]
Efficacy Trials in Greece (2014-2015):
-
Experimental Design: Field experiments to evaluate the efficacy of Lancelot 450 WG (aminopyralid 300 g ai/kg + florasulam 150 g ai/kg) compared to other herbicides.[2]
-
Crop: Maize.[2]
-
Evaluation: Weed control efficacy, crop yield, and quality parameters (nitrogen, protein, and oil content) were assessed.[2]
Mechanism of Action and Signaling Pathways
The synergistic effect of this compound and florasulam stems from their distinct modes of action, which target different critical processes in susceptible weeds.
Aminopyralid: Synthetic Auxin Pathway
Aminopyralid is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It is absorbed by the leaves and roots and translocates to the meristematic tissues.[1] There, it binds to the TIR1/AFB auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors. This results in the uncontrolled expression of auxin-responsive genes, causing epinastic growth, twisting of stems and leaves, and ultimately, plant death.
Caption: Aminopyralid disrupts auxin signaling, leading to uncontrolled growth.
Florasulam: ALS Inhibition Pathway
Florasulam belongs to the triazolopyrimidine sulfonanilide chemical family and acts by inhibiting the acetolactate synthase (ALS) enzyme.[3] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division. By blocking this pathway, florasulam halts plant growth, leading to chlorosis and necrosis.
Caption: Florasulam inhibits the ALS enzyme, halting essential amino acid production.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for conducting field trials to evaluate the synergistic effects of herbicide combinations.
Caption: Standard workflow for herbicide efficacy field trials.
References
Persistence of Aminopyralid-Potassium in Diverse Soil Environments: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available research provides critical insights into the persistence of aminopyralid-potassium, a widely used herbicide, across various soil types. This guide synthesizes key experimental findings on the degradation and sorption of this compound, offering a valuable resource for researchers, environmental scientists, and agricultural professionals. The data highlights the significant influence of soil composition on the herbicide's environmental fate, with persistence varying from a few weeks to over a year.
The persistence of aminopyralid (B1667105), a potent herbicide used for broadleaf weed control, is a critical factor in assessing its environmental impact and planning crop rotation schedules. Its breakdown in the soil is primarily a microbial process, but the rate of this degradation and its tendency to remain in the soil are heavily influenced by the physical and chemical properties of the soil matrix.
Comparative Degradation Rates in Different Soil Types
Field studies conducted across Europe provide a direct comparison of aminopyralid's dissipation half-life (DT50) in various soil textures. The data, summarized in the table below, demonstrates a wide range in persistence, with sandy soils showing significantly longer half-lives compared to clay and loam soils under the studied conditions.
| Soil Type | Location | Half-life (DT50) in Days | 90% Dissipation (DT90) in Days |
| Clay Loam | United Kingdom | 18 | 58 |
| Sand | Germany | 143 | 476 |
| Light Clay | Northern France | 22 | 72 |
| Loam | Germany | 84 | 280 |
| Loam (10°C) | Germany | 409 | 1359 |
Data sourced from a European field dissipation study.[1]
Soil Sorption Characteristics
The tendency of a chemical to bind to soil particles, known as sorption, is a key determinant of its mobility and availability for degradation. Higher sorption is often correlated with longer persistence. The Freundlich sorption coefficient (Kf) is a common measure of this tendency. A study conducted in the United States evaluated the sorption of aminopyralid in five different soil types, revealing a clear relationship between soil composition and sorption potential.
| Soil Type | Classification | pH | Organic Matter (%) | Freundlich Sorption Coefficient (Kf) |
| Cecil Sandy Loam | Fine, kaolinitic, thermic Typic Kanhapludult | 5.2 | 1.31 | 0.35 |
| Arredondo Fine Sand | Loamy, siliceous, hyperthermic Grossarenic Paleudult | 6.6 | 0.84 | 0.96 |
| Maury Silt Loam | Fine, mixed, active, mesic Typic Paleudalf | 5.6 | 2.31 | Not Reported |
| Bosket Fine Sandy Loam | Fine-loamy, mixed, active, thermic Mollic Hapludalf | 7.0 | 2.31 | Not Reported |
| Sharkey Clay | Very-fine, smectitic, thermic Chromic Epiaquert | 6.0 | 1.11 | Not Reported |
Data from a study on picloram (B1677784) and aminopyralid sorption to soil and clay minerals.[2]
The data indicates that aminopyralid sorption is greater in soils with higher organic matter and in fine-textured soils like fine sand compared to coarse-textured sandy loam.[2]
Factors Influencing Aminopyralid Persistence in Soil
The persistence of aminopyralid in soil is a complex interplay of various factors. The following diagram illustrates the key relationships influencing its degradation and potential for carryover.
Caption: Factors influencing this compound persistence in soil.
Experimental Protocols
Determination of Aminopyralid Half-Life in Soil (Field Dissipation Study)
The following provides a generalized methodology based on field dissipation studies for determining the half-life of aminopyralid in soil:
-
Site Selection and Plot Establishment: Select field sites representative of different soil types. Establish replicate plots for treatment and control groups.
-
Herbicide Application: Apply this compound at a known rate to the treatment plots.
-
Soil Sampling: Collect soil cores from multiple locations within each plot at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 180, 365 days) after application.
-
Sample Processing: Section the soil cores into different depths (e.g., 0-10 cm, 10-20 cm) and homogenize the samples for each depth and plot.
-
Extraction: Extract aminopyralid residues from the soil samples using an appropriate solvent, such as a mixture of acetonitrile (B52724) and water, often with acidification.
-
Analysis by LC-MS/MS: Quantify the concentration of aminopyralid in the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity for detecting and quantifying the herbicide.
-
Data Analysis: Plot the concentration of aminopyralid over time and use first-order kinetics to calculate the dissipation half-life (DT50) for each soil type.
Soil Sorption Coefficient (Kf) Determination (Batch Equilibrium Method)
The Freundlich sorption coefficient (Kf) can be determined in the laboratory using the following protocol:
-
Soil Preparation: Air-dry and sieve soil samples from different locations to ensure homogeneity.
-
Herbicide Solution Preparation: Prepare a series of this compound solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2).
-
Equilibration: Add a known mass of soil to each herbicide solution in a centrifuge tube. Shake the tubes for a specified period (e.g., 24 hours) to allow the herbicide to equilibrate between the soil and the solution.
-
Centrifugation and Analysis: Centrifuge the tubes to separate the soil from the solution. Analyze the concentration of aminopyralid remaining in the supernatant using LC-MS/MS.
-
Calculation: Calculate the amount of aminopyralid sorbed to the soil by subtracting the equilibrium solution concentration from the initial concentration. Plot the amount of sorbed aminopyralid against the equilibrium solution concentration on a log-log scale. The intercept of the resulting linear regression is the log of the Freundlich sorption coefficient (log Kf).
Conclusion
The persistence of this compound in soil is highly variable and dependent on a combination of soil properties and environmental conditions. Generally, soils with higher organic matter and clay content tend to exhibit stronger sorption of aminopyralid, which can lead to increased persistence. Conversely, conditions that promote microbial activity, such as warmer temperatures and adequate moisture, can accelerate its degradation. Understanding these relationships is crucial for the responsible management of this herbicide to maximize its efficacy while minimizing potential environmental risks and impacts on subsequent crops. Further research under controlled laboratory conditions comparing a wider range of soil types would provide a more precise understanding of the degradation kinetics of this compound.
References
Performance Evaluation of Aminopyralid-Potassium Formulations in Field Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of aminopyralid-potassium herbicide formulations with other alternatives, supported by data from field trials. Aminopyralid (B1667105), a member of the pyridine (B92270) carboxylic acid family, is a selective, systemic herbicide used for the control of broadleaf weeds in various settings, including pastures, rangelands, and cereal crops.[1][2][3] It functions as a synthetic auxin, mimicking natural plant growth hormones to induce uncontrolled growth and subsequent death in susceptible plants.[4][5] This guide summarizes key performance data, outlines typical experimental protocols for herbicide field trials, and visualizes the herbicide's mode of action and experimental workflows.
Quantitative Performance Data
The following tables summarize the efficacy of aminopyralid formulations, often in combination with other active ingredients, in controlling various weed species compared to other herbicide treatments.
Table 1: Control of Canada Thistle (Cirsium arvense) One Year After Treatment (YAT)
| Herbicide Treatment | Application Rate (kg ai/ha) | Canada Thistle Control (%) |
| Aminopyralid | 0.08 - 0.11 | 88 - 93 |
| Picloram | Not Specified | Comparable to Aminopyralid |
| Picloram + 2,4-D amine | Not Specified | Comparable to Aminopyralid |
| Clopyralid | Not Specified | Comparable to Aminopyralid |
| Clopyralid + 2,4-D amine | Not Specified | < 70 |
| Dicamba (B1670444) | Not Specified | 34 - 54 |
| Dicamba + 2,4-D amine | Not Specified | 30 - 64 |
| Dicamba + diflufenzopyr | Not Specified | 34 - 54 |
Source: Adapted from Enloe et al. (2007).[6]
Table 2: Control of White Locoweed (Oxytropis sericea) 15 Months After Treatment (MAT)
| Herbicide Treatment | Application Rate (kg ae/ha) | Crazyweed Density Reduction (%) | Grass Cover (%) |
| Aminopyralid + 2,4-D | 0.1 + 1.2 | 95 | 89 |
| Picloram + 2,4-D | 0.3 + 1.1 | 80 | 85 |
| Control | - | - | 76 |
Source: Adapted from a 2016 study on native rangeland.[7]
Table 3: Soybean Injury and Yield Reduction from Simulated Herbicide Drift
| Herbicide Treatment | Application Rate (g ha⁻¹) | Soybean Injury (%) | Soybean Yield Reduction (%) |
| Aminopyralid | 10 | Increased from 3 to 21 DAT | Inversely related to injury |
| Aminocyclopyrachlor | 10 | Increased from 3 to 21 DAT | Inversely related to injury |
| 2,4-D | 100 | Static or decreased | Less than other treatments |
| Dicamba | 100 | Increased from 3 to 21 DAT* | Inversely related to injury |
DAT: Days After Treatment. Injury increased over this period. Source: Adapted from a study on non-auxin resistant soybean.[8]
Experimental Protocols
The data presented in this guide are derived from field trials conducted under specific experimental protocols. While individual study designs may vary, the following outlines a typical methodology for evaluating the performance of herbicides like this compound.
1. Site Selection and Preparation:
-
Site Characteristics: Field sites are chosen based on the presence of the target weed species, soil type, and cropping history.
-
Plot Design: Experiments are typically laid out in a randomized complete block design with multiple replications (e.g., three or four) to minimize the effects of field variability.[9] Plot sizes can range from 20 to 30 m².[4]
-
Alleys: Alleys are maintained between plots to prevent spray drift and interference between treatments.[9]
2. Herbicide Application:
-
Equipment: Applications are commonly made using calibrated backpack sprayers or tractor-mounted boom sprayers to ensure precise and uniform coverage.[4]
-
Application Volume: Spray volumes typically range from 150 to 300 L/ha.[4]
-
Timing: Herbicides are applied at specific growth stages of the target weeds (e.g., bolting, rosette) and crops, as specified in the study objectives.[6]
3. Data Collection and Evaluation:
-
Efficacy Assessment: Weed control is typically assessed visually as a percentage of the untreated control at various intervals after treatment (e.g., 14, 28, 60 days, and one year).
-
Crop Tolerance: Crop injury (phytotoxicity) is evaluated visually on a scale of 0% (no injury) to 100% (plant death).[10]
-
Yield Measurement: For crop-based trials, crop yield is harvested from a designated area within each plot and measured to determine the impact of the herbicide treatments.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) and mean separation tests (e.g., Fisher's Protected LSD) to determine statistically significant differences between treatments.[8]
Visualizations
Diagram 1: Generalized Experimental Workflow for Herbicide Field Trials
Caption: A typical workflow for conducting herbicide performance evaluation in field trials.
Diagram 2: Signaling Pathway of Aminopyralid (Auxin Mimicry)
Caption: Aminopyralid acts as a synthetic auxin, leading to deregulation of plant growth.
References
- 1. Aminopyralid - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. nzpps.org [nzpps.org]
- 4. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 5. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of postemergence applications of aminocyclopyrachlor, aminopyralid, 2,4-D, and dicamba on non–auxin resistant soybean | Weed Science | Cambridge Core [cambridge.org]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Impacts of Aminopyralid on Tomato Seedlings [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Aminopyralid-Potassium: A Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of aminopyralid-potassium are critical for ensuring laboratory safety and environmental protection. As a member of the pyridine (B92270) carboxylic acid family of herbicides, this compound requires careful handling and adherence to hazardous waste regulations.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste streams effectively.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[4] |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[6] All waste containing this compound, including the pure chemical, solutions, and contaminated materials, must be classified as hazardous waste.[4][7]
1. Waste Identification and Segregation:
-
All waste streams containing this compound must be clearly identified and segregated from other laboratory waste.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids.[4][5]
2. Waste Collection and Containment:
-
Solid Waste:
-
Aqueous Waste:
-
Collect all aqueous solutions containing this compound in a separate, clearly labeled, and sealable hazardous waste container.
-
-
Sharps Waste:
-
Contaminated sharps (e.g., pipette tips, needles) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[4]
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible chemicals.[4][5]
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The primary method for the disposal of pyridine-based waste is high-temperature incineration (820°C to 1,600°C).[7]
Experimental Protocol: Decontamination of Laboratory Equipment
This protocol outlines the procedure for decontaminating laboratory equipment that has come into contact with this compound.
Materials:
-
Luminox® detergent or equivalent
-
Hot tap water
-
Organic-free water
-
Appropriate PPE (see Table 1)
-
Scrub brush or pad
-
Plastic sheeting or bags for sealing
Procedure:
-
Initial Wash: Thoroughly wash the equipment with the detergent and hot tap water. Use a brush or scrub pad to remove any visible residues or surface films.
-
Hot Water Rinse: Rinse the equipment thoroughly with hot tap water.
-
Final Rinse: Rinse the equipment thoroughly with organic-free water.
-
Drying: Allow the equipment to air dry completely.
-
Sealing: Once dry, seal the decontaminated equipment in plastic and label it as clean.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Aminopyralid-Potassium
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Aminopyralid-potassium, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
This compound is a pyridine (B92270) carboxylic acid herbicide.[1] While primarily used in agricultural and non-crop settings to control broadleaf weeds, its handling in a laboratory environment requires strict adherence to safety protocols to minimize exposure and ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets and general pesticide safety guidelines. It is crucial to always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and detailed information.[2]
| PPE Category | Recommendations | Material Specifications |
| Hand Protection | Always wear unlined, elbow-length chemical-resistant gloves.[3] Avoid leather or cotton gloves as they can absorb and retain the chemical.[3][4] Wash the outside of gloves before removal.[4][5] | Nitrile, butyl, neoprene, or barrier laminates are recommended for good protection against both dry and liquid formulations.[3] Natural rubber is only effective for dry formulations.[3] |
| Eye and Face Protection | Wear shielded safety glasses, snug-fitting goggles, or a full-face shield, especially when pouring or mixing concentrates or when there is a risk of splashing or dust generation.[3] | Choose protective eyewear that provides a good seal around the eyes to protect from dust and splashes. |
| Protective Clothing | Wear a long-sleeved shirt, long pants, and a clean, dry protective suit (coveralls) that covers your entire body from wrists to ankles.[2][3][5] Protective suits can be disposable or reusable and should be worn over regular work clothes.[3] | Loose-fitting, chemical-resistant materials such as Tyvek® provide adequate protection under most conditions.[6] |
| Footwear | Wear chemical-resistant boots.[6] Do not wear leather or fabric shoes.[4] Pants should be worn over the top of the boots.[2][4] | Boots should be made of a chemical-resistant material. |
| Respiratory Protection | A respirator may be required, especially during lengthy exposure or when mixing and filling highly toxic pesticides.[3] The specific type of respirator should be determined by the product label and a risk assessment. | An organic vapor cartridge with a particulate pre-filter is a suggested effective type of air-purifying respirator.[7] |
Operational Plan for Handling this compound
This step-by-step guidance ensures the safe handling of this compound from receipt to disposal.
1. Preparation and Precautionary Measures:
-
Read the Label and SDS: Before handling, thoroughly read the product label and the Safety Data Sheet (SDS).[2][8]
-
Designate a Work Area: Handle the chemical in a well-ventilated area, preferably in a chemical fume hood.
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.
-
Emergency Equipment: Locate the nearest emergency eyewash station and safety shower.[7]
2. Handling and Mixing:
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.
-
Avoid Contact: Do not breathe dust or vapors.[8] Avoid contact with eyes, skin, and clothing.
-
Mixing: When mixing, do so carefully to avoid splashing or creating dust. If transferring from a larger container, use appropriate tools and ensure a stable setup.
3. In Case of Exposure:
-
Skin Contact: Immediately take off contaminated clothing.[7] Rinse skin with plenty of water for 15-20 minutes.[7][8]
-
Eye Contact: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[7] If wearing contact lenses, remove them after the first 5 minutes, then continue rinsing.[7]
-
Inhalation: Move the person to fresh air.[7]
-
If Swallowed: Seek medical attention.
-
General Advice: In case of exposure or if you feel unwell, seek medical advice and show the product label or SDS to the doctor.[8]
4. Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep in the original, properly labeled container.[8]
-
Store away from food, drink, and animal feeding stuffs.
-
Store in a locked and secure area.[7]
5. Disposal Plan:
-
Product Disposal: Do not contaminate water, food, or feed by storage or disposal. Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.
-
Container Disposal: Never reuse empty containers.[9] Triple rinse (or equivalent) the container promptly after emptying. Then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.
-
Local Regulations: Always check with your local solid waste management authority, environmental agency, or health department for community-specific disposal programs and regulations.[9] State and local laws may be stricter than federal requirements.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. hgic.clemson.edu [hgic.clemson.edu]
- 6. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 7. casscountymn.gov [casscountymn.gov]
- 8. corteva.com [corteva.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
